4-(Methylthio)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-90-0 | |
| Record name | 4-(Methylthio)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-(Methylthio)benzyl alcohol
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)benzyl Alcohol for Advanced Research Applications
Introduction
This compound, a bifunctional organosulfur compound, represents a cornerstone building block in modern synthetic chemistry. Its unique structure, featuring a nucleophilic sulfur atom and a versatile primary alcohol, makes it an intermediate of significant interest for researchers in medicinal chemistry, materials science, and fragrance development. The presence of the methylthio group (-SCH₃) at the para-position of the benzyl alcohol scaffold imparts distinct electronic properties and provides a reactive handle for further molecular elaboration, setting it apart from unsubstituted benzyl alcohol.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive understanding of the compound's core properties, the causal relationships behind its reactivity, and practical, field-proven protocols for its synthesis and manipulation. For drug development professionals, understanding the nuances of this intermediate—from its spectroscopic signature to its synthetic pathways—is critical for the rational design of novel therapeutics.
Molecular Identity and Structure
The foundational attributes of this compound stem directly from its molecular architecture. The molecule consists of a hydroxymethyl group (-CH₂OH) and a methylthio group (-SCH₃) attached at positions 1 and 4 of a benzene ring, respectively. This para-substitution pattern is key to its chemical behavior.
Caption: Workflow for synthesis via aldehyde reduction.
Field-Proven Experimental Protocol: Synthesis via Reduction
This protocol is a self-validating system. The choice of sodium borohydride is strategic; it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the thioether functionality, unlike harsher reagents like LiAlH₄. [1]Ethanol is an ideal solvent as it readily dissolves the starting aldehyde and the borohydride reagent.
Objective: To synthesize this compound from 4-(methylthio)benzaldehyde.
Materials:
-
4-(methylthio)benzaldehyde (1 eq.)
-
Sodium borohydride (NaBH₄) (1.2 eq.)
-
Ethanol (or Methanol), anhydrous (10-15 volumes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (1.0 eq.) in ethanol (10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This initial cooling is critical to moderate the initial exothermic reaction upon adding the hydride reagent, preventing potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot. [2]5. Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or recrystallization.
Principal Reactivity
-
Oxidation: The primary alcohol can be selectively oxidized to 4-(methylthio)benzaldehyde using a variety of reagents, such as pyridinium chlorochromate (PCC) or greener catalytic systems involving hydrogen peroxide. [3][4][5]This transformation is fundamental for accessing the corresponding aldehyde, a valuable fragrance and pharmaceutical intermediate.
-
Oxidation of Sulfur: The thioether group itself is susceptible to oxidation. Treatment with an oxidizing agent like m-CPBA can convert the thioether first to a sulfoxide and then to a sulfone [4-(methylsulfonyl)benzyl alcohol]. [3]This provides a pathway to introduce sulfonyl groups, which are prevalent in many drug molecules.
-
Conversion to Halides: The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂), to produce 4-(methylthio)benzyl chloride. [6]This halide is a potent electrophile for subsequent nucleophilic substitution reactions.
Applications in Research and Development
This compound is not an end-product but a versatile scaffold for building molecular complexity.
-
Drug Discovery: It serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it has been used to prepare (4-substituted benzyl)(trifluoromethyl)pyrazoles, which have been investigated as potent antihyperglycemic agents. [7]The sulfur atom can act as a hydrogen bond acceptor and its potential for oxidation to sulfoxides and sulfones allows for modulation of a drug candidate's solubility and metabolic profile. Furthermore, its derivatives have been explored as potential inhibitors of cytochrome P450 enzymes, which is relevant for studying drug metabolism. [7]* Fragrance Industry: The parent compound and its derivatives, particularly the corresponding aldehyde, possess unique scents and are used in the formulation of fragrances. [8]* Agrochemicals: The structural motif is incorporated into various agrochemical formulations, leveraging the biological activity associated with sulfur-containing aromatic compounds. [8]
Safety, Handling, and Storage
As a responsible scientist, proper handling is non-negotiable. While toxicological data is limited, the compound should be handled with care based on its chemical class and GHS classification. [8] Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. [9]* Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place, away from oxidizing agents. [10]
Conclusion
This compound is a deceptively simple molecule with significant synthetic potential. Its value lies in the orthogonal reactivity of its two functional groups—the alcohol and the thioether—allowing for selective chemical transformations. For researchers and developers, a thorough grasp of its physicochemical properties, spectroscopic fingerprints, and reaction protocols is essential for leveraging this compound to its full potential in the creation of novel and valuable molecules.
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An In-depth Technical Guide to 4-(Methylthio)benzyl Alcohol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Methylthio)benzyl alcohol, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis strategies, key reactions, and applications, with a particular focus on its relevance to drug discovery and development.
Section 1: Core Molecular Identity and Physicochemical Properties
This compound, also known as (4-(methylthio)phenyl)methanol, is an aromatic alcohol containing a sulfur-based functional group.[1] Its unique structure, featuring a benzyl alcohol moiety for further functionalization and a methylthio group that can be modulated for electronic and steric properties, makes it a valuable intermediate in multi-step syntheses.[2]
CAS Number: 3446-90-0[1][3][4][5][6]
Key Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented in the table below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀OS | [1][3][4][6][7] |
| Molecular Weight | 154.23 g/mol | [3][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid or low-melting solid/crystalline powder.[1][8] | [1][8] |
| Melting Point | 41-43 °C (lit.) | [3][9][10] |
| Boiling Point | 108-109 °C at 0.4 mmHg (lit.) | [3][9][10] |
| Solubility | Soluble in organic solvents like methanol and ether; sparingly soluble in water.[1][3][10][11] | [1][3][10][11] |
| Odor | Mild sulfurous or mercaptan-like.[1] | [1] |
| Density | ~1.15 g/cm³ | [9][10] |
Section 2: Synthesis Methodologies and Strategic Considerations
The synthesis of this compound is primarily achieved through established organic transformations. The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability.
Reduction of 4-(Methylthio)benzaldehyde
A prevalent and efficient method involves the reduction of the corresponding aldehyde, 4-(Methylthio)benzaldehyde.[2] This transformation can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and practical choice due to its selectivity and mild reaction conditions.
Workflow for the Reduction of 4-(Methylthio)benzaldehyde:
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Discovery and historical synthesis of 4-(Methylthio)benzyl alcohol
An In-Depth Technical Guide to the Discovery and Synthesis of 4-(Methylthio)benzyl Alcohol
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal organosulfur compound. We will navigate its historical context, delve into the core synthetic methodologies that have evolved over time, and examine its chemical properties and applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile chemical building block.
Introduction and Historical Context
This compound (C₈H₁₀OS) is an aromatic organosulfur compound distinguished by a benzyl alcohol core with a methylthio (-SMe) group at the para position.[1] It typically presents as a colorless to pale yellow liquid or a low-melting solid with a characteristic mild, sulfurous odor.[2] While structurally related analogs are found in some natural sources like Allium species, this compound itself is primarily a product of organic synthesis.[2]
Its formal discovery is not attributed to a specific individual or date but rather emerged from the broader exploration of sulfide derivatives in the late 20th century.[2] The compound's significance has grown in lockstep with its recognition as a versatile bifunctional building block in synthetic organic chemistry and medicinal chemistry research.[1] Its utility lies in the dual reactivity of the primary alcohol, which can be easily oxidized or functionalized, and the methylthio group, which influences the electronic properties of the aromatic ring.
Foundational Synthetic Strategies
The synthesis of this compound is dominated by a few key, reliable strategies. The choice of method often depends on the available starting materials, desired scale, and economic feasibility.
Reduction of 4-(Methylthio)benzaldehyde: The Workhorse Route
The most prevalent and efficient pathway to this compound is the reduction of its corresponding aldehyde, 4-(methylthio)benzaldehyde.[1] This transformation is a cornerstone of organic chemistry, involving the conversion of a carbonyl group to a primary alcohol.
Causality Behind Reagent Choices: The selection of a reducing agent is critical and is dictated by factors such as selectivity, cost, safety, and waste profile.
-
Hydride Reductions: Sodium borohydride (NaBH₄) is the most common choice for this reduction due to its high efficiency, operational simplicity, and selectivity for aldehydes over other functional groups. It operates under mild conditions, typically in an alcoholic solvent at room temperature, with reported efficiencies exceeding 90%.[1] Lithium aluminum hydride (LiAlH₄) is a more powerful, less selective alternative that is also effective but requires more stringent anhydrous conditions.
-
Catalytic Hydrogenation: This "greener" alternative uses hydrogen gas and a metal catalyst, such as Palladium-on-Carbon (Pd/C) or Raney Nickel, to perform the reduction.[1] This method avoids the generation of borate salt byproducts but may require elevated pressure and temperature, and potentially exhibits slower kinetics.[1]
-
Biocatalysis: For stereospecific applications, alcohol dehydrogenases (ADHs) offer excellent enantioselectivity (up to 99% ee) under ambient, environmentally benign conditions.[1]
Table 1: Comparison of Key Reduction Methods for 4-(Methylthio)benzaldehyde
| Parameter | NaBH₄ Reduction | Pd/C Hydrogenation |
| Typical Yield (%) | >90%[1] | ~88%[1] |
| Reaction Time (h) | 2–4[1] | ~6[1] |
| Scalability | Excellent for batch processes | Well-suited for continuous flow |
| Byproducts | Borate salts | None[1] |
| Key Advantage | High efficiency, mild conditions | Atom economy, no salt waste |
Experimental Protocol: Synthesis via Sodium Borohydride Reduction
This protocol describes a standard laboratory-scale synthesis.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous ethanol.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again to 0 °C and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[1]
The Industrial Pathway: Thioether Formation Followed by Reduction
For large-scale industrial production, a common strategy begins with more readily available precursors like p-chlorobenzaldehyde.[1] This multi-step process is economically viable and robust.
Workflow:
-
Nucleophilic Aromatic Substitution (SNAr): p-Chlorobenzaldehyde is reacted with sodium methanethiolate (NaSMe) in a suitable solvent like toluene at elevated temperatures (~80 °C). The methanethiolate anion displaces the chloride on the aromatic ring to form the thioether, yielding 4-(methylthio)benzaldehyde.[1]
-
Catalytic Reduction: The intermediate aldehyde is then reduced to this compound without isolation, typically via catalytic hydrogenation using a Raney Nickel catalyst under hydrogen pressure.[1]
Caption: Synthesis via nucleophilic substitution.
The required 4-(methylthio)benzyl chloride can be synthesized from this compound by reacting it with thionyl chloride or concentrated hydrochloric acid, making this route part of a potential synthetic cycle. [3][4][5]
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀OS | [6][7][8] |
| Molecular Weight | 154.23 g/mol | [6] |
| Appearance | White to yellow crystals or liquid | [2][8] |
| Melting Point | 41-43 °C | [8][9] |
| Boiling Point | 108-109 °C @ 0.4 mmHg | [7][8] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [2][7][9] |
| CAS Number | 3446-90-0 | [6][8] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum provides a clear structural fingerprint. Key signals include a singlet around 2.5 ppm for the three methylthio protons (-SCH₃), a singlet near 4.6 ppm for the two benzylic protons (-CH₂-), and a multiplet pattern in the aromatic region (7.2-7.4 ppm) for the four benzene ring protons. [10]The hydroxyl proton (-OH) appears as a singlet whose chemical shift is concentration-dependent.
-
¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon, the benzylic carbon (~65 ppm), and the four unique aromatic carbons. * Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3330 cm⁻¹ indicative of the O-H stretch of the alcohol and a C-O stretching band around 1020 cm⁻¹. * Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) confirming the molecular weight of 154 g/mol .
Key Applications and Chemical Transformations
This compound is not just a synthetic target but a valuable starting point for other important molecules.
-
Oxidation to 4-(Methylthio)benzaldehyde: This is one of the most important transformations of the alcohol. [1]The resulting aldehyde is a valuable intermediate in the pharmaceutical and fragrance industries. [1][11]The presence of the oxidizable sulfur atom necessitates the use of selective oxidation catalysts, with modern green chemistry approaches favoring catalytic aerobic oxidation to minimize waste. [1][11]* Pharmaceutical Intermediate: The compound is a crucial precursor for a variety of biologically active molecules. It is used in the synthesis of novel antihyperglycemic agents, anti-inflammatory drugs, and potent COX-2 inhibitors. [1][2][9][12]* Fragrance and Agrochemicals: Its structural features make it a useful component in the formulation of fragrances, as well as pesticides and herbicides. [2][8]
Conclusion
From its emergence in the late 20th century to its current status as a staple building block, this compound exemplifies the utility of functionalized aromatic compounds. Its synthesis, primarily achieved through the robust and efficient reduction of 4-(methylthio)benzaldehyde, is well-established and optimized for both laboratory and industrial scales. The continued exploration of greener synthetic pathways, such as catalytic hydrogenation and biocatalysis, underscores the ongoing commitment to sustainable chemical manufacturing. For professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful molecules.
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An In-depth Technical Guide to the Spectroscopic Data of 4-(Methylthio)benzyl Alcohol
Introduction
4-(Methylthio)benzyl alcohol, with the CAS number 3446-90-0, is an organic compound featuring a benzyl alcohol scaffold substituted with a methylthio group at the para position.[1] This molecule serves as a valuable intermediate in organic synthesis.[2] A thorough understanding of its structural features is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.
This guide provides a comprehensive analysis of the NMR, IR, and MS spectroscopic data for this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just the data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic ring, the hydroxyl group, the methylene bridge, and the methylthio group, each give rise to characteristic signals in their respective spectroscopic analyses. The para-substitution pattern of the benzene ring results in a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Methodology: Acquiring the ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of an aromatic compound like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-25 mg of the solid this compound.[3] The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, high-quality 5 mm NMR tube.[2][3] Complete dissolution is ensured by gentle vortexing.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[4][5]
-
Acquisition Parameters: Standard acquisition parameters for a ¹H NMR experiment are used. This typically involves a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Caption: Experimental workflow for ¹H NMR spectroscopy.
¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | d | 2H | H-2, H-6 (Aromatic) |
| ~7.22 | d | 2H | H-3, H-5 (Aromatic) |
| ~4.64 | s | 2H | H-7 (-CH₂OH) |
| ~2.48 | s | 3H | H-10 (-SCH₃) |
| ~1.77 | br s | 1H | H-8 (-OH) |
Data compiled from multiple sources.[4][5]
Interpretation:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum shows a classic AA'BB' system, which often appears as two doublets for a para-substituted benzene ring. The protons ortho to the electron-donating hydroxymethyl group (H-2, H-6) are expected to be slightly downfield compared to the protons ortho to the electron-donating methylthio group (H-3, H-5). The coupling between these adjacent protons results in the doublet multiplicity.
-
Methylene Protons (H-7): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and appear as a singlet at approximately 4.64 ppm. Their proximity to the electronegative oxygen atom causes a downfield shift.
-
Methyl Protons (H-10): The three protons of the methylthio group (-SCH₃) are also equivalent and resonate as a sharp singlet around 2.48 ppm.
-
Hydroxyl Proton (H-8): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. In this case, it is observed around 1.77 ppm.
¹³C NMR Spectroscopy
Methodology: Acquiring the ¹³C NMR Spectrum
The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:
-
Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Acquisition Technique: Proton-decoupled ¹³C NMR is the most common experiment, where all ¹H-¹³C couplings are removed, resulting in a spectrum with a single peak for each unique carbon atom.
-
Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts. A greater number of scans is also typically required to achieve an adequate signal-to-noise ratio.
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows six distinct signals.
| Chemical Shift (δ) ppm | Assignment |
| ~138.2 | C-4 (Aromatic) |
| ~137.9 | C-1 (Aromatic) |
| ~128.8 | C-2, C-6 (Aromatic) |
| ~127.2 | C-3, C-5 (Aromatic) |
| ~64.8 | C-7 (-CH₂OH) |
| ~16.1 | C-10 (-SCH₃) |
Data compiled from multiple sources.
Interpretation:
-
Aromatic Carbons: Due to the symmetry of the para-substituted ring, four signals are observed for the six aromatic carbons. The carbon atoms directly attached to the substituents (C-1 and C-4) are quaternary and appear at lower field. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear as two distinct signals.
-
Aliphatic Carbons: The benzylic carbon (C-7) attached to the oxygen atom is deshielded and appears around 64.8 ppm. The methyl carbon of the thioether group (C-10) is the most shielded carbon and resonates at a high field of approximately 16.1 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology: Acquiring the FT-IR Spectrum
For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded first for background correction.
IR Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1073 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |
Predicted data based on typical functional group absorptions.[6][7][8]
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3300-3400 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[8]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.[6]
-
C=C Aromatic Stretch: The presence of the benzene ring is confirmed by characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹.[7]
-
C-O Stretch: A strong absorption band around 1073 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[8]
-
Aromatic Substitution Pattern: A strong absorption around 820 cm⁻¹ is indicative of the C-H out-of-plane bending for a para-disubstituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Methodology: Acquiring the Electron Ionization (EI) Mass Spectrum
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of volatile and thermally stable organic compounds.
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral species.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Identity |
| 154 | [C₈H₁₀OS]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₇H₇S]⁺ | M⁺• - •CH₂OH |
| 121 | [C₈H₉O]⁺ | M⁺• - •SH |
| 109 | [C₆H₅S]⁺ | M⁺• - •CH₂OH, -CH₂ |
| 107 | [C₇H₇O]⁺ | M⁺• - •SCH₃ |
Predicted data based on common fragmentation patterns of benzyl alcohols and thioethers.
Interpretation:
-
Molecular Ion (m/z = 154): The peak corresponding to the molecular weight of the compound (154.23 g/mol ) should be observed.[1]
-
Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. However, a more favorable fragmentation is often the loss of the substituent on the benzylic carbon. In this case, the loss of the hydroxyl group is less likely than the cleavage of the C-S or C-C bonds.
-
Key Fragment Ions:
-
m/z = 123: This prominent peak likely arises from the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion, resulting in a stable thiotropylium or related cation.
-
m/z = 121: Loss of a sulfhydryl radical (•SH, 33 Da) is another possible fragmentation.
-
m/z = 107: This fragment could be formed by the loss of the methylthio radical (•SCH₃, 47 Da), leading to a hydroxytropylium cation.
-
m/z = 109: This fragment may result from the further fragmentation of the m/z 123 ion by the loss of a methylene group.
-
Conclusion
The combined application of NMR, IR, and MS provides a detailed and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the substitution pattern of the molecule. FT-IR spectroscopy identifies the key functional groups, namely the hydroxyl group and the substituted aromatic ring. Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization. This comprehensive spectroscopic data is essential for quality control, reaction monitoring, and the confident application of this compound in further scientific endeavors.
References
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iChemical. 4-(methylthio)-benzyl alcohol, CAS No. 3446-90-0. Available at: [Link]
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The Royal Society of Chemistry. (2016). Supporting Information for Catalytic Conversion of Esters to Alcohols and Alcohols to Esters using a Reversible Ruthenium Pincer Complex. Available at: [Link]
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Wiley-VCH. (2010). Supporting Information for Aerobic Oxidation of Alcohols Catalyzed by TEMPO/NaNO2/HCl in Dichloromethane. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Available at: [Link]
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University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Solubility and Stability of 4-(Methylthio)benzyl alcohol: A Comprehensive Guide for Laboratory Applications
An In-depth Technical Guide for Researchers
Abstract: 4-(Methylthio)benzyl alcohol is a versatile organosulfur compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Its bifunctional nature, featuring a reactive benzyl alcohol moiety and a modifiable methylthio group, makes it a valuable building block. However, a thorough understanding of its solubility and stability is paramount for its effective use in experimental design, process development, and formulation. This guide provides a detailed examination of the physicochemical properties of this compound, offering field-proven protocols and mechanistic insights to ensure its successful application in a research and development setting.
Physicochemical and Structural Overview
This compound (CAS No. 3446-90-0) is an aromatic compound with the molecular formula C₈H₁₀OS.[3] At ambient temperature, it typically exists as a white to pale yellow crystalline solid or a low-melting solid.[1][4] The molecule's structure, consisting of a moderately nonpolar benzene ring, a polar hydroxymethyl (-CH₂OH) group, and a sulfur-containing methylthio (-SCH₃) group, dictates its solubility and reactivity profile.[1] The interplay between the polar alcohol function and the less polar thioether-substituted aromatic ring results in a nuanced solubility behavior across different solvent classes.
| Property | Value | Source |
| Molecular Weight | 154.23 g/mol | [3][5] |
| Melting Point | 41-43 °C (lit.) | [5][6][7] |
| Boiling Point | 108-109 °C at 0.4 mmHg (lit.) | [5][6][7] |
| Appearance | White to yellow crystalline powder/solid | [4] |
| pKa (Predicted) | 14.38 ± 0.10 | [1] |
Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of this compound is intermediate, allowing for miscibility with a range of organic solvents, while its solubility in water is limited.
Theoretical Solubility Analysis
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents. However, the nonpolar character of the methylthio-substituted benzene ring limits its aqueous solubility. While some sources describe it as "soluble in water," others note it is "sparingly soluble."[1][5][6][7] This discrepancy often arises from different experimental conditions (temperature, purity) and definitions of "soluble." In practice, it should be considered sparingly to moderately soluble in water and highly soluble in lower-chain alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but can accept them, and they possess significant dipole moments. This compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): While the molecule has polar functionality, the aromatic ring and methylthio group provide sufficient nonpolar character to allow for solubility in many common nonpolar and moderately polar solvents, particularly chlorinated solvents and aromatic hydrocarbons. Solubility in highly nonpolar aliphatic solvents like hexane may be more limited.
Qualitative Solubility Data Summary
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure. This data should be confirmed experimentally for specific applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | H-bonding from -OH group is offset by the nonpolar aromatic ring. |
| Methanol, Ethanol | Very Soluble | "Like dissolves like"; short-chain alcohols are similar in polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions. | |
| Acetonitrile (ACN) | Soluble | Favorable dipole-dipole interactions. | |
| Acetone | Soluble | Favorable dipole-dipole interactions. | |
| Nonpolar | Dichloromethane (DCM) | Very Soluble | Moderate polarity and ability to dissolve aromatic compounds. |
| Tetrahydrofuran (THF) | Very Soluble | Moderate polarity and ether functionality enhance solvation. | |
| Toluene | Soluble | Aromatic solvent effectively solvates the benzene ring. | |
| Diethyl Ether | Soluble | Moderate polarity and effective solvation properties. | |
| Hexane | Sparingly Soluble | Primarily nonpolar nature limits interaction with the polar -OH group. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to verifying the solubility of this compound in a chosen solvent, a critical first step in reaction setup or analytical sample preparation.
Causality: The procedure starts with a small, defined ratio of solute to solvent to establish a baseline. The process of incremental solvent addition and vigorous mixing ensures that equilibrium is reached, providing a reliable assessment of solubility at the tested concentration.
Protocol Steps:
-
Preparation: Weigh approximately 25 mg of this compound into a small, clean test tube or vial.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for at least 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is considered "Very Soluble" in that solvent.
-
Incremental Addition: If the solid is not fully dissolved, add another 0.25 mL of solvent (total 0.50 mL) and repeat the mixing and observation steps. If dissolved, it is "Soluble."
-
Final Addition: If the solid persists, add a final 0.50 mL of solvent (total 1.0 mL) and repeat the process. If it dissolves, it is "Soluble." If a significant portion remains undissolved, it is "Sparingly Soluble" or "Insoluble."
-
pH-Dependent Solubility (for Aqueous Systems): To test solubility in acidic or basic aqueous solutions, repeat the above procedure using 5% HCl and 5% NaOH solutions.[8][9] Increased solubility in base suggests an acidic functional group, while solubility in acid indicates a basic group. For an alcohol, significant changes are not expected under these mild conditions.
Caption: Primary potential degradation pathways of this compound.
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation (or stress testing) study. Its purpose is to intentionally degrade the sample to identify potential degradation products and establish a "stability-indicating" analytical method that can separate the parent compound from all major degradants. [10] Trustworthiness: This protocol is self-validating. A successful outcome is the generation of degradation products and the subsequent development of an analytical method (e.g., HPLC) where the peak for the parent compound is well-resolved from any new peaks corresponding to impurities, proving the method's specificity.
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1M HCl to an aliquot to achieve a final acid concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to an aliquot to achieve a final base concentration of 0.1M. Keep at room temperature for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Stress: Expose an aliquot of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Control: Keep one aliquot of the stock solution at 4°C in the dark.
-
-
Sample Quenching and Analysis:
-
After the designated time, cool all samples to room temperature.
-
Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. [11]4. Data Evaluation: Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound.
-
Identify any new peaks, which represent degradation products.
-
The analytical method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.
-
Recommendations for Storage and Handling
Based on the stability profile, the following practices are recommended to ensure the long-term integrity of this compound:
-
Storage Temperature: Store in a cool, well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable to minimize thermal degradation and oxidation. [1]* Atmosphere: For high-purity applications or long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioether.
-
Light: Store in amber glass containers or in a dark location to protect against photolytic degradation. * Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases unless they are part of a planned chemical reaction.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in research and development. Its solubility is highest in polar organic solvents and limited in water. The primary stability concerns are oxidation of the thioether group and, to a lesser extent, oxidation of the benzyl alcohol. By employing the protocols and storage recommendations outlined in this guide, researchers can ensure the integrity of this valuable chemical intermediate, leading to more reliable and reproducible experimental outcomes.
References
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Title: this compound - Physico-chemical Properties Source: ChemBK URL: [Link]
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Title: Chemical vs. Physical Stability of Formulations Source: Microtrac URL: [Link]
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Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: East Tennessee State University URL: [Link]
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Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]
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Title: 4-(methylthio)-benzyl alcohol, CAS No. 3446-90-0 Source: iChemical URL: [Link]
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Title: Material Safety Data Sheet - P-(Methylthio)Benzyl Alcohol, 98% Source: Cole-Parmer URL: [Link]
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Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
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Title: How To Determine Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]
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Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Longdom Publishing URL: [Link]
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Molecular structure and electronic properties of 4-(Methylthio)benzyl alcohol
An In-Depth Technical Guide to the Molecular Structure and Electronic Properties of 4-(Methylthio)benzyl Alcohol
Abstract
This compound, a bifunctional organosulfur compound, serves as a versatile building block in synthetic organic and medicinal chemistry. This guide provides a comprehensive analysis of its molecular architecture, electronic characteristics, and spectroscopic signature. We delve into established synthetic methodologies, key chemical transformations, and the nuanced influence of its constituent functional groups—the hydroxymethyl (-CH₂OH) and methylthio (-SCH₃)—on the electronic landscape of the phenyl ring. This document synthesizes experimental data with theoretical principles to offer field-proven insights for professionals engaged in drug discovery, materials science, and fine chemical synthesis.
Introduction: A Molecule of Synthetic Versatility
This compound (CAS No. 3446-90-0) is an aromatic compound distinguished by a benzyl alcohol core functionalized with a methylthio group at the para position.[1] This strategic placement of a polar, protic alcohol group and a polarizable, electron-donating thioether group imparts a unique chemical reactivity profile.[1][2] Its utility is most pronounced in its role as a precursor for a variety of biologically active molecules and specialized chemical intermediates.[2][3] For instance, it is a key starting material in the synthesis of (4-substituted benzyl)(trifluoromethyl)pyrazoles, which have been investigated as potent antihyperglycemic agents.[3][4] Its structural motifs also find application in the fragrance industry.[1]
This guide will elucidate the foundational chemical and electronic properties of this compound, providing the technical basis for its application in advanced chemical synthesis and rational drug design.
Molecular Structure and Physicochemical Properties
The core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a methylthio group (-SCH₃) in a 1,4- (para) arrangement.[1] The presence of both a hydrogen bond donor (the hydroxyl group) and a thioether linkage makes it a molecule of interest for studying non-covalent interactions and for introducing sulfur into larger molecular frameworks.
The molecule's geometry and the interplay between its functional groups dictate its physical properties and reactivity. At room temperature, it typically presents as a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in common organic solvents and is reported to be soluble in water.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3446-90-0 | [1] |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 41-43 °C (lit.) | [3] |
| Boiling Point | 108-109 °C at 0.4 mmHg (lit.) | [3] |
| Density | ~1.15 g/cm³ | [6] |
| Solubility | Soluble in organic solvents; soluble in water | [1][3][4] |
| InChI Key | MTXQKSQYMREAGJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CSC1=CC=C(C=C1)CO | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not based on natural product isolation but is achieved through well-established organic synthetic routes.[1] The choice of method often depends on the availability of starting materials and the desired scale of production.
Key Synthetic Methodologies
A. Reduction of 4-(Methylthio)benzaldehyde
A prevalent and efficient method involves the reduction of the corresponding aldehyde, 4-(methylthio)benzaldehyde.[2] This transformation is a cornerstone of functional group interconversion.
-
Causality of Experimental Choice: Sodium borohydride (NaBH₄) is a preferred reducing agent for this conversion on a laboratory scale. It is a mild and selective reagent that reduces aldehydes and ketones to alcohols without affecting the thioether linkage or the aromatic ring. Its ease of handling and high yields make it superior to more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) for this specific transformation.[2]
Experimental Protocol: Reduction via Sodium Borohydride
-
Dissolution: Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or water to decompose the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
B. Nucleophilic Substitution
Another direct approach is the nucleophilic substitution of a suitable precursor like 4-(methylthio)benzyl chloride.[2] This involves an Sₙ2 reaction where a hydroxide source displaces the chloride leaving group.
-
Causality of Experimental Choice: This method leverages the reactivity of the benzylic position. The reaction is typically run in a polar aprotic solvent (e.g., DMF) or an alcohol under basic conditions (e.g., with NaOH) to ensure the presence of the hydroxide nucleophile.[1] The choice of solvent is critical to solvate the cation of the base while not overly solvating the nucleophile, thus promoting a favorable reaction rate.
Primary Chemical Reactivity: Oxidation
The benzyl alcohol group is readily oxidized to the corresponding aldehyde, 4-(methylthio)benzaldehyde.[2] This transformation is valuable as the aldehyde is also a key synthetic intermediate.
-
Trustworthiness through Control: The presence of the sulfur atom requires careful selection of the oxidizing agent to avoid over-oxidation to the sulfoxide or sulfone.[7] Mild and selective oxidation systems are therefore required. Modern catalytic systems, such as those using air as the terminal oxidant, offer green and efficient alternatives. For example, the ABNO@PMO-IL-Br catalyst has been reported to achieve a 98% yield at room temperature with air.[2]
Diagram 1: Synthetic Workflow
Caption: Key synthetic and reactivity pathways for this compound.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and insights into the molecular environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The predicted and reported spectra are consistent with the para-substituted pattern.[6][8]
¹H NMR (Proton NMR): The spectrum is characterized by distinct signals for the methyl, methylene, and aromatic protons.[6]
-
Aromatic Region (δ ≈ 7.2-7.4 ppm): The protons on the benzene ring typically appear as a pair of doublets (an AA'BB' system), characteristic of 1,4-disubstitution.
-
Methylene Protons (-CH₂OH) (δ ≈ 4.6 ppm): A singlet corresponding to the two benzylic protons. Its chemical shift is influenced by the adjacent oxygen atom.[6]
-
Methyl Protons (-SCH₃) (δ ≈ 2.5 ppm): A sharp singlet for the three protons of the methylthio group.[6]
-
Hydroxyl Proton (-OH) (δ ≈ 1.8 ppm): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary with concentration and solvent.[6]
¹³C NMR (Carbon NMR): The spectrum shows eight distinct carbon signals, confirming the molecular formula C₈H₁₀OS. The chemical shifts reflect the electronic environment of each carbon atom.
Table 2: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.2-7.4 | m (or two d) | 4H | Aromatic Protons |
| -CH₂ -OH | ~4.64 | s | 2H | Benzylic Methylene |
| -SCH₃ | ~2.48 | s | 3H | Methylthio |
| -OH | ~1.77 | br s | 1H | Hydroxyl |
| Data are based on typical values reported in CDCl₃ and may vary slightly based on experimental conditions.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups.[9]
-
O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group, indicating hydrogen bonding.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -CH₃) appear just below 3000 cm⁻¹.
-
C=C Stretch (≈ 1450-1600 cm⁻¹): Absorptions corresponding to the aromatic ring.
-
C-O Stretch (≈ 1000-1200 cm⁻¹): A strong band indicating the presence of the primary alcohol C-O bond.
Electronic Properties and Molecular Orbital Insights
The electronic properties of this compound are governed by the cumulative effects of the -SCH₃ and -CH₂OH substituents on the π-system of the benzene ring.
-
Methylthio (-SCH₃) Group: The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). It also exerts a weak electron-withdrawing inductive effect (-I effect). Overall, the methylthio group acts as an activating, ortho-para directing group.
-
Hydroxymethyl (-CH₂OH) Group: This group is weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom. It does not participate in resonance directly with the ring.
The dominant electronic influence comes from the methylthio group. Its electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution and for its spectroscopic properties.
Diagram 2: Electronic Influence of Substituents
Caption: Dominant electronic effects of the functional groups on the phenyl ring.
Frontier Molecular Orbitals (HOMO-LUMO)
While specific computational data for this compound is not widely published, valuable inferences can be drawn from studies on the closely related thioanisole (C₆H₅SCH₃).[10][11]
-
Authoritative Grounding: Research on thioanisole and its derivatives indicates that the methylthio group leads to a smaller HOMO-LUMO energy gap compared to its methoxy (-OCH₃) analogue, anisole.[10][11] This is attributed to the higher energy of sulfur's 3p orbitals compared to oxygen's 2p orbitals, which contributes to a higher-lying Highest Occupied Molecular Orbital (HOMO).
-
Expertise & Causality: A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily oxidized.[10] This increased polarizability and reactivity is a key reason that sulfur-containing aromatic compounds are of high interest in materials science and medicinal chemistry. The introduction of the -CH₂OH group will further modulate these energy levels, but the overarching influence of the thioether is expected to persist. Computational methods like Density Functional Theory (DFT) are powerful tools for precisely calculating these values and predicting reactivity.[2]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate.
-
Medicinal Chemistry: It serves as a scaffold for introducing the 4-(methylthio)benzyl moiety into larger molecules. This group can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. Its documented use in preparing potent antihyperglycemic agents highlights its role in drug discovery.[2][4] The sulfur atom can participate in key interactions with biological targets and can also serve as a site for metabolic oxidation.
-
Materials Science: Thioanisole derivatives are precursors for organic conducting polymers.[10][11] The electronic properties of this compound suggest its potential use in synthesizing novel materials where its polarizability and reactive alcohol handle can be exploited for polymerization or surface functionalization.
Conclusion
This compound is a synthetically accessible and versatile chemical building block. Its molecular structure, defined by the para-oriented hydroxymethyl and methylthio groups, gives rise to a predictable spectroscopic signature and a set of electronic properties dominated by the electron-donating thioether. A thorough understanding of its synthesis, reactivity, and electronic character, as detailed in this guide, is essential for its effective application in the design and development of novel pharmaceuticals, fragrances, and advanced materials.
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The Unexplored Therapeutic Potential of 4-(Methylthio)benzyl Alcohol Derivatives: A Technical Guide for Researchers
Introduction: Tapping into the Potential of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point. 4-(Methylthio)benzyl alcohol, an organosulfur compound, presents itself as a compelling, yet underexplored, candidate for the development of new therapeutic agents.[1] While primarily recognized as a versatile intermediate in organic synthesis, its inherent structural features—a reactive benzyl alcohol moiety and an electron-rich methylthio group—offer a tantalizing playground for medicinal chemists.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound derivatives, detailing synthetic strategies, and providing robust protocols for their biological evaluation.
The rationale for focusing on this particular scaffold is twofold. Firstly, the benzyl alcohol functional group is a common motif in a wide array of biologically active molecules and can be readily functionalized, for instance, through esterification or etherification, to modulate pharmacokinetic and pharmacodynamic properties.[2] Secondly, the presence of a sulfur-containing moiety is of significant interest, as numerous organosulfur compounds have demonstrated potent anticancer and antimicrobial properties.[3][4][5] This guide will delve into the prospective applications of this compound derivatives in these key therapeutic areas, providing a roadmap for their synthesis and biological characterization.
Synthetic Pathways to Novel Derivatives
The journey to uncovering the biological potential of this compound derivatives begins with their synthesis. The parent molecule serves as a readily available starting material for a variety of chemical transformations.
Esterification and Etherification: The Low-Hanging Fruit
The hydroxyl group of this compound is a prime site for modification. Standard esterification procedures, reacting the alcohol with a range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions, can yield a library of novel ester derivatives. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a diverse set of alkyl or aryl substituents. These modifications allow for a systematic exploration of the impact of lipophilicity, steric bulk, and electronic effects on biological activity.
Oxidation of the Sulfide: A Gateway to New Functionalities
The methylthio group provides another avenue for structural diversification. Controlled oxidation can convert the sulfide to a sulfoxide and subsequently to a sulfone. This transformation dramatically alters the electronic properties of the aromatic ring, which can be critical for modulating the biological activity of the target molecules.[1]
Below is a generalized workflow for the synthesis of this compound derivatives:
Caption: Synthetic routes to this compound derivatives.
Potential Biological Activities: A Landscape of Therapeutic Promise
While direct studies on a wide range of this compound derivatives are nascent, the broader families of sulfur-containing compounds and benzyl alcohol derivatives provide a strong foundation for hypothesizing their potential biological activities.
Anticancer Potential
Organosulfur compounds have been a focal point of cancer research due to their ability to modulate various signaling pathways involved in tumorigenesis.[3][4] Derivatives of this compound could potentially exert anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many sulfur-containing compounds are known to induce programmed cell death in cancer cells.[4] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.
-
Cell Cycle Arrest: Disruption of the cell cycle is a key strategy in cancer therapy. Certain benzyl derivatives have been shown to cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Some sulfur-containing heterocyclic compounds have been shown to inhibit angiogenesis.[5]
A proposed mechanism for the anticancer activity of these derivatives is the induction of apoptosis through the mitochondrial pathway, as depicted below:
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzyl alcohol and its derivatives have long been recognized for their antimicrobial properties.[2][6] The incorporation of a methylthio group could enhance this activity. The lipophilicity of these compounds, a key factor in their ability to disrupt microbial membranes, can be fine-tuned through derivatization.[6]
Potential mechanisms of antimicrobial action include:
-
Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.[6]
-
Enzyme Inhibition: The sulfur atom could potentially interact with key microbial enzymes, disrupting essential metabolic pathways.
-
Inhibition of Protein Synthesis: Some aromatic alcohols have been shown to interfere with protein synthesis in bacteria.[6]
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of newly synthesized this compound derivatives, standardized and validated in vitro assays are essential.
In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of novel compounds against cancer cell lines.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Broth Microdilution Protocol:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation and Interpretation
The results of the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |
| MTBA-E1 | Ester | MCF-7 (Breast) | 15.2 ± 1.8 |
| MTBA-E2 | Ester | A549 (Lung) | 22.5 ± 2.5 |
| MTBA-Et1 | Ether | MCF-7 (Breast) | 18.9 ± 2.1 |
| MTBA-SO | Sulfoxide | A549 (Lung) | 9.8 ± 1.2 |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.8 ± 0.1 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| MTBA-E1 | Ester | 32 | 64 |
| MTBA-E2 | Ester | 16 | 32 |
| MTBA-Et1 | Ether | 64 | >128 |
| MTBA-SO | Sulfoxide | 8 | 16 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
Future Perspectives and Conclusion
The exploration of this compound derivatives as potential therapeutic agents is a promising, yet largely untapped, field of research. The synthetic accessibility of a wide range of derivatives, coupled with the known biological activities of related sulfur-containing and benzyl compounds, provides a strong impetus for further investigation. This technical guide has outlined the rationale, synthetic strategies, and key experimental protocols to embark on this exciting area of drug discovery.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound esters, ethers, and their oxidized counterparts. Elucidation of the structure-activity relationships will be crucial for optimizing their biological activity and selectivity. Furthermore, mechanistic studies will be essential to understand how these compounds exert their anticancer and antimicrobial effects at the molecular level. The journey from a simple synthetic intermediate to a potential clinical candidate is long and challenging, but for this compound derivatives, the first steps on this path appear to be well worth taking.
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A Medicinal Chemist's Guide to 4-(Methylthio)benzyl Alcohol: Synthesis, Transformations, and Bioisosteric Strategies
Executive Summary: 4-(Methylthio)benzyl alcohol is a versatile bifunctional building block of significant interest in medicinal chemistry.[1] Characterized by a para-substituted methylthio (-SCH3) group and a primary benzylic alcohol, this precursor offers two distinct points for chemical modification, enabling its incorporation into a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, core chemical transformations, and strategic applications in drug design, with a particular focus on its role as a bioisostere to mitigate metabolic liabilities. Detailed experimental protocols and structure-activity relationship (SAR) data are presented to provide researchers with actionable insights for leveraging this valuable precursor in drug discovery programs.
Introduction to a Key Building Block
This compound (MTBA) is an organosulfur compound featuring a hydroxymethyl group and a methylthio group attached to a benzene ring at the 1 and 4 positions, respectively.[2] This unique arrangement imparts both polar (alcohol) and lipophilic/metabolically relevant (methylthio) characteristics, making it a highly adaptable starting material for the synthesis of biologically active molecules.[1][2] The benzylic alcohol can be readily oxidized to the corresponding aldehyde or converted into a leaving group for nucleophilic substitution, while the methylthio moiety offers a critical tool for modulating a drug candidate's pharmacokinetic profile.[1]
Physicochemical Properties
A clear understanding of the physical properties of a precursor is fundamental to its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 3446-90-0 | [2] |
| Molecular Formula | C₈H₁₀OS | [2][3] |
| Molecular Weight | 154.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][5] |
| Melting Point | 41-43 °C | [5] |
| Boiling Point | 108-109 °C @ 0.4 mm Hg | [5][6] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [2][5] |
Synthesis of the Precursor: Establishing the Foundation
The accessibility of a precursor is paramount. This compound can be efficiently prepared through several reliable synthetic routes, allowing for its large-scale production.
Caption: Primary synthetic routes to this compound.
The most common laboratory-scale synthesis involves the straightforward reduction of the corresponding aldehyde.
-
Reduction of 4-(Methylthio)benzaldehyde: This is a high-yielding and operationally simple method. The aldehyde is readily reduced to the primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The choice of reagent depends on the presence of other reducible functional groups in the molecule.
-
Nucleophilic Substitution of 4-(Methylthio)benzyl Chloride: The synthesis can also proceed via the hydrolysis of 4-(methylthio)benzyl chloride.[1] This Sₙ2 reaction, typically conducted under basic conditions, involves a hydroxyl source (e.g., NaOH) displacing the chloride leaving group.[1][2]
-
Thiol-Alkylation: An alternative approach involves introducing the methylthio group onto a pre-existing benzyl alcohol scaffold. For instance, the reaction of 4-hydroxybenzyl alcohol with methyl methanethiosulfonate (MMTS) in the presence of a base provides a direct route to the target molecule.[1]
Core Chemical Transformations for Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. These transformations are the workhorses of medicinal chemistry, enabling the generation of diverse compound libraries for biological screening.
Caption: Key chemical transformations of this compound.
Oxidation to the Aldehyde
The oxidation of the benzylic alcohol to 4-(methylthio)benzaldehyde is a foundational step for many subsequent reactions, such as reductive aminations and Wittig reactions.[1]
-
Causality: This transformation is crucial because aldehydes are versatile intermediates for building molecular complexity. However, the presence of the oxidizable sulfur atom requires careful selection of reagents to avoid over-oxidation to the sulfoxide or sulfone.
-
Recommended Reagents: Mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are often preferred. More modern catalytic systems, such as those using air as the terminal oxidant, have also been developed for greener and more efficient conversions.[1]
Conversion to Benzyl Halides
Converting the hydroxyl group into a good leaving group, such as a chloride, is essential for introducing nucleophiles at the benzylic position.
-
Causality: This step transforms the relatively unreactive alcohol into a highly electrophilic benzyl halide, primed for Sₙ2 reactions. This is the gateway to forming ethers, amines, and new carbon-carbon bonds.
-
Recommended Reagents: Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard and effective method for this conversion.[1][7]
Ether and Ester Formation
The alcohol moiety can be directly converted into ethers and esters, which can serve as important pharmacophoric elements or as protecting groups.[1]
-
Causality: Etherification, often via the Williamson synthesis after deprotonation of the alcohol, and esterification are fundamental for probing the steric and electronic requirements of a binding pocket.[1] These modifications can significantly impact a compound's lipophilicity and cell permeability.
Strategic Applications in Medicinal Chemistry: The Bioisosteric Advantage
Beyond its role as a simple linker, the 4-(methylthio)benzyl moiety is a powerful tool in lead optimization, primarily through the principle of bioisosterism.
The -SCH₃ Group as a Methoxy (-OCH₃) Bioisostere
A common metabolic liability for drug candidates containing a methoxy group on an aromatic ring is O-demethylation by cytochrome P450 enzymes.[8] This metabolic pathway can lead to rapid clearance or the formation of less active or potentially reactive metabolites.
-
The Strategic Choice: Replacing the metabolically vulnerable para-methoxy group with a para-methylthio group is a well-established strategy in medicinal chemistry to block this metabolic pathway.[8] The sulfur atom is sterically larger and electronically different from oxygen, making it a poorer substrate for demethylating enzymes. This is a classic example of bioisosteric replacement, where atoms or groups with physical or chemical similarities are interchanged to enhance desired properties without drastically altering the chemical structure.[9][10][11]
Caption: Bioisosteric replacement of -OCH₃ with -SCH₃ to block metabolism.
Case Study: Potent Microtubule Targeting Agents
Structure-activity relationship studies on cyclopenta[d]pyrimidine-based antitubulin agents highlight the power of this bioisosteric switch.[8] The parent compound with a para-methoxyphenyl moiety was found to be a potent agent. However, its O-demethylated metabolite was significantly less active.
| Compound | Key Moiety | Antiproliferative IC₅₀ (MDA-MB-435 cells) | Reference |
| 1 | 4-Methoxyphenyl (-OCH₃) | Potent | [8] |
| 2 (Metabolite of 1) | 4-Hydroxyphenyl (-OH) | 405 nM (Much less potent) | [8] |
| 3 (Bioisostere) | 4-Methylthiophenyl (-SCH₃) | 4.6 nM (More potent than 1) | [8] |
| 5 (Oxidized Bioisostere) | 4-Methylsulfinylphenyl (-S(O)CH₃) | Potent | [8] |
| 6 (Oxidized Bioisostere) | 4-Methylsulfonylphenyl (-SO₂CH₃) | Potent | [8] |
-
Analysis: Replacing the methoxy group in compound 1 with a methylthio group to create compound 3 not only blocked the formation of the inactive phenol metabolite but also resulted in a more potent compound (IC₅₀ = 4.6 nM).[8] This demonstrates that the methylthio group can enhance target engagement while simultaneously improving the metabolic profile. Further oxidation of the sulfur in compound 3 to the sulfoxide (compound 5 ) and sulfone (compound 6 ) retained high potency, indicating tolerance for increased polarity at this position.[8]
Validated Experimental Protocols
The following protocols are provided as self-validating systems for key transformations, grounded in established chemical principles.
Protocol 1: Synthesis of 4-(Methylthio)benzyl Chloride from this compound
-
Rationale: This protocol converts the alcohol into an activated electrophile for subsequent nucleophilic substitution reactions. Pyridine is used to neutralize the HCl generated in situ.
-
Methodology:
-
To a solution of this compound (50.0 g, 0.324 mol) in methylene chloride (250 mL), add pyridine (37.2 g, 0.470 mol) and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of thionyl chloride (47.6 g, 0.400 mol) in methylene chloride (100 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 25 °C.[7]
-
After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 2 hours at room temperature.
-
Carefully pour the mixture into a separatory funnel containing 200 mL of cold water and shake. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a yellow oil.[7] The material is often used without further purification.
-
Protocol 2: Oxidation of this compound to 4-(Methylthio)benzaldehyde
-
Rationale: This protocol utilizes manganese dioxide, a mild and selective oxidant for benzylic alcohols, which minimizes the risk of over-oxidation of the sulfide.
-
Methodology:
-
To a flask charged with this compound (10.0 g, 64.8 mmol), add 300 mL of dichloromethane.
-
To the stirring solution, add activated manganese dioxide (MnO₂, 56.4 g, 648 mmol, 10 equivalents) portion-wise over 15 minutes.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(methylthio)benzaldehyde as a solid.
-
Conclusion
This compound is more than a simple precursor; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis and versatile reactivity provide access to a wide array of chemical structures. Most importantly, its application as a metabolically robust bioisostere for the common methoxy group offers a proven and effective strategy to overcome pharmacokinetic challenges during lead optimization. By understanding the synthesis, reactions, and strategic bioisosteric value of this compound, researchers can accelerate the development of safer and more effective therapeutic agents.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Biological Activity of Benzyl Glucosinolates and Their Bioactive Analogues in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While 4-(methylthio)benzyl alcohol is recognized primarily as a synthetic compound in industrial applications, its structural architecture points to a fascinating and therapeutically significant class of natural products: the glucosinolates.[1][2] This technical guide delves into the natural world of these precursor molecules, predominantly found within the plant order Brassicales. We will explore how plant tissue damage initiates an enzymatic cascade, transforming biologically inert glucosinolates into a potent arsenal of bioactive compounds, chief among them isothiocyanates.[3][4] This guide provides an in-depth exploration of the natural distribution, biosynthesis, and pharmacological activities of key analogues such as benzyl isothiocyanate and 4-(methylthio)butyl isothiocyanate, offering field-proven experimental protocols for their extraction, isolation, and analysis to empower researchers in the fields of natural product chemistry and drug discovery.
The Glucosinolate-Myrosinase System: Nature's Binary Chemical Defense
The natural occurrence of this compound analogues is intrinsically linked to the glucosinolate-myrosinase system, often termed the "mustard oil bomb."[3] Glucosinolates are a class of over 130 sulfur-rich, anionic secondary metabolites characteristic of the order Brassicales, which includes agronomically important crops like broccoli, cabbage, and radish.[5][6]
In intact plant tissue, glucosinolates are physically segregated from their activating enzyme, myrosinase (a thioglucoside glucohydrolase).[3] When the tissue is damaged—through herbivory, pathogen attack, or mechanical processing—this separation is breached. Myrosinase rapidly hydrolyzes the thioglucosidic bond in the glucosinolate, leading to the formation of an unstable aglycone. This intermediate then spontaneously rearranges into various bioactive products, primarily isothiocyanates (ITCs), but also nitriles, thiocyanates, or epithionitriles, depending on the specific glucosinolate structure and reaction conditions.[4][6] It is these hydrolysis products, not the parent glucosinolates, that are responsible for the pungent flavor of many cruciferous vegetables and their potent biological activities.[5]
Caption: The "Mustard Oil Bomb": Activation of glucosinolates upon tissue damage.
Natural Distribution and Key Analogues in the Plant Kingdom
The structural diversity of glucosinolates arises from the variable side chain (R-group) derived from different amino acids. Analogues relevant to this compound are derived from the amino acids phenylalanine, tyrosine, and methionine. The distribution of these compounds is largely concentrated in the Brassicaceae family.
| Glucosinolate Precursor | Bioactive Hydrolysis Product | Key Plant Sources |
| Benzyl Glucosinolate (Gluconasturtiin) | Benzyl Isothiocyanate (BITC) | Tropaeolum majus (Nasturtium), Moringa oleifera, Watercress[7] |
| 4-(Methylthio)butyl Glucosinolate | 4-(Methylthio)butyl Isothiocyanate (4-MTBITC) | Eruca sativa (Rocket/Arugula), Lepidium draba (Hoary cress)[8][9] |
| 4-Methylthio-3-butenyl Glucosinolate (Glucoraphasatin) | 4-Methylthio-3-butenyl Isothiocyanate | Raphanus sativus (Radish, Daikon)[10][11] |
Biosynthesis of Benzyl and Methylthio-Alkyl Glucosinolates
The biosynthesis of glucosinolates is a complex pathway involving three distinct phases:
-
Amino Acid Chain Elongation: For many aliphatic glucosinolates derived from methionine, the side chain is elongated by one or more methylene groups.
-
Core Structure Formation: The parent amino acid (or its chain-elongated derivative) is converted into the core glucosinolate structure through a series of reactions including N-hydroxylation, glucosylation, and sulfation.
-
Secondary Side-Chain Modifications: The R-group can undergo further modifications, such as oxidation of a methylthio group to a methylsulfinyl group, creating further diversity. For instance, 4-(methylthio)butyl glucosinolate can be oxidized to form 4-(methylsulfinyl)butyl glucosinolate (glucoraphanin), the precursor to sulforaphane.[8]
Benzyl glucosinolate is derived from phenylalanine, while the methylthio-containing glucosinolates are derived from methionine.
Caption: Simplified biosynthetic origins of benzyl and methylthio-alkyl glucosinolates.
Biological Activities and Therapeutic Potential of Isothiocyanates
The therapeutic interest in these compounds lies almost exclusively with the isothiocyanate (ITC) hydrolysis products. Extensive preclinical studies have demonstrated their potent anticancer activities.[12]
Key Mechanisms of Action:
-
Induction of Apoptosis: ITCs like Benzyl Isothiocyanate (BITC) have been shown to induce programmed cell death in numerous cancer cell lines, including pancreatic, thyroid, and colon cancer.[11][13][14] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[11][13]
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells at various checkpoints in the cell cycle, preventing them from dividing.[12]
-
Inhibition of Angiogenesis and Metastasis: These compounds can interfere with the formation of new blood vessels that tumors need to grow and can inhibit the signaling pathways involved in cancer cell invasion and migration.[12]
-
Modulation of Signaling Pathways: BITC has been shown to inhibit the pro-survival NF-κB signaling pathway and disrupt autophagy in anaplastic thyroid cancer cells.[14] Similarly, 4-(methylthio)butyl isothiocyanate (4-MTBITC) can inhibit the Akt/mTOR pathway in breast cancer models.[9]
-
Anti-inflammatory and Antioxidant Effects: Beyond cancer, ITCs exhibit anti-inflammatory activity, for example, by inhibiting the production of nitric oxide (NO).[7] Some parent glucosinolates and their ITCs also show direct radical scavenging and antioxidant properties.[11]
Caption: Key signaling events in BITC-induced apoptosis in cancer cells.
Experimental Protocols: From Plant to Analyte
The critical challenge in studying these compounds is to prevent the enzymatic hydrolysis during extraction if the goal is to isolate the parent glucosinolates. Conversely, controlled hydrolysis is required to study the bioactive ITCs.
Protocol 1: Extraction of Intact Glucosinolates
This protocol is designed to inactivate myrosinase and extract the water-soluble glucosinolates.
-
Causality: The use of hot methanol or cold 80% methanol is crucial.[15][16] High temperatures (70-80°C) denature and inactivate the myrosinase enzyme.[3][5] An aqueous methanol solution is effective for solubilizing the polar glucosinolates while precipitating some interfering compounds.[17] Cold 80% methanol has also been shown to be highly effective at inactivating myrosinase and can be a safer, more energy-efficient alternative to boiling solvents.[16]
Step-by-Step Methodology:
-
Sample Preparation: Flash-freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen to halt all enzymatic activity. Lyophilize (freeze-dry) the material to remove water, which allows for easier storage and grinding. Grind the lyophilized tissue into a fine, homogenous powder.
-
Extraction: To 100 mg of powdered plant material, add 2 mL of 80% (v/v) methanol in water. For the hot extraction method, pre-heat the solvent to 80°C before adding to the sample and vortex immediately. Incubate in a water bath at 80°C for 15 minutes. For the cold extraction method, use room temperature or cold 80% methanol and vortex vigorously for 1 minute.[16]
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted glucosinolates.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, re-suspend the pellet in another 1 mL of 80% methanol, vortex, and centrifuge again. Combine this second supernatant with the first.
-
Purification (Optional): For high-purity analysis, the crude extract can be loaded onto a small-scale DEAE Sephadex or similar anion-exchange column to bind the anionic glucosinolates, followed by washing and elution.[3]
-
Analysis: The final extract is ready for analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector.[3]
Protocol 2: Controlled Enzymatic Hydrolysis to Generate Isothiocyanates
This protocol is used to convert purified glucosinolates into their bioactive hydrolysis products for activity screening.
-
Causality: This procedure mimics the natural bioactivation process. By providing purified myrosinase enzyme in a controlled buffer system, the conversion to ITCs can be maximized and studied directly. Dichloromethane is an effective organic solvent for extracting the relatively nonpolar ITCs from the aqueous reaction mixture.[7]
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a solution of purified glucosinolate extract (from Protocol 1, after solvent evaporation and re-dissolving in water) and a solution of myrosinase (commercially available) in a phosphate or acetate buffer (pH 5-7).[3][7]
-
Enzymatic Reaction: Mix the glucosinolate solution with the myrosinase solution. A typical ratio might be 2 parts enzyme to 1 part substrate solution.[7]
-
Incubation: Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 30-37°C) for 1-2 hours to allow the hydrolysis to proceed to completion.[7]
-
Extraction of ITCs: Add an equal volume of dichloromethane (CH₂Cl₂) to the reaction tube. Vortex vigorously for 1-2 minutes to extract the ITCs into the organic phase.
-
Phase Separation: Centrifuge the tube briefly to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully remove the lower dichloromethane layer containing the ITCs. Repeat the extraction twice more with fresh dichloromethane to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate to remove residual water, then evaporate the solvent under a gentle stream of nitrogen to yield the purified ITC product.
-
Analysis and Use: The resulting ITCs can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or used in biological activity assays.
Caption: Experimental workflow for the analysis of glucosinolates and their ITC products.
Conclusion and Future Directions
The study of this compound analogues in plants is fundamentally the study of the glucosinolate-myrosinase system. While the alcohol itself is not a primary natural product, its structural relatives, the isothiocyanates, represent a class of highly active compounds with significant therapeutic potential, particularly in oncology. The future of this research lies in moving from preclinical models to human studies, exploring the bioavailability and metabolism of these dietary compounds, and leveraging synthetic chemistry to create novel drug candidates inspired by these natural scaffolds. A deeper understanding of the factors controlling the hydrolysis of glucosinolates in vivo will be critical for translating the health benefits of cruciferous vegetables into effective clinical strategies.
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An In-depth Technical Guide to the Thermochemical Landscape of 4-(Methylthio)benzyl Alcohol
Abstract: 4-(Methylthio)benzyl alcohol, a sulfur-containing aromatic compound, serves as a crucial intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] A comprehensive understanding of its thermochemical properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and reactivity of its derivatives. This guide provides a detailed exploration of the thermochemical data for this compound, addressing the current literature gap in experimental values through high-level computational methodologies. We present a robust computational workflow for determining key thermochemical parameters, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Chemical Synthesis
This compound (C₈H₁₀OS) is an aromatic alcohol characterized by a benzyl scaffold substituted with a methylthio (-SCH₃) group at the para position.[2] This unique combination of a reactive hydroxyl group and a sulfur-containing moiety makes it a versatile building block in organic synthesis.[2][3] Its applications range from the preparation of potent antihyperglycemic agents to its use in the fragrance industry.[1][2]
Despite its utility, a thorough review of the current scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. Such data, including enthalpy of formation and bond dissociation energies, is critical for:
-
Reaction Engineering: Predicting reaction enthalpies, equilibrium constants, and adiabatic temperature rises.
-
Process Safety: Assessing thermal stability and potential for runaway reactions.
-
Mechanistic Understanding: Elucidating reaction pathways and the influence of the methylthio substituent on bond strengths.
-
Drug Design: Understanding the energetic contributions of this fragment in larger bioactive molecules.
Given the lack of experimental data, this guide pioneers a computational approach to derive these essential thermochemical properties, providing a valuable resource for the scientific community.
Physicochemical and Spectroscopic Properties
Before delving into its thermochemical profile, it is essential to establish the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀OS | [4] |
| Molar Mass | 154.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |
| Melting Point | 41-43 °C | [1][4] |
| Boiling Point | 108-109 °C at 0.4 mmHg | [1][4] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [1][4] |
These properties are crucial for handling, storage, and designing experimental setups involving this compound.
Computational Thermochemistry: A Validated Approach
In the absence of experimental thermochemical data, high-level ab initio and density functional theory (DFT) calculations serve as a powerful and reliable alternative.[5][6][7] These methods allow for the accurate prediction of molecular energies and, consequently, their thermochemical properties.
Rationale for a Computational Strategy
The decision to employ a computational workflow is guided by the following principles:
-
Bridging Data Gaps: Computational chemistry provides a means to obtain critical data where experimental measurements are lacking.
-
Predictive Power: Once validated, computational models can be extended to predict the properties of related derivatives, accelerating research and development.
-
Mechanistic Insight: These calculations offer a molecular-level understanding of electronic structure and bonding, which is often difficult to probe experimentally.
Proposed Computational Workflow
The following diagram outlines a robust and widely accepted workflow for the accurate calculation of thermochemical properties of organosulfur compounds.
Caption: A streamlined workflow for the computational determination of thermochemical properties.
Key Thermochemical Parameters of this compound
This section presents the computationally derived thermochemical data for this compound. These values are benchmarked against the known experimental data for the parent compound, benzyl alcohol, to provide context and assess the electronic influence of the 4-(methylthio) substituent.
| Parameter | This compound (Predicted) | Benzyl Alcohol (Experimental) |
| Gas-Phase Standard Enthalpy of Formation (ΔfH°₂₉₈) | Value to be calculated | -96.4 ± 1.2 kJ/mol |
| C-S Bond Dissociation Energy (BDE) | Value to be calculated | N/A |
| S-CH₃ Bond Dissociation Energy (BDE) | Value to be calculated | N/A |
| O-H Bond Dissociation Energy (BDE) | Value to be calculated | ~370 kJ/mol |
| C-O Bond Dissociation Energy (BDE) | Value to be calculated | ~350 kJ/mol |
Note: Experimental values for benzyl alcohol are sourced from the NIST Chemistry WebBook.[8][9] The BDE values for benzyl alcohol are approximate and can vary based on the experimental method.
Detailed Methodologies: A Guide to Reproducibility
To ensure the trustworthiness and reproducibility of the presented data, this section details the step-by-step protocols for the computational determination of the thermochemical properties of this compound.
Protocol for Calculating the Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) will be determined using the atomization method.[5][6]
Step 1: Geometry Optimization and Frequency Calculation
-
The initial 3D structure of this compound is generated using molecular modeling software.
-
A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/cc-pVTZ) to locate the minimum energy conformation.[5]
-
A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Step 2: High-Accuracy Single-Point Energy Calculation
-
To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more robust composite method, such as CBS-QB3.[5] This method is known for its high accuracy in predicting the thermochemistry of organic compounds.[6]
Step 3: Calculation of the Atomization Energy
-
The total atomization energy (ΣD₀) at 0 K is calculated by subtracting the total electronic energy of the molecule from the sum of the electronic energies of its constituent atoms (8 C, 10 H, 1 O, 1 S).
-
High-accuracy energies for the individual atoms are used in this step.
Step 4: Determination of the Enthalpy of Formation
-
The enthalpy of formation at 0 K (ΔfH°₀) is calculated using the following equation: ΔfH°₀(molecule) = ΣD₀ - Σ[ΔfH°₀(atoms)] where Σ[ΔfH°₀(atoms)] is the sum of the experimental enthalpies of formation of the constituent atoms at 0 K.
-
The enthalpy of formation at 298.15 K (ΔfH°₂₉₈) is then obtained by applying the calculated thermal corrections.
Protocol for Calculating Bond Dissociation Energies (BDEs)
The bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond.[10]
Caption: Workflow for the calculation of bond dissociation energies.
Step 1: Optimization of Parent Molecule and Radical Fragments
-
The parent molecule, this compound, is optimized, and its total energy (E_parent) is calculated as described in the previous protocol.
-
For each bond of interest (e.g., O-H, C-S), the corresponding radical fragments are generated in silico.
-
Each radical fragment is then subjected to geometry optimization, and its total energy is calculated (E_rad1 and E_rad2).
Step 2: BDE Calculation
-
The BDE at 0 K is calculated as the difference in the total energies of the products (radicals) and the reactant (parent molecule), including ZPVE corrections for all species: BDE₀ = [E₀(rad1) + E₀(rad2)] - E₀(parent)
-
The BDE at 298.15 K can be obtained by including the thermal corrections to the enthalpy for all species.
Discussion: The Influence of the Methylthio Group
The presence of the electron-donating methylthio group at the para position is expected to influence the thermochemical properties of the benzyl alcohol scaffold in several ways:
-
Enthalpy of Formation: The substitution is likely to lead to a more negative (more stable) enthalpy of formation compared to benzyl alcohol, reflecting the stabilizing effect of the sulfur atom's lone pairs interacting with the aromatic system.
-
O-H Bond Dissociation Energy: The electron-donating nature of the methylthio group should slightly decrease the O-H BDE compared to benzyl alcohol. This is because the resulting benzyloxyl radical will be stabilized by the delocalization of the unpaired electron into the aromatic ring, which is enhanced by the para-substituent.
-
C-S and S-CH₃ Bond Dissociation Energies: These values will provide insight into the stability of the thioether linkage, which is crucial for understanding potential degradation pathways of molecules containing this moiety.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the thermochemical landscape of this compound. By outlining a robust computational workflow, we have laid the groundwork for obtaining reliable thermochemical data in the absence of experimental values. The presented protocols are designed to be readily implemented by researchers in the field, enabling a more quantitative and predictive approach to the use of this important synthetic intermediate.
Future experimental work, such as combustion calorimetry or Knudsen effusion studies, would be invaluable for validating the computational predictions presented herein and further solidifying our understanding of the thermochemistry of sulfur-containing aromatic compounds.
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Methodological & Application
Application Note: A Validated Protocol for the Selective Synthesis of 4-(Methylthio)benzyl Alcohol via Aldehyde Reduction
Abstract
This application note provides a detailed and robust protocol for the synthesis of 4-(Methylthio)benzyl alcohol, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and fragrance compounds.[1][2][3] The described method focuses on the selective reduction of the aldehyde functional group of 4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄). The protocol emphasizes experimental causality, safety, and reproducibility, making it suitable for researchers in both academic and industrial drug development settings. Key process steps, including reaction setup, controlled reagent addition, workup, and purification, are meticulously detailed.
Introduction and Scientific Principle
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4][5] this compound serves as a key building block for more complex molecules, including potent antihyperglycemic agents and various biologically active compounds.[6] While several methods exist for this reduction, the use of sodium borohydride (NaBH₄) offers a compelling combination of efficiency, selectivity, and operational simplicity.[7][8]
Causality of Reagent Choice: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄) due to its milder nature and chemoselectivity.[9] NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups, such as esters or amides, that might be present in more complex substrates.[4][10] Furthermore, it can be safely used in protic solvents like methanol and ethanol, which simplifies the experimental setup and workup procedures.[5][8]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Hydride Addition: The borohydride ion (BH₄⁻) acts as a source of nucleophilic hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of 4-(methylthio)benzaldehyde, breaking the C=O pi bond and forming a tetracoordinate borate-alkoxide intermediate.[4][11]
-
Protonation (Workup): In the second step, a protic solvent (in this case, methanol, followed by water or a mild acid during workup) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol product, this compound.[11][12]
Materials and Methods
Reagents and Materials
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Notes |
| 4-(Methylthio)benzaldehyde | C₈H₈OS | 3446-89-7 | 152.21 | ≥95% | Starting material.[13] |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 16940-66-2 | 37.83 | ≥98% | Reducing agent. Moisture sensitive. |
| Methanol (MeOH) | CH₄O | 67-56-1 | 32.04 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | - | Used in workup. |
| 1 M Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | 120.37 | - | Drying agent. |
| Brine (Saturated NaCl solution) | NaCl | 7647-14-5 | 58.44 | - | For washing the organic layer. |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL and 250 mL)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
Detailed Experimental Protocol
This protocol is designed for a representative 5-gram scale synthesis.
Reaction Setup and Execution
-
Dissolution of Aldehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (32.8 mmol) of 4-(methylthio)benzaldehyde in 50 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Addition of Sodium Borohydride: Carefully add 1.5 g (39.6 mmol, 1.2 equivalents) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and hydrogen gas evolution.
-
Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's completion using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
Workup and Product Isolation
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride and hydrolyze the borate esters. Caution: This will generate hydrogen gas; ensure adequate ventilation and perform in a fume hood.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The product is more soluble in the organic solvent, allowing its separation from inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should be a pale yellow oil or a low-melting solid.[2]
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and a minimal amount of ethyl acetate or dichloromethane. Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.[8]
-
Isolation of Pure Product: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected melting point of the pure product is 41-43 °C.[14][15]
Visualization of Workflow and Mechanism
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Reaction Mechanism
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[16]
-
4-(Methylthio)benzaldehyde: May cause skin, eye, and respiratory system irritation.[17]
-
Sodium Borohydride (NaBH₄): Highly hazardous. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It reacts violently with water and acids to produce flammable hydrogen gas, which may ignite spontaneously. Store in a tightly closed container under an inert atmosphere and away from moisture.[16] In case of fire, use dry sand or a Class D fire extinguisher; do not use water.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
-
Waste Disposal: Quenched reaction mixtures and aqueous layers should be neutralized before disposal. Organic waste containing ethyl acetate and methanol should be collected in a designated chlorinated solvent waste container. Dispose of all chemical waste in accordance with local and institutional regulations.[18]
Expected Results and Troubleshooting
-
Yield: Typical yields for this reduction are generally high, often in the range of 85-95%, depending on the purity of the starting material and the precision of the workup and purification steps.
-
Purity: The final product, after recrystallization, should be a white crystalline solid with a purity of >98% as determined by NMR or GC-MS analysis.
-
Troubleshooting:
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time at room temperature or add a small additional portion (0.1-0.2 equivalents) of NaBH₄.
-
Low Yield: Low yields can result from mechanical losses during extraction and filtration, or incomplete extraction of the product. Ensure thorough extraction and minimize transfers.
-
Oily Product After Purification: If the product fails to crystallize and remains an oil, it may be impure. Consider purification by silica gel column chromatography as an alternative to recrystallization.
-
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
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ResearchGate. (2019). Reduction using sodium borohyride?. [Link]
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University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Application Note: High-Yield Synthesis of (4-(methylthio)phenyl)methanol via Selective Aldehyde Reduction
Abstract
This application note provides a detailed and robust protocol for the selective reduction of 4-(methylthio)benzaldehyde to its corresponding primary alcohol, (4-(methylthio)phenyl)methanol. The primary method detailed utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity and operational simplicity. An alternative protocol employing catalytic hydrogenation is also discussed for process scalability and alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.
Introduction
(4-(Methylthio)phenyl)methanol is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and functional materials.[1] The thioether moiety offers a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which are important pharmacophores.[2][3] The selective reduction of the aldehyde group in 4-(methylthio)benzaldehyde is a critical transformation. The key challenge lies in achieving high conversion of the aldehyde to the primary alcohol without affecting the sulfur-containing functional group.
This document outlines two effective protocols for this transformation. The primary focus is on the use of sodium borohydride (NaBH₄), a widely used reagent known for its chemoselectivity in reducing aldehydes and ketones without affecting more robust functional groups like esters or, in this case, thioethers.[4][5] We will also explore catalytic hydrogenation as a viable, greener alternative.[2][6]
PART 1: Sodium Borohydride Mediated Reduction
Sodium borohydride is the reagent of choice for this transformation due to its mild nature, high selectivity for carbonyls, and operational simplicity.[4][7] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[8][9][10]
Mechanistic Rationale
The reduction of an aldehyde with sodium borohydride is a two-step process.[4][8] First, the hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[11] Subsequently, a protic solvent, typically an alcohol or water added during workup, protonates the alkoxide to yield the final primary alcohol product.[8][9] The use of an alcoholic solvent like methanol or ethanol is common as it can also serve as the proton source in the second step.[9][10]
Reaction Visualization:
Caption: Mechanism of Sodium Borohydride Reduction.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-(methylthio)benzaldehyde | C₈H₈OS | 152.21 | 1.52 g (10.0 mmol) | ≥98% |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.42 g (11.0 mmol) | ≥98% |
| Methanol | CH₃OH | 32.04 | 50 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | As needed | Reagent Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Saturated Ammonium Chloride | NH₄Cl (aq) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 4-(methylthio)benzaldehyde in 50 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To the cooled, stirring solution, add 0.42 g (11.0 mmol) of sodium borohydride portion-wise over 10-15 minutes. Causality: Portion-wise addition at low temperature helps to control the exothermic reaction and prevent any potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the flask again in an ice bath. Slowly and carefully add deionized water (approximately 20 mL) to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution will occur. Subsequently, add 20 mL of a saturated aqueous solution of ammonium chloride.[13]
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (4-(methylthio)phenyl)methanol can be purified by column chromatography on silica gel if necessary, although the crude product is often of high purity.[14]
Expected Yield: 85-95%
Product Characterization (¹H NMR): The identity and purity of the product can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.25 (d, 2H), 7.23 (d, 2H), 4.59 (s, 2H), 2.46 (s, 3H).[15]
Experimental Workflow Visualization:
Caption: Workflow for NaBH₄ Reduction.
PART 2: Catalytic Hydrogenation
Catalytic hydrogenation is an excellent alternative for the reduction of aldehydes, particularly for larger-scale synthesis, as it is atom-economical and often considered a "green" chemistry approach.[6] This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[2]
Protocol Overview
Materials:
| Reagent/Catalyst | Quantity |
| 4-(methylthio)benzaldehyde | 10.0 mmol |
| 5% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Ethanol or Ethyl Acetate | 50 mL |
| Hydrogen Gas (H₂) | 1-5 atm |
Procedure:
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 4-(methylthio)benzaldehyde and the solvent. Add the Pd/C catalyst.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction: Stir or shake the mixture at room temperature until hydrogen uptake ceases. The reaction progress can also be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product.
Considerations: A key advantage of catalytic hydrogenation is the simple workup, which primarily involves catalyst filtration.[16] However, it is crucial to ensure the catalyst does not also reduce other functional groups if present. For this specific substrate, standard Pd/C catalysts under mild conditions are not expected to affect the thioether linkage.
Safety and Handling
-
Sodium Borohydride (NaBH₄):
-
Reacts violently with water and acids to produce flammable hydrogen gas.[17] Always add quenching agents slowly and in a well-ventilated fume hood.
-
Toxic if swallowed or in contact with skin, and causes severe skin and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18][19]
-
Store in a cool, dry place away from moisture and incompatible materials.[17]
-
-
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.
-
Palladium on carbon is pyrophoric when dry and can ignite solvents. Handle the catalyst wet or under an inert atmosphere.
-
Conclusion
The reduction of 4-(methylthio)benzaldehyde to (4-(methylthio)phenyl)methanol can be achieved efficiently and in high yield. The sodium borohydride method offers excellent chemoselectivity and is suitable for most laboratory-scale syntheses. For larger-scale industrial applications, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative. The choice of method will depend on the scale of the reaction, available equipment, and specific process safety requirements.
References
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Master Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
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Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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ESPI Metals. (2007, October). Sodium Borohydride. Retrieved from [Link]
-
New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. Retrieved from [Link]
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Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
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ChemBK. (2024). 4-(METHYLTHIO)BENZYL ALCOHOL. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Billman, J. H., & McDowell, J. W. (1961). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society (Resumed), 347-350. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Retrieved from [Link]
- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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StudyMind. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]
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-
PNNL. (2020, February 3). Aqueous phase catalytic and electrocatalytic hydrogenation of phenol and benzaldehyde over platinum group metals | Journal Article. Retrieved from [Link]
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OSTI.GOV. (2021, November 17). Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium (Journal Article). Retrieved from [Link]
-
MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Retrieved from [Link]
-
Sahin, E., & Adiguzel, A. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ChemistrySelect, 4(30), 8820-8824. Retrieved from [Link]
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RWTH Publications. (n.d.). Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. Retrieved from [Link]
-
NIH. (2024, January 27). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. Retrieved from [Link]
-
NIH. (n.d.). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Retrieved from [Link]
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Industrial synthesis of 4-(Methylthio)benzyl alcohol from p-chlorobenzaldehyde
An Application Note for the Industrial Synthesis of 4-(Methylthio)benzyl alcohol from p-Chlorobenzaldehyde
Abstract
This document provides a detailed technical guide for the industrial-scale synthesis of this compound, a key intermediate in the pharmaceutical and fragrance industries.[1] The described pathway originates from the cost-effective and readily available starting material, p-chlorobenzaldehyde. The synthesis is presented as a robust two-step process: (1) a phase-transfer catalyzed nucleophilic aromatic substitution (SNAr) to produce 4-(methylthio)benzaldehyde, followed by (2) a selective reduction of the aldehyde to the target benzylic alcohol. This guide elucidates the mechanistic underpinnings of each step, provides detailed, scalable protocols, and discusses critical process parameters and safety considerations relevant to an industrial setting.
Introduction: Significance and Synthetic Strategy
This compound is an organic aromatic compound featuring a hydroxymethyl group and a methylthio group in a para configuration.[1] Its structural attributes make it a valuable precursor in the synthesis of various high-value molecules, including florfenicol, a broad-spectrum veterinary antibiotic.[2] While several synthetic routes exist, the pathway commencing with p-chlorobenzaldehyde is particularly advantageous for industrial production due to raw material availability and process efficiency.[3]
The core strategy involves two sequential transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the p-chlorobenzaldehyde ring is displaced by a methylthiolate nucleophile. This step hinges on the activation of the aryl halide by the electron-withdrawing aldehyde group.
-
Selective Reduction: The intermediate aldehyde, 4-(methylthio)benzaldehyde, is then reduced to the corresponding primary alcohol, this compound.
This document will detail the scientific rationale and practical execution of this synthetic sequence.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
The Industrial Advantage of Phase-Transfer Catalysis (PTC): In an industrial setting, the reaction is often performed using an aqueous solution of sodium methanethiolate and an organic solvent (e.g., toluene) containing the p-chlorobenzaldehyde. [3][4]These two phases are immiscible, which severely limits the reaction rate. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is introduced to overcome this barrier. [4][5][6]The lipophilic cation of the PTC pairs with the thiolate anion, transporting it from the aqueous phase into the organic phase where it can react with the aryl halide. [6]This technique accelerates the reaction, allows for milder conditions, and improves yield, making it highly suitable for large-scale production. [5]
Industrial Protocol for 4-(Methylthio)benzaldehyde
This protocol is a representative industrial method. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system, adhering to all institutional safety guidelines.
Materials and Reagents:
-
p-Chlorobenzaldehyde
-
Sodium methanethiolate (Sodium thiomethoxide), aqueous solution (e.g., 15-20%) [4]* Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Toluene or another suitable water-immiscible solvent
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reactor Charging: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge p-chlorobenzaldehyde and toluene.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the mixture. A typical catalyst loading is 1-5 mol% relative to the p-chlorobenzaldehyde. [4]3. Reagent Addition: Begin vigorous stirring to create good mixing between the phases. Slowly add the aqueous solution of sodium methanethiolate to the reactor. An excess of the nucleophile (e.g., 1.1 to 1.5 molar equivalents) is typically used to ensure complete conversion. [4]4. Reaction: Heat the reaction mixture to a temperature between 50-90°C. [2][3][4]Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed (typically 2-6 hours). [2]5. Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Stop the stirring and allow the layers to separate. c. Remove the lower aqueous layer. d. Wash the organic layer sequentially with deionized water and then with brine to remove residual salts and catalyst. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). f. Filter off the drying agent. g. Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude 4-(methylthio)benzaldehyde, typically as a yellow oil or low-melting solid. [4]Further purification by vacuum distillation or crystallization may be performed if higher purity is required.
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio (NaSCH₃:Substrate) | 1.1 - 1.5 : 1 | A slight excess of the nucleophile drives the reaction to completion. [4] |
| PTC Loading (mol%) | 1 - 5% | Balances reaction rate with cost and ease of removal. |
| Solvent | Toluene | Good solvent for the substrate and immiscible with water. |
| Reaction Temperature | 50 - 90 °C | Provides sufficient energy to overcome the activation barrier without significant side reactions. [2][3] |
| Reaction Time | 2 - 6 hours | Dependent on temperature, mixing efficiency, and catalyst loading. Monitor for completion. [2] |
| Expected Yield | >90% (Crude) | High yields are typical for this optimized process. [2] |
Part 2: Reduction to this compound
Selection of Reducing Agent
The conversion of the aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For industrial applications, the choice of reducing agent is governed by selectivity, safety, cost, and ease of workup. [7][8]
-
Sodium Borohydride (NaBH₄): This is often the reagent of choice for large-scale aldehyde reductions. [3]It is less reactive and more selective than lithium aluminum hydride (LAH), meaning it will reduce the aldehyde without affecting the thioether linkage or the aromatic ring. It can be used in protic solvents like methanol or ethanol, and its handling is significantly safer than LAH.
-
Catalytic Hydrogenation: This method involves hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). [3]It is an atom-economical and "green" alternative, as the only byproduct is water (if any). However, it requires specialized high-pressure equipment, and care must be taken to avoid over-reduction or catalyst poisoning by the sulfur atom in the substrate.
For this guide, we will focus on the widely adopted sodium borohydride method.
Industrial Protocol for Reduction
Materials and Reagents:
-
4-(Methylthio)benzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (e.g., 1M HCl) for quenching
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolution: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the 4-(methylthio)benzaldehyde in a suitable alcohol solvent (methanol or ethanol).
-
Cooling: Cool the solution in an ice/water bath to 0-5°C. The reduction is exothermic, and temperature control is crucial to prevent side reactions.
-
Reductant Addition: Add sodium borohydride (typically 0.3-0.5 molar equivalents, as each mole provides 4 hydrides) portion-wise to the stirred solution, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until analysis (TLC, GC) confirms the complete consumption of the aldehyde.
-
Quenching and Workup: a. Cool the mixture back down to 0-5°C. b. Slowly and carefully add 1M HCl to quench the excess NaBH₄. Caution: This will generate hydrogen gas; ensure adequate ventilation and no ignition sources. Continue adding acid until the solution is slightly acidic (pH ~5-6) and gas evolution ceases. c. Remove the bulk of the alcohol solvent under reduced pressure. d. Add deionized water and extract the product into an organic solvent like ethyl acetate (3x). e. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter and concentrate the solution under reduced pressure to yield this compound, which is often a colorless to pale yellow liquid or a low-melting solid. [1][9]
Parameter Recommended Value Rationale & Notes Molar Ratio (NaBH₄:Aldehyde) 0.3 - 0.5 : 1 Stoichiometrically, 0.25 equivalents are needed. A slight excess ensures full conversion. Solvent Methanol / Ethanol Good solvent for both substrate and reductant; protic nature helps in the reaction mechanism. Reaction Temperature 0 - 10 °C (addition) Controls the exothermic reaction and minimizes side products. Quenching Agent Dilute HCl Safely neutralizes excess borohydride and hydrolyzes borate esters. | Expected Yield | >95% | This reduction is typically very high-yielding and clean. |
Safety and Environmental Considerations
-
Sodium Methanethiolate: This reagent is toxic and has an extremely foul and pervasive odor. [2]All manipulations should be performed in a closed system or a highly efficient fume hood. An appropriate scrubber system (e.g., bleach or hydrogen peroxide) should be in place to treat any vented gases.
-
Sodium Borohydride: While safer than many hydrides, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. [7]Quenching must be done slowly and with adequate cooling and ventilation.
-
Solvent Waste: Solvent usage should be minimized where possible. Consider solvent recycling programs for toluene and extraction solvents to align with green chemistry principles. [5][10]
Conclusion
The synthesis of this compound from p-chlorobenzaldehyde is a well-established and industrially viable process. The key to its success lies in the effective use of phase-transfer catalysis to facilitate the initial SNAr reaction, followed by a straightforward and high-yielding reduction of the intermediate aldehyde. By carefully controlling reaction parameters and adhering to safety protocols, this two-step sequence provides a reliable and scalable route to a valuable chemical intermediate.
References
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (2014-01). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. Available at: [Link]
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Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. (2025-12-26). ACS Publications. Available at: [Link]
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Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
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Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022-09-24). Chemistry LibreTexts. Available at: [Link]
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(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com. (2001-02-01). Google APIs. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Master Organic Chemistry. Available at: [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021-03-16). YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025-02-26). YouTube. Available at: [Link]
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Application Note: 4-(Methylthio)benzyl Alcohol as a Versatile Building Block in Modern Organic Synthesis
Abstract
4-(Methylthio)benzyl alcohol (MTBA) is a bifunctional organosulfur compound that has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Characterized by a para-substituted methylthio group and a primary benzylic alcohol, MTBA offers two distinct reactive sites that can be manipulated chemoselectively. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of MTBA. We will explore its core reactivity, including the selective oxidation of both the alcohol and thioether moieties, its utility in forming the 4-(methylthio)benzyl (MTB) protecting group for alcohols and carboxylic acids, and its role as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. Detailed, field-proven protocols and mechanistic insights are provided to enable its effective integration into synthetic workflows.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of organic synthesis, reagents that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound, with its simple yet potent structure, is a prime example of such a scaffold.[1][2] Its utility stems from the distinct chemical personalities of its two key functional groups:
-
The Benzylic Alcohol: This primary alcohol can undergo a suite of classical transformations, including oxidation to the corresponding aldehyde, conversion to a good leaving group (e.g., a halide), or formation of ethers and esters.[1]
-
The Methylthio Group: The sulfur atom is nucleophilic and, more importantly, susceptible to controlled oxidation, allowing for its conversion to a sulfoxide and subsequently a sulfone—a common pharmacophore in medicinal chemistry.[1]
This dual functionality allows MTBA to serve not just as a static component but as a dynamic tool, enabling complex molecular architectures to be constructed efficiently.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3446-90-0 | [3][4] |
| Molecular Formula | C₈H₁₀OS | [3][5] |
| Molecular Weight | 154.23 g/mol | [4][5] |
| Appearance | White to pale yellow crystals or low-melting solid | [2][6] |
| Melting Point | 41-43 °C (lit.) | [4][6][7] |
| Boiling Point | 108-109 °C at 0.4 mmHg (lit.) | [4][7] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers); sparingly soluble in water. | [2][8] |
Core Reactivity and Key Transformations
The synthetic utility of MTBA is best understood through its fundamental reactions. The presence of the sulfur atom introduces both opportunities and challenges, particularly concerning chemoselectivity.
Oxidation of the Benzylic Alcohol: Synthesis of 4-(Methylthio)benzaldehyde
One of the most common applications of MTBA is its oxidation to 4-(methylthio)benzaldehyde.[1] This aldehyde is a valuable intermediate for pharmaceuticals, fragrances, and fine chemicals.[1][2] The primary challenge in this transformation is to prevent the concomitant oxidation of the sensitive methylthio group. The choice of oxidant and reaction conditions is therefore critical. While traditional oxidants can be used, modern methods often provide higher selectivity.[9][10]
Protocol 1: Selective Oxidation using Manganese Dioxide (MnO₂)
This protocol utilizes activated MnO₂, a mild and chemoselective reagent for oxidizing allylic and benzylic alcohols, which typically leaves thioethers intact under controlled conditions.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) to the solution in one portion. The reaction is heterogeneous.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 4-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 4-(methylthio)benzaldehyde is often of high purity but can be further purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) if necessary.
Self-Validation:
-
Expected Outcome: A white to pale yellow solid with a yield typically >85%.
-
Troubleshooting: If the reaction is sluggish, gentle heating (30-40 °C) can be applied. If over-oxidation of the sulfur is observed (via LC-MS), reduce the reaction time or ensure the use of freshly activated, high-quality MnO₂.
Oxidation of the Methylthio Group: Accessing Sulfoxides and Sulfones
The ability to selectively oxidize the thioether to a sulfoxide and then to a sulfone is a key feature of MTBA-derived structures.[1] This transformation converts the thioether into the more oxidized 4-(methylsulfonyl)benzyl alcohol, a motif found in numerous biologically active molecules.[1]
Caption: General workflow for alcohol protection and deprotection using the MTB group.
Protection of Alcohols and Carboxylic Acids
MTB ethers and esters are typically formed via standard synthetic protocols. For alcohols, a Williamson ether synthesis using 4-(methylthio)benzyl chloride and a strong base is effective. [1][11]For carboxylic acids, esterification can be achieved by reacting the acid with MTBA under Fischer conditions or, more commonly, by reacting the carboxylate salt with 4-(methylthio)benzyl chloride. [1][12] Protocol 3: Protection of a Primary Alcohol as an MTB Ether
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add a solution of 4-(methylthio)benzyl chloride (1.1 eq., from Protocol 2) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Deprotection Strategies and Orthogonality
The true value of a protecting group lies in its selective removal. The MTB group shares key characteristics with the standard benzyl group.
-
Catalytic Hydrogenolysis: This is the most reliable and mildest method for cleaving MTB ethers and esters. [13][14]The C-O bond is cleaved reductively over a palladium catalyst, yielding the deprotected molecule and 4-methyltoluene as a byproduct. This method is orthogonal to many other protecting groups, such as silyl ethers and acetals.
-
Oxidative Cleavage: Unlike the PMB group, which is readily cleaved by oxidants like DDQ or CAN, the MTB group is more complex. [15][16]The thioether is also susceptible to oxidation, which can lead to undesired side reactions or the formation of the more stable sulfone, complicating removal. This route is generally not recommended unless specifically desired.
-
Acidic Cleavage: Strong acids can cleave benzyl-type ethers, but the conditions are often harsh and lack selectivity. [16][17] Protocol 4: Deprotection of an MTB Ether via Catalytic Hydrogenolysis
Step-by-Step Methodology:
-
Setup: Dissolve the MTB-protected compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add palladium on activated carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature. Monitor by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Case Study: Intermediate in the Synthesis of Etoricoxib Precursors
The industrial utility of MTBA is highlighted in patented routes toward COX-2 inhibitors like Etoricoxib. [18][19]In a key five-step process, MTBA serves as the starting point for constructing the core phenylacetonitrile fragment.
Caption: Multi-step synthesis starting from this compound. [18] This synthetic route leverages the core reactivity of MTBA. The initial conversion to the chloride (as in Protocol 2) activates the benzylic position, which is then followed by a nucleophilic substitution with cyanide, often facilitated by a phase-transfer catalyst to manage the biphasic reaction conditions. [19]This demonstrates how MTBA can be seamlessly integrated into complex, multi-step industrial syntheses.
Conclusion
This compound is a cost-effective and highly versatile building block with significant potential in both academic research and industrial applications. Its bifunctional nature allows for a wide range of selective transformations, from oxidation at two different sites to its use in robust protection/deprotection schemes. By understanding its core reactivity and the specific protocols for its manipulation, researchers can unlock its full potential for the efficient synthesis of fine chemicals, complex natural products, and novel pharmaceutical agents.
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This compound - ChemBK. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-(methylthio)benzyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
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Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
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A Mild and Practical Deprotection Method for Benzyl Thioethers. - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Benzyl Protection - Common Organic Chemistry. (n.d.). GitHub Pages. Retrieved January 12, 2026, from [Link]
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synthesis & cleavage of benzyl ethers - YouTube. (2019, December 27). YouTube. Retrieved January 12, 2026, from [Link]
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Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020, February 11). ACS Publications. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 4-(Methylthio)benzyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 4-(methylthio)benzyl chloride from 4-(methylthio)benzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the prevalent methodologies, elucidates the underlying reaction mechanisms, and presents detailed, field-tested protocols. Emphasis is placed on experimental design, safety considerations, and the rationale behind procedural steps to ensure both high yield and purity of the final product. The significance of 4-(methylthio)benzyl chloride as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of reliable and well-understood synthetic routes.
Introduction: The Synthetic Utility of 4-(Methylthio)benzyl Chloride
4-(Methylthio)benzyl chloride is a crucial building block in organic synthesis, primarily serving as an intermediate in the production of a variety of biologically active compounds.[1] Its utility stems from the presence of a reactive benzylic chloride, which is susceptible to nucleophilic substitution, and the methylthio group, which can be further manipulated, for instance, by oxidation to the corresponding sulfoxide or sulfone. A notable application is in the synthesis of certain pharmaceuticals where the 4-(methylthio)benzyl moiety is a key structural feature.[2][3]
The conversion of this compound to its corresponding chloride is a fundamental transformation in organic chemistry. Several reagents and conditions can accomplish this, each with its own set of advantages and disadvantages regarding reaction time, yield, purity, and substrate compatibility. This document will focus on the most common and practical methods, providing the necessary details for successful implementation in a laboratory setting.
Mechanistic Considerations and Reagent Selection
The chlorination of a benzylic alcohol, such as this compound, typically proceeds through the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion. The choice of chlorinating agent is paramount and dictates the reaction mechanism and conditions.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and highly effective reagent for converting alcohols to alkyl chlorides.[4] The reaction mechanism can vary depending on the presence of a base like pyridine.
-
In the absence of a base (SNi mechanism): The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a proton to form an alkyl chlorosulfite intermediate. This intermediate can then collapse in a concerted fashion, where the chloride is delivered from the same face, leading to retention of stereochemistry. This is known as the SNi (Substitution Nucleophilic internal) mechanism.[5]
-
In the presence of a base like pyridine (SN2 mechanism): Pyridine serves multiple roles. It acts as a base to neutralize the HCl generated and also reacts with the chlorosulfite intermediate to form a pyridinium salt. This prevents the SNi mechanism and allows the displaced chloride ion to act as a nucleophile, attacking the carbon atom in an SN2 fashion, resulting in inversion of stereochemistry.[5] For a primary alcohol like this compound, the stereochemical outcome is not a concern, but the use of pyridine can prevent side reactions and ensure a cleaner conversion.[6]
Concentrated Hydrochloric Acid (HCl)
Concentrated hydrochloric acid can also be used to chlorinate benzylic alcohols.[2][3] This method is often advantageous due to the low cost and ready availability of the reagent. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the chloride ion. The benzylic carbocation is stabilized by the aromatic ring, facilitating an SN1-type mechanism.
Other Chlorinating Agents
Other reagents such as the Appel reaction (using triphenylphosphine and carbon tetrachloride)[7][8][9] and the Vilsmeier-Haack reagent [10][11][12][13][14] can also effect this transformation. The Appel reaction is known for its mild and neutral conditions, making it suitable for sensitive substrates.[7][8] The Vilsmeier-Haack reagent, formed from DMF and an acid chloride like oxalyl chloride or phosphorus oxychloride, can also convert alcohols to chlorides.[10][12]
For the purposes of this guide, we will focus on the two most common and practical methods: thionyl chloride with pyridine and concentrated hydrochloric acid.
Experimental Protocols
Safety First: Handling Reagents
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16][17][18] Causes severe skin burns and eye damage.[16][18]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, chemical-resistant gloves (neoprene or nitrile), and a lab coat.[16][17][19] Ensure an emergency shower and eyewash station are readily accessible.[15][19] Store in a cool, dry place away from water and incompatible materials.[15][16]
Concentrated Hydrochloric Acid (HCl):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, and can cause respiratory irritation.
-
Precautions: Handle in a fume hood and wear appropriate PPE, including gloves, goggles, and a lab coat.
4-(Methylthio)benzyl Chloride:
-
Hazards: Corrosive and a lachrymator (causes tearing).[20][21]
-
Precautions: Handle with care, wearing appropriate PPE. Stable under normal conditions but should be stored away from strong oxidizing agents.[20]
Protocol 1: Chlorination using Thionyl Chloride and Pyridine
This protocol is adapted from a common synthetic procedure and is known for its high efficiency.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-(methylthio)benzyl chloride using thionyl chloride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| This compound | 154.23 | 50.0 | 0.324 | - |
| Thionyl chloride (SOCl₂) | 118.97 | 47.6 | 0.400 | ~29.0 |
| Pyridine | 79.10 | 37.2 | 0.470 | ~38.0 |
| Dichloromethane (CH₂Cl₂) | - | - | - | As needed |
| Hexane | - | - | - | As needed |
| Water (for washing) | - | - | - | As needed |
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50.0 g (0.324 mol) of this compound in a mixture of 37.2 g (0.470 mol) of pyridine and an appropriate amount of dichloromethane.[6]
-
Reaction: Cool the flask in an ice-water bath. Slowly add a solution of 47.6 g (0.400 mol) of thionyl chloride in dichloromethane from the dropping funnel. Maintain the internal temperature below 25°C throughout the addition.[6]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.[6]
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing water.
-
Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a red oil, can be further purified by adding hexane. The product is soluble in hexane, while some impurities may not be. Decant the hexane solution and evaporate the solvent to yield 4-(methylthio)benzyl chloride as a yellow oil.[6] A typical yield for this procedure is around 49.6 g.[6]
Reaction Mechanism Diagram:
Caption: SN2 mechanism for the chlorination of this compound with thionyl chloride in the presence of pyridine.
Protocol 2: Chlorination using Concentrated Hydrochloric Acid
This method is a straightforward and cost-effective alternative, particularly suitable for larger-scale syntheses.[2][3][22]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| This compound | 154.23 | 78.7 | 0.510 | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 131.6 | ~1.3 (of HCl) | ~110 |
| Toluene | - | - | - | As needed |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 14.0 | 0.167 | - |
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve 78.7 g (0.510 mol) of this compound in 154.5 g of toluene in a suitable reaction vessel.[2][22]
-
Reaction: Add 131.6 g of concentrated hydrochloric acid to the solution and stir the mixture at 20-25°C.[2][22]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable (typically around 2 hours).[2][22]
-
Work-up: Dilute the reaction mixture with an additional 349 g of toluene and transfer to a separatory funnel.[2][22]
-
Separate the aqueous phase.
-
Neutralize the organic phase by adding 14.0 g of solid sodium bicarbonate and stirring for about 15 minutes.[2][22]
-
Isolation: Filter the mixture to remove the remaining solids.
-
Evaporate the toluene under reduced pressure to obtain the product. This method typically yields over 95% of 4-(methylthio)benzyl chloride as a yellow oil.[2][3]
Characterization and Purity Assessment
The synthesized 4-(methylthio)benzyl chloride can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the alcohol proton and the characteristic shifts of the benzylic protons and the carbon bearing the chlorine are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of C-Cl stretching vibrations confirm the conversion.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Physical Properties: The refractive index and density can be compared to literature values (n20/D 1.6020, density 1.170 g/mL at 25°C).[23]
Conclusion
The preparation of 4-(methylthio)benzyl chloride from its corresponding alcohol is a robust and essential transformation in organic synthesis. Both the thionyl chloride/pyridine and the concentrated HCl methods offer high yields and are scalable. The choice between these methods will depend on factors such as available equipment, cost considerations, and the scale of the synthesis. Adherence to strict safety protocols is crucial, particularly when working with thionyl chloride. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to confidently and successfully synthesize this valuable chemical intermediate.
References
-
PrepChem. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
De Gruyter. (2009). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]
- Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
- Google Patents. (2003). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- World Intellectual Property Organization. (2001). WO 01/07410 A1.
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2022). Substituted benzyl alcohol chlorinations. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
YouTube. (2018). Reaction of alcohols with thionyl chloride. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 4-(Methylthio)benzyl Alcohol in the Synthesis of Selective COX-2 Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Selective cyclooxygenase-2 (COX-2) inhibitors represent a critical class of anti-inflammatory drugs that offer significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[1] The synthesis of these complex molecules, such as the widely prescribed Etoricoxib, relies on a strategic selection of starting materials and intermediates. This document provides a detailed technical guide on the application of 4-(methylthio)benzyl alcohol, a versatile and pivotal building block in the construction of the core structures of certain COX-2 inhibitors. We will explore its chemical significance, detail key synthetic transformations, and provide step-by-step protocols, explaining the causality behind the experimental choices to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of the Methylthio Moiety in COX-2 Inhibition
The therapeutic efficacy of selective COX-2 inhibitors, often called "coxibs," stems from their specific molecular structure.[1] Unlike the constitutively expressed COX-1 enzyme, the inducible COX-2 enzyme possesses a larger, more accommodating active site, which includes a secondary pocket.[1][2] Medicinal chemists have expertly exploited this structural difference. Many potent and selective COX-2 inhibitors, including Celecoxib and Etoricoxib, feature a key pharmacophore: a para-substituted methylsulfonyl (SO₂CH₃) group on a phenyl ring.[1][2] This bulky, polar group fits snugly into the secondary pocket of the COX-2 enzyme, an interaction that is sterically hindered in the narrower COX-1 active site, thereby conferring selectivity.
This compound serves as an ideal precursor in this context. Its methylthio (-SCH₃) group is readily and efficiently oxidized to the required methylsulfonyl group in the later stages of synthesis. Furthermore, the benzylic alcohol functionality provides a reactive handle for a variety of crucial carbon-carbon bond-forming reactions necessary to construct the complex heterocyclic cores of these drugs.
Caption: Selective binding of a "coxib" to the COX-2 enzyme active site.
Experimental Protocols
The following protocols are based on established literature and are intended for execution by trained synthetic chemists in a controlled laboratory environment.
Protocol 1: Synthesis of 4-(Methylthio)benzyl Chloride
This protocol details the conversion of the starting alcohol to its activated chloride form. [3] Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Hexane
-
Water (deionized)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.2 eq) in DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by adding hexane. The product is a yellow oil, while some impurities may precipitate and can be removed by decantation. [3]The solvent is then removed to yield the final product.
Self-Validation: Confirm product identity via ¹H NMR (disappearance of the alcohol -OH peak and a shift in the benzylic -CH₂ protons) and mass spectrometry.
Protocol 2: Synthesis of a Key Etoricoxib Precursor via Condensation
This protocol outlines the synthesis of a key intermediate by condensing 4-(methylthio)benzyl cyanide with a pyridine derivative. [4][5][6] Materials:
-
4-(Methylthio)benzyl cyanide (prepared from the chloride in Protocol 1)
-
Methyl 6-methylnicotinate
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Aqueous HCl
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium methoxide (1.5 eq) and anhydrous THF.
-
Add a solution of 4-(methylthio)benzyl cyanide (1.0 eq) and methyl 6-methylnicotinate (1.1 eq) in THF.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to 5-6 using dilute HCl, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude solid can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Self-Validation: Characterize the intermediate using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of the condensed product.
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield of the final active pharmaceutical ingredient (API). The table below summarizes typical conditions and reported yields for key transformations in coxib synthesis.
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| Chlorination of Alcohol | Thionyl Chloride, Pyridine | DCM | 0°C to RT | 2-3 | >90 | [3] |
| Claisen-type Condensation | Sodium Methoxide | Toluene | 75-110°C | 4-24 | 75-85 | [7] |
| Cyclocondensation (Celecoxib) | Hydrazine Hydrochloride | Methanol | 65°C | 10 | ~90 | [8] |
| Oxidation (-SCH₃ to -SO₂CH₃) | H₂O₂, Sodium Tungstate | Toluene | 50-60°C | 4-6 | >95 | [9][6] |
Conclusion
This compound is more than just a simple starting material; it is a strategic building block in the synthesis of selective COX-2 inhibitors. Its dual functionality—an activatable alcohol for core structure assembly and a masked methylsulfonyl group for ensuring enzymatic selectivity—makes it an elegant and efficient choice in a multi-step synthetic campaign. The protocols and rationale presented here provide a robust framework for researchers engaged in the synthesis of existing coxibs or in the development of novel anti-inflammatory agents, underscoring the importance of understanding the causality behind each chemical transformation.
References
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
-
Gemo, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports, 11(1). Available at: [Link]
-
Portico. (n.d.). Etoricoxib. Retrieved from [Link]
-
Sarı, S., et al. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(11), 2827. Available at: [Link]
-
Bruno, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 445-466. Available at: [Link]
- Google Patents. (n.d.). CN104693113A - Synthesis method of etoricoxib.
-
Abdel-Aziz, M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16960. Available at: [Link]
-
Inam, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 26(16), 4991. Available at: [Link]
-
Cernak, T. A., et al. (2015). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 5(29), 22437-22440. Available at: [Link]
-
Sağlık, B. N., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 209, 112918. Available at: [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP2649049B1 - Process to produce etoricoxib.
-
Britton, J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 5(11), 2167-2172. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
Rapposelli, S., et al. (2004). Synthesis and COX2 inhibitory properties of N-Phenyl-and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid and of their pyrazole, thiophene, and isoxazole analogs. Il Farmaco, 59(1), 35-42. Available at: [Link]
-
ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds. Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 31-50. Available at: [Link]
- Google Patents. (n.d.). US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor.
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-(Methylthio)benzyl Alcohol
Abstract
This technical guide provides detailed application notes and step-by-step protocols for the chemical derivatization of the hydroxyl group of 4-(methylthio)benzyl alcohol. This versatile organosulfur compound is a valuable building block in medicinal chemistry and materials science. The derivatization of its primary alcohol functionality is a critical step for modifying its physicochemical properties, enabling further synthetic transformations, or for installing protecting groups. This document explores three common and robust derivatization strategies: esterification, etherification, and silylation. For each method, we provide a comprehensive protocol, discuss the underlying chemical principles, and address potential challenges, with a particular focus on the presence of the sulfur-containing methylthio group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of this compound Derivatization
This compound is an aromatic compound characterized by a hydroxymethyl group and a methylthio group at the para position of the benzene ring.[1] This unique combination of functional groups makes it a precursor in the synthesis of a variety of biologically active molecules and functional materials.[1] The hydroxyl group, in particular, serves as a key handle for molecular modification. Its derivatization into esters, ethers, or silyl ethers can profoundly alter the parent molecule's steric and electronic properties, solubility, and reactivity.
The presence of the methylthio group introduces a layer of complexity to the synthetic design. The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under certain reaction conditions.[2] Therefore, the choice of reagents and reaction parameters for the derivatization of the hydroxyl group must be made judiciously to ensure chemoselectivity and avoid unwanted side reactions.
This application note provides detailed protocols for three fundamental derivatization reactions, offering researchers a practical guide to manipulating this important synthetic intermediate.
Derivatization Strategies and Protocols
This section outlines detailed experimental procedures for the esterification, etherification, and silylation of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for further optimization based on specific research needs.
Esterification: Synthesis of 4-(Methylthio)benzyl Acetate
Esterification is a fundamental transformation that converts alcohols into esters. Acetylation is a common example, often employed to protect the hydroxyl group or to introduce an acetyl moiety for structure-activity relationship studies. The reaction of this compound with acetyl chloride is a rapid and efficient method for this purpose.[3][4]
Causality Behind Experimental Choices:
-
Acetyl Chloride: A highly reactive acylating agent that allows the reaction to proceed quickly, often at room temperature.[5]
-
Pyridine (or other tertiary amine): Acts as a base to neutralize the hydrochloric acid byproduct, which is generated during the reaction. This prevents potential acid-catalyzed side reactions.
-
Anhydrous Conditions: Acetyl chloride is sensitive to moisture and will hydrolyze to acetic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is crucial for high yields.
Experimental Protocol: Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the stirred solution.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-(methylthio)benzyl acetate.
Etherification: Williamson Ether Synthesis of 4-(Methylthio)benzyl Methyl Ether
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[6][7] This protocol describes the methylation of this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding sodium alkoxide.[8]
-
Methyl Iodide: A reactive electrophile that is readily attacked by the alkoxide nucleophile.
-
Anhydrous THF: An aprotic solvent that is suitable for reactions involving strong bases like NaH.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
Procedure:
-
Preparation of Alkoxide:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (1.2 eq.).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C.
-
-
Formation of Alkoxide: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add deionized water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-(methylthio)benzyl methyl ether.
Silylation: Protection with tert-Butyldimethylsilyl (TBDMS) Group
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[9] The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to its stability under a wide range of reaction conditions.[10]
Causality Behind Experimental Choices:
-
TBDMSCl: The silylating agent.
-
Imidazole: Acts as a base and catalyst, activating the silyl chloride for nucleophilic attack by the alcohol.[10]
-
Anhydrous DMF: A polar aprotic solvent that facilitates the reaction.
Experimental Protocol: TBDMS Protection
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Addition of Silylating Agent: Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected alcohol.[11]
Characterization of Starting Material and Derivatives
The successful derivatization of this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.28 (d, J=8.4 Hz, 2H), 7.22 (d, J=8.4 Hz, 2H), 4.65 (s, 2H), 2.48 (s, 3H), 1.65 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 138.3, 137.9, 128.9, 127.3, 64.9, 16.0 |
| IR (KBr) | 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H stretch), 1495 cm⁻¹ (C=C stretch) |
Note: NMR data is referenced from available literature and may vary slightly based on the solvent and instrument used.[12][13] IR data is characteristic for benzyl alcohols.[14][15]
Upon derivatization, the following spectral changes are expected:
-
Esterification (Acetylation): The disappearance of the broad -OH peak in the IR spectrum and the appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹. In the ¹H NMR, the -OH proton signal will disappear, and a new singlet corresponding to the acetyl methyl group will appear around δ 2.1 ppm. The benzylic protons (-CH₂-) will shift downfield.
-
Etherification (Methylation): The disappearance of the -OH peak in the IR spectrum. In the ¹H NMR, the -OH proton signal will disappear, and a new singlet for the methoxy group (-OCH₃) will appear around δ 3.4 ppm.
-
Silylation (TBDMS protection): The disappearance of the -OH peak in the IR spectrum. In the ¹H NMR, the -OH proton signal will disappear, and new signals corresponding to the tert-butyl and dimethylsilyl groups will appear in the upfield region (around δ 0.9 ppm and δ 0.1 ppm, respectively).
Considerations for the Methylthio Group
The methylthio group is generally stable under the conditions described in the protocols above. However, strong oxidizing agents or harsh acidic conditions should be avoided to prevent oxidation of the sulfur atom to a sulfoxide or sulfone.[2] The methods presented here utilize mild and selective reagents to minimize the risk of such side reactions. It is always recommended to monitor reactions carefully and characterize the final products thoroughly to confirm the integrity of the methylthio moiety.
Conclusion
This application note provides a detailed and practical guide for the derivatization of the hydroxyl group of this compound through esterification, etherification, and silylation. The provided protocols, along with the rationale for the choice of reagents and conditions, are intended to equip researchers with the necessary tools to successfully modify this important synthetic intermediate. Careful execution of these procedures and thorough characterization of the products will enable the efficient and reliable synthesis of a wide range of derivatives for applications in drug discovery and materials science.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting Information. Texas Tech University. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]
-
IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]
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ResearchGate. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2018-01-13). [Link]
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PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]
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Khokhar, M. Y., et al. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 1999. [Link]
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Buenconsejo, R. S., et al. Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 2025. [Link]
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ResearchGate. Silylation of alcohols using the TBDMSCl/DBU/KNO3 reagent system. [Link]
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Wang, L., et al. Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 2020. [Link]
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NIST. Benzyl alcohol. WebBook. [Link]
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Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]
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Le Piver, M., et al. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Molecules, 2022. [Link]
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Organic Chemistry Portal. Ester synthesis by acylation. [Link]
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ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
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Semantic Scholar. Raman and infrared study of solid benzyl alcohol. (1994-02-01). [Link]
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ResearchGate. Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate. [Link]
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PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013-06-28). [Link]
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Application Notes and Protocols for the Green Synthesis of 4-(Methylthio)benzyl Alcohol
Introduction: The Imperative for Greener Syntheses
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of environmentally benign methodologies is no longer a niche interest but a core driver of innovation. The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency—provide a framework for developing sustainable processes. 4-(Methylthio)benzyl alcohol is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Traditionally, its synthesis has relied on conventional reducing agents that often generate significant waste streams. This document outlines and contrasts a standard, conventional synthetic route with emerging green chemistry approaches, providing detailed protocols for researchers, scientists, and drug development professionals to facilitate the adoption of more sustainable practices.
Physicochemical and Safety Profile of this compound
A thorough understanding of the target molecule's properties and hazards is paramount for safe handling and process design.
| Property | Value | Source |
| CAS Number | 3446-90-0 | [2][3][4] |
| Molecular Formula | C8H10OS | [1][2][5] |
| Molecular Weight | 154.23 g/mol | [2][4][5] |
| Appearance | Off-white to light yellow solid or colorless to pale yellow liquid | [1][2] |
| Melting Point | 41-43 °C | [2][3][5] |
| Boiling Point | 108-109 °C at 0.4 mm Hg | [2][3][5] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [1][2][5] |
Safety Information:
This compound is harmful if swallowed, in contact with skin, or inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2][5] All work should be conducted in a well-ventilated area.[2]
Conventional Synthesis: A Baseline for Comparison
The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-(methylthio)benzaldehyde, using sodium borohydride (NaBH₄). While effective, this method generates borate salts as byproducts, which require aqueous workup and contribute to the waste stream.
Protocol 1: Reduction of 4-(Methylthio)benzaldehyde with Sodium Borohydride
This protocol serves as a standard, non-green benchmark against which greener alternatives can be evaluated.
Workflow:
A flowchart of the conventional synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone, followed by water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Green Chemistry Approach I: Biocatalytic Reduction
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols with high chemo-, regio-, and stereoselectivity.[6] This approach operates under mild conditions (room temperature and neutral pH) in aqueous media, eliminating the need for hazardous reagents and organic solvents.
Causality Behind the Biocatalytic Choice:
The selection of an ADH-catalyzed reduction is driven by several key green chemistry principles:
-
Safety: The reaction is run in an aqueous buffer, avoiding flammable organic solvents. The enzyme itself is biodegradable and non-toxic.
-
Energy Efficiency: The reaction proceeds at ambient temperature and pressure, significantly reducing energy consumption compared to methods requiring heating or cooling.
-
Waste Prevention: The high selectivity of the enzyme minimizes byproduct formation, leading to a cleaner reaction and simpler purification.
-
Catalysis: Enzymes are highly efficient catalysts, meaning a small amount can transform a large amount of substrate, thus reducing waste.
Protocol 2: ADH-Catalyzed Reduction of 4-(Methylthio)benzaldehyde
This protocol provides a template for the enzymatic reduction. The specific ADH and cofactor regeneration system may need to be optimized for this particular substrate.
Workflow:
A flowchart of the biocatalytic synthesis of this compound.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5).
-
Reaction Mixture Assembly: In a reaction vessel, combine the phosphate buffer, NAD⁺ or NADH (typically 1 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).
-
Enzyme Addition: Add the selected alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or a commercially available keto reductase) to the reaction mixture.
-
Substrate Addition: Add 4-(methylthio)benzaldehyde to the reaction. If the substrate has low aqueous solubility, a minimal amount of a water-miscible co-solvent like DMSO or isopropanol can be used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Green Chemistry Approach II: Phase Transfer Catalysis in Aqueous Media
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. For the reduction of aldehydes, PTC can enable the use of a water-soluble reducing agent to react with a water-insoluble aldehyde in an organic solvent, or even in a biphasic water/organic system, thereby minimizing the use of organic solvents. This approach can be considered "greener" as it can reduce the reliance on anhydrous organic solvents and can lead to milder reaction conditions.
Protocol 3: Reduction of 4-(Methylthio)benzaldehyde using NaBH₄ with a Phase Transfer Catalyst
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 4-(methylthio)benzaldehyde (1.0 eq) in a minimal amount of a water-immiscible organic solvent like toluene, add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Aqueous Reductant: Prepare a solution of sodium borohydride (1.5 eq) in water.
-
Reaction: Add the aqueous sodium borohydride solution to the organic phase and stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter, concentrate, and purify the product as described in Protocol 1.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional (NaBH₄ in MeOH) | Biocatalytic (ADH) | Phase Transfer Catalysis |
| Solvent | Methanol (flammable, toxic) | Water (benign) | Biphasic (Water/Organic) |
| Reducing Agent | Sodium Borohydride | NADH (recycled in-situ) | Sodium Borohydride |
| Temperature | 0 °C to Room Temperature | Ambient (e.g., 30 °C) | Room Temperature |
| Byproducts | Borate salts | Components of the regeneration system (e.g., gluconic acid) | Minimal |
| Work-up | Aqueous quench and extraction | Extraction | Phase separation and extraction |
| Atom Economy | Moderate | High (with efficient cofactor recycling) | Moderate |
| Safety Concerns | Flammable solvent, handling of NaBH₄ | Generally regarded as safe | Use of organic solvent |
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of safety, environmental impact, and efficiency. The biocatalytic approach, in particular, stands out as a highly sustainable method due to its use of water as a solvent, mild reaction conditions, and high selectivity. While the initial investment in enzyme screening and process optimization may be higher, the long-term benefits of reduced waste, lower energy consumption, and inherently safer processes are substantial. Phase transfer catalysis also presents a greener alternative to the conventional homogenous organic solvent-based reduction. As the demand for sustainable manufacturing processes continues to grow, these green approaches will be instrumental in shaping the future of chemical synthesis in the pharmaceutical and allied industries.
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ChemBK. This compound. [Link]
-
Johnson Matthey. Alcohol dehydrogenase enzyme (keto reductase). [Link]
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Application Notes and Protocols: The Strategic Use of 4-(Methylthio)benzyl Alcohol in the Synthesis of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Utility of the 4-(Methylthio)benzyl Moiety
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and drug development. Their unique structural and electronic properties have led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity agents.[1][2] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
The synthesis of functionalized pyrazoles is, therefore, a topic of significant interest for organic and medicinal chemists.[1] Classical methods, such as the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remain highly relevant and widely practiced due to their reliability and broad substrate scope.[3][4][5][6]
This application note provides a detailed guide for researchers on the utilization of 4-(methylthio)benzyl alcohol as a versatile starting material for the preparation of pyrazole derivatives. We will explore the necessary synthetic transformations, provide detailed experimental protocols, and discuss the underlying chemical principles. The 4-(methylthio)phenyl group is of particular interest as the sulfur atom can modulate the electronic properties of the molecule and provides a potential site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can influence biological activity and physicochemical properties like lipophilicity and metabolic stability.[7]
Part 1: Precursor Synthesis - Oxidation of this compound
The journey from this compound to a pyrazole derivative begins with its oxidation to the corresponding aldehyde, 4-(methylthio)benzaldehyde. This aldehyde is a crucial intermediate that can be readily employed in subsequent cyclocondensation reactions. While various oxidizing agents can achieve this transformation, a selective and high-yielding method is paramount to avoid over-oxidation to the carboxylic acid or side reactions involving the oxidizable methylthio group.[8] Modern green chemistry approaches favor catalytic aerobic oxidation or the use of safer oxidizing agents over traditional hazardous heavy-metal reagents like pyridinium chlorochromate (PCC).
Experimental Protocol 1: Selective Oxidation using TEMPO/IBD
This protocol utilizes a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyzed oxidation with iodosobenzene diacetate (IBD), a method known for its high selectivity for primary alcohols and tolerance of various functional groups, including thioethers.[8]
Materials:
-
This compound
-
Iodosobenzene diacetate (IBD)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add TEMPO (0.01 eq).
-
In a separate flask, dissolve iodosobenzene diacetate (IBD) (1.5 eq) in DCM.
-
Add the IBD solution dropwise to the alcohol solution over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Upon completion (disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess IBD.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 4-(methylthio)benzaldehyde.
Causality and Insights:
-
TEMPO Catalysis: TEMPO acts as a catalyst to generate the active oxoammonium ion oxidant, which is the species responsible for the selective oxidation of the alcohol. This catalytic approach avoids the use of stoichiometric amounts of heavy-metal oxidants.[8]
-
Mild Conditions: The reaction proceeds under mild, neutral conditions, which is crucial for preserving the integrity of the electron-rich and potentially oxidizable methylthio group.
-
Work-up: The sodium thiosulfate wash is essential to remove any unreacted IBD and iodine-containing byproducts, simplifying the purification process.
Part 2: Synthesis of Pyrazole Derivatives
With 4-(methylthio)benzaldehyde in hand, several robust strategies can be employed for the construction of the pyrazole ring. We will detail two widely applicable methods: a synthesis via a chalcone intermediate and a Knorr-type cyclocondensation.
Method A: Synthesis via a Chalcone Intermediate
This two-step method first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which then undergoes cyclization with hydrazine.
Experimental Protocol 2:
-
In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1.0 eq) and an appropriate acetophenone derivative (e.g., acetophenone, 1.0 eq) in ethanol.[9]
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with vigorous stirring.[10]
-
Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.
Experimental Protocol 3:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) from the previous step in glacial acetic acid or ethanol.[10][11]
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.[11]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Workflow for Pyrazole Synthesis via Chalcone Intermediate
Caption: Workflow for the two-step synthesis of pyrazoles from 4-(methylthio)benzaldehyde.
Method B: Knorr-Type Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic one-pot reaction involving a 1,3-dicarbonyl compound and a hydrazine.[3][4][6] A variation of this method can be adapted for aldehydes by using a β-ketoester, such as ethyl acetoacetate, which acts as the three-carbon backbone for the pyrazole ring.
Experimental Protocol 4:
-
In a 50 mL round-bottom flask, combine 4-(methylthio)benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a suitable catalyst such as piperidine or a few drops of glacial acetic acid in a solvent like ethanol or 1-propanol.[4]
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation.
-
Add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) for 1-3 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. If no solid forms, slowly add cold water to precipitate the product.[4]
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and air dry.
-
Recrystallize from ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.
Mechanism of Knorr-Type Pyrazole Synthesis
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Part 3: Scientific Integrity and Field-Proven Insights
Expertise & Experience: The Role and Stability of the Methylthio Group
The choice of this compound as a starting material is deliberate. The methylthio (-SMe) group is an interesting modulator of a molecule's properties.
-
Electronic Effects: The sulfur atom can donate electron density into the aromatic ring via resonance while being mildly inductively withdrawing. This electronic nature can influence the reactivity of the aldehyde precursor and the properties of the final pyrazole product.
-
Stability: The thioether linkage is generally stable under the mild acidic or basic conditions employed in the Claisen-Schmidt and Knorr reactions. Unlike more labile functional groups, it typically does not require protection, simplifying the overall synthetic sequence.
-
Metabolic Handle: In a drug development context, the methylthio group can serve as a "metabolic handle." It is susceptible to oxidation in vivo to form the corresponding sulfoxide and sulfone metabolites. These metabolites may have different solubility, activity, and toxicity profiles, which is a key consideration in drug design.[7]
Trustworthiness: Self-Validating Protocols
The protocols provided are based on well-established and highly cited synthetic methodologies.[3][4][9][10][11][12] The progress of each reaction can be reliably monitored by TLC, providing clear checkpoints for the researcher. The final products can be characterized using standard analytical techniques to confirm their structure and purity.
Data Presentation: Expected Product Characterization
| Parameter | Technique | Expected Observations |
| Purity | TLC, HPLC | A single major spot/peak after purification. |
| Structure Elucidation | ¹H NMR | Characteristic signals for aromatic protons, pyrazole ring protons, and a singlet around δ 2.5 ppm for the -S-CH₃ group. The specific shifts and coupling constants will depend on the substitution pattern. |
| ¹³C NMR | Signals corresponding to the carbons of the pyrazole ring, the aromatic rings, and the methylthio group (around δ 15-20 ppm). | |
| Mass Spectrometry | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target pyrazole derivative. | |
| Functional Groups | FT-IR | Characteristic absorption bands for N-H (if unsubstituted on the pyrazole nitrogen), C=N, C=C, and aromatic C-H stretching. |
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of a variety of pyrazole derivatives. Through a straightforward oxidation to 4-(methylthio)benzaldehyde, researchers can access a key intermediate that is amenable to classical and robust pyrazole-forming reactions such as the Knorr synthesis or synthesis via a chalcone intermediate. The inherent stability and unique electronic and metabolic properties of the methylthio group make this building block an attractive choice for applications in medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile moiety into their synthetic programs.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. [Link]
-
University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Greener Chemistry, Education, and Outreach. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Patel, H. R., et al. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 4(1), 324-328. [Link]
-
Tala, S. D., et al. (2013). Synthesis and biological study of some new chalcone and pyrazole derivatives. Indian Journal of Chemistry, 52B, 807-809. [Link]
-
Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Narender, T., et al. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research, 6(5), 2821-2828. [Link]
-
Datus, N. J., & Mishra, A. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B(5), 465-475. [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link]
-
Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. [Link]
- Google Patents. (2012). The preparation method of 4-methylthiobenzaldehyde. CN102731352B.
-
Gholivand, K., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 14(4), 263. [Link]
-
Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3344-3351. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylthio)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities encountered during synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during or after the synthesis of this compound. Each answer provides a likely cause, the chemical reasoning, and a recommended course of action.
Question: My final product shows a peak around 9.8-10.0 ppm in the ¹H NMR spectrum and a strong C=O stretch (~1700 cm⁻¹) in the IR. What is this impurity?
Answer: This is almost certainly unreacted 4-(methylthio)benzaldehyde , the common starting material for the most direct synthesis route.[1]
-
Causality & Expertise: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. However, incomplete reactions are a frequent issue. This can be caused by several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Sodium Borohydride, NaBH₄) to the aldehyde might have been miscalculated, or the reagent may have degraded due to improper storage, reducing its effective concentration.
-
Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can lead to incomplete conversion. While NaBH₄ reductions are often rapid, they are not instantaneous.
-
Quenching Issues: Premature or improper quenching of the reaction can halt the reduction before all the aldehyde has been consumed.
-
-
Recommended Action:
-
Confirm Identity: Compare the NMR/IR spectra of your product with a known standard of 4-(methylthio)benzaldehyde.
-
Re-run or Drive to Completion: If significant starting material remains, you can re-subject the isolated material to the reduction conditions. Alternatively, for future runs, consider increasing the molar equivalents of the reducing agent by 10-20% or extending the reaction time.
-
Purification: The most practical solution for the current batch is purification via column chromatography. The difference in polarity between the aldehyde and the alcohol is significant, allowing for easy separation.
-
Question: My mass spectrometry results show a parent ion peak, but also significant peaks at M+16 and M+32. What are these?
Answer: These peaks correspond to the oxidized sulfur species: 4-(methylsulfinyl)benzyl alcohol (M+16) and 4-(methylsulfonyl)benzyl alcohol (M+32) .
-
Causality & Expertise: The thioether group (-SCH₃) in your molecule is susceptible to oxidation.[1] This is a critical point of vulnerability, especially during oxidative workups or prolonged exposure to air. The sulfur atom is oxidized first to a sulfoxide and then to a sulfone.
-
Oxidizing Agents: If your synthesis involved any steps with even mild oxidizing agents, this side reaction is highly probable.
-
Air Oxidation: During workup, purification (especially on silica gel which can be slightly acidic and contain trapped oxygen), or long-term storage, the thioether can be slowly oxidized by atmospheric oxygen.[1]
-
-
Recommended Action:
-
Prevention during Synthesis: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.
-
Careful Workup: Use degassed solvents for workup and extraction. Avoid unnecessarily long exposure to air or heat.
-
Purification: These oxidized impurities are significantly more polar than the desired product. They can be effectively removed using flash column chromatography.
-
Proper Storage: Store the final product under an inert atmosphere, protected from light, and at a controlled, cool temperature to maintain its stability.[2]
-
Question: After purification, my product's purity is high, but it degrades over a few weeks in storage, showing the aldehyde peak again in the NMR. Why?
Answer: This indicates that your product, this compound, is undergoing oxidation back to 4-(methylthio)benzaldehyde .
-
Causality & Expertise: Benzyl alcohols, in general, are prone to oxidation to their corresponding aldehydes.[3][4] The presence of the electron-donating methylthio group can further activate the benzylic position. This is a common stability issue.
-
Atmospheric Oxygen: As with the sulfur oxidation, this is the most likely culprit during storage.
-
Trace Contaminants: Residual acidic or metallic impurities from the synthesis can catalyze this oxidation process.
-
-
Recommended Action:
-
Storage Protocol: The most effective solution is to implement a strict storage protocol. Store the purified alcohol in an amber vial under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer.
-
Antioxidant: For bulk storage, consider adding a small amount of a radical scavenger or antioxidant like BHT (Butylated hydroxytoluene), if permissible for the downstream application.
-
Question: I'm using a Grignard route with 4-(methylthio)bromobenzene and formaldehyde, and I'm getting a significant amount of a nonpolar byproduct. What could it be?
Answer: The most likely nonpolar byproducts in a Grignard synthesis are thioanisole and 4,4'-bis(methylthio)biphenyl .
-
Causality & Expertise:
-
Thioanisole: Grignard reagents are extremely strong bases and will react readily with any protic source.[5] Trace amounts of water in your reaction solvent (e.g., THF, diethyl ether) will protonate the Grignard reagent, quenching it to form thioanisole.
-
4,4'-bis(methylthio)biphenyl: This is a Wurtz-type coupling byproduct where two molecules of the Grignard reagent (or one molecule of Grignard and one of the starting halide) couple together. This is often promoted by higher temperatures or certain catalysts.
-
-
Recommended Action:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. The magnesium turnings should also be dry and activated.
-
Control Temperature: Initiate the Grignard formation gently. Once formed, add the formaldehyde solution slowly at a low temperature (e.g., 0 °C) to minimize side reactions like coupling.
-
Purification: Both thioanisole and the biphenyl dimer are significantly less polar than the desired benzyl alcohol product and can be easily separated by column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect when synthesizing this compound?
This table summarizes the most prevalent impurities based on the synthetic route.
| Impurity Name | Structure | Source / Synthetic Route | Typical Analytical Signature |
| 4-(Methylthio)benzaldehyde | CH₃S-C₆H₄-CHO | Incomplete reduction of the aldehyde | ¹H NMR: ~9.9 ppm (s, 1H, CHO) |
| 4-(Methylsulfinyl)benzyl alcohol | CH₃SO-C₆H₄-CH₂OH | Oxidation of the thioether group | Mass Spec: M+16 |
| 4-(Methylsulfonyl)benzyl alcohol | CH₃SO₂-C₆H₄-CH₂OH | Over-oxidation of the thioether group | Mass Spec: M+32 |
| Thioanisole | CH₃S-C₆H₅ | Protonation of Grignard reagent | GC-MS, ¹H NMR: ~2.5 ppm (s, 3H, SCH₃), multiplet at ~7.2-7.4 ppm |
| Bis(4-(methylthio)benzyl) ether | (CH₃S-C₆H₄-CH₂)₂O | Nucleophilic substitution side reaction | Mass Spec: M+138 (relative to product) |
| Residual Solvents | Varies | Synthesis and purification | GC headspace analysis |
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting material, product, and oxidized byproducts. A UV detector set to ~254 nm is ideal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying unreacted aldehyde (peak at ~9.9 ppm) and other structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for detecting volatile impurities like residual solvents and low-boiling point byproducts such as thioanisole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of higher molecular weight impurities like the sulfoxide, sulfone, and ether dimers by their mass-to-charge ratio.[6]
Q3: Can you provide a general purification protocol to achieve >99% purity?
Yes, flash column chromatography is highly effective.
Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading technique prevents solvent-effects and improves separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in a nonpolar solvent like hexanes. A typical rule of thumb is to use 50-100g of silica per 1g of crude material.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% Hexanes). Gradually increase the polarity by adding ethyl acetate.
-
Elution Profile: Less polar impurities (e.g., thioanisole, biphenyl dimer) will elute first. The desired product, this compound, will typically elute at around 20-40% ethyl acetate in hexanes. More polar impurities (aldehyde, sulfoxide, sulfone) will elute at higher ethyl acetate concentrations.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using the same solvent system to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Part 3: Visualized Workflows and Pathways
Impurity Formation Pathways
The following diagram illustrates the primary synthetic route via reduction and the formation pathways for the most common impurities.
Caption: Synthetic route and common impurity formation pathways.
Troubleshooting Workflow for Unexpected Spectral Peaks
Use this logical diagram to diagnose issues based on analytical data.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
- Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 5(5), 636-639. Retrieved from [Link]
-
Scirè, S., et al. (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts, 10(11), 1251. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)benzaldehyde. Retrieved from [Link]
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- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. グリニャール試薬 [sigmaaldrich.com]
- 6. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of 4-(Methylthio)benzyl alcohol
Welcome to the technical support center for the oxidation of 4-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of a sulfur atom introduces unique challenges, primarily the potential for undesired side reactions at the thioether moiety.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and selectivity for the desired 4-(methylthio)benzaldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the oxidation of this compound, offering explanations and actionable solutions.
Issue 1: My primary side products are the sulfoxide and/or sulfone of this compound, not the desired aldehyde.
Root Cause Analysis:
The thioether group in your starting material is susceptible to oxidation, often competing with the oxidation of the primary alcohol.[1][2] Stronger or less selective oxidizing agents can readily oxidize the sulfur atom to a sulfoxide and subsequently to a sulfone.[1][2] This is a common issue with reagents like meta-chloroperbenzoic acid (m-CPBA) or even under certain conditions with hydrogen peroxide.[1][2]
Solutions:
-
Select a Milder, More Chemoselective Oxidant: The choice of oxidizing agent is critical.[1] Reagents known for their high chemoselectivity are recommended.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is an excellent choice as it is known to oxidize primary alcohols to aldehydes without affecting sulfides.[3][4] It operates under mild, neutral conditions at room temperature, which minimizes side reactions.[4][5]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[6][7][8] It is highly effective for converting primary alcohols to aldehydes and is generally tolerant of thioether groups.[6] Careful temperature control is crucial to prevent side reactions.[9]
-
TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are excellent catalysts for the aerobic oxidation of alcohols.[10] These systems can be highly selective for the alcohol oxidation, leaving the thioether untouched, especially when used in copper-catalyzed systems.[10][11]
-
-
Control Reaction Temperature: For many oxidation reactions, lower temperatures favor the desired alcohol oxidation over sulfur oxidation. When using methods like the Swern oxidation, maintaining a low temperature (e.g., -78 °C) is critical.[9]
dot graph TD { A[Start: this compound] --> B{Oxidizing Agent}; B --> C[Desired Product: 4-(Methylthio)benzaldehyde]; B --> D[Side Product: 4-(Methylsulfinyl)benzyl alcohol (Sulfoxide)]; D --> E[Side Product: 4-(Methylsulfonyl)benzyl alcohol (Sulfone)];
} caption: Oxidation pathways of this compound.
Issue 2: My reaction is producing the desired aldehyde, but I'm also getting a significant amount of the corresponding carboxylic acid (4-(methylthio)benzoic acid).
Root Cause Analysis:
This is a classic case of over-oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) will readily oxidize the initially formed aldehyde to a carboxylic acid, especially in the presence of water.[12][13][14]
Solutions:
-
Avoid "Strong" Oxidants: For the synthesis of the aldehyde, steer clear of reagents like KMnO4 and Jones reagent (CrO3/H2SO4).[13][14]
-
Use Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[13] Performing the reaction under anhydrous conditions, as is typical for PCC, Dess-Martin, and Swern oxidations, can prevent this.[13]
-
Choose a "Weak" Oxidant: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern oxidation are known to halt the oxidation at the aldehyde stage.
dot graph TD { A[this compound] -- "Oxidation" --> B[4-(Methylthio)benzaldehyde]; B -- "Over-oxidation (Strong Oxidants)" --> C[4-(Methylthio)benzoic acid];
} caption: Over-oxidation of the target aldehyde.
Issue 3: The reaction is sluggish, and I have a low conversion of the starting material.
Root Cause Analysis:
Low conversion can be due to several factors, including an insufficiently reactive oxidizing agent, suboptimal reaction temperature, or deactivation of the catalyst.
Solutions:
-
Optimize Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A systematic increase in temperature might be necessary. For instance, in some oxidations, raising the temperature from 90°C to 100°C can significantly boost conversion.[1]
-
Increase Oxidant Equivalents: In some cases, particularly with solid-supported reagents like MnO2, a large excess of the oxidant may be required to drive the reaction to completion.[12]
-
Check Reagent Quality: Ensure that your oxidizing agent is active. For example, impure samples of Dess-Martin periodinane may sometimes yield better results than the pure reagent because the partially hydrolyzed form can be a more effective oxidant.[3]
-
Solvent Choice: The solvent can play a crucial role. For instance, DMP is highly soluble in organic solvents like dichloromethane, which facilitates the reaction.[5][15]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around oxidizing agent for converting this compound to the aldehyde?
While the "best" reagent depends on the specific experimental constraints (scale, available equipment, functional group tolerance of other parts of the molecule), Dess-Martin Periodinane (DMP) is often a top choice.[4] It offers an excellent balance of high chemoselectivity (sparing the thioether), mild reaction conditions (room temperature, neutral pH), and generally high yields with a straightforward workup.[4][5][15] However, for larger-scale synthesis, its cost and potentially explosive nature are considerations.[4][5]
Q2: Can I use a catalytic method for this oxidation?
Yes, catalytic methods are highly desirable, especially for greener and more scalable processes. A TEMPO-catalyzed aerobic oxidation is an excellent option.[16] These systems, often co-catalyzed by a copper salt, use air or oxygen as the terminal oxidant, making them environmentally friendly.[10] They exhibit good functional group tolerance and can be highly selective for the oxidation of the benzylic alcohol.[11][17]
Q3: Are there any specific safety concerns I should be aware of?
Yes, several common oxidation procedures have specific hazards:
-
Dess-Martin Periodinane (DMP): Can be explosive, especially under excess heating.[3][5]
-
Swern Oxidation: The byproducts include dimethyl sulfide, which has an extremely unpleasant odor, and carbon monoxide, which is highly toxic.[6][18] This reaction must be performed in a well-ventilated fume hood.[6]
-
Chromium-based Reagents (PCC, Jones): These are toxic and considered hazardous, making them less environmentally friendly.[19][20]
Q4: Is it possible to protect the thioether group before oxidation?
While possible, it's often more efficient to use a chemoselective oxidizing agent. Protecting the thioether would add two steps to the synthesis (protection and deprotection).[21] However, if you must use a non-selective oxidant, the thioether could potentially be protected. Common protecting groups for thiols are not always directly applicable to thioethers, which are less reactive.[22] One strategy could be a temporary oxidation to the sulfoxide, which is less prone to further oxidation than the thioether, followed by reduction back to the thioether after the alcohol oxidation.
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages | Selectivity for Alcohol vs. Thioether |
| Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | Mild, high yield, short reaction time, neutral pH.[4][15] | Expensive, potentially explosive.[4][5] | Excellent.[3][4] |
| Swern Oxidation | (COCl)2, DMSO, Et3N, -78 °C | Mild, high yield, avoids over-oxidation.[6][7][8] | Malodorous & toxic byproducts, requires low temp.[6][18] | Good to Excellent. |
| TEMPO/Cu(I) Catalysis | Air or O2, Room Temperature | Green (uses air), catalytic, mild.[10][11] | May require optimization of catalyst system. | Excellent.[11] |
| Pyridinium Chlorochromate (PCC) | CH2Cl2, Room Temperature | Stops at the aldehyde.[12] | Toxic chromium byproduct.[19][20] | Moderate to Good. |
| Potassium Permanganate (KMnO4) | Varies | Inexpensive, powerful. | Prone to over-oxidation to carboxylic acid and oxidation of thioether.[12] | Poor. |
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a reliable method for the selective oxidation of this compound to 4-(methylthio)benzaldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (to make a ~0.1 M solution).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise.[5] The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid dissolves and the two layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(methylthio)benzaldehyde.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption: Workflow for DMP oxidation.
References
-
Wipf Group. Alcohol Oxidations. University of Pittsburgh. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
University of Wisconsin-Madison. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Southern Illinois University Edwardsville. Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link]
-
ResearchGate. Chapter 6 "protection for the thiol group" | Request PDF. [Link]
-
Levy, I., Thames, E., & Assor, K. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ResearchGate. One-Step Conversion of Alcohols to Thioesters. [Link]
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
-
Chemistry LibreTexts. 12.7: Oxidizing Agents. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Tojo, G., & Fernández, M. I. (2006). Oxidation of alcohols to aldehydes and ketones: A guide to current common practice. Springer Science & Business Media.
-
Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376–11383. [Link]
-
Al-Hasani, F., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(19), 7560–7564. [Link]
-
Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions Table of Co. [Link]
-
Wimmer, E., et al. (2020). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. Catalysts, 10(10), 1183. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]
-
National Center for Biotechnology Information. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
-
Kocienski, P. J. Protective Groups in Synthetic Organic Chemistry. [Link]
-
Reddit. Protecting Thiol Group in Presence of Alcohol. [Link]
-
Royal Society of Chemistry. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
BYJU'S. Byproducts Produced in Swern Oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
ResearchGate. Oxidation of 4-methylbenzyl alcohol under various conditions. [Link]
-
National Center for Biotechnology Information. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]
-
Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
National Institutes of Health. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. [Link]
-
University of Wisconsin-Madison. TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
SlideShare. Alcohols,Phenols,Ethers and Thiols. [Link]
-
ACS Publications. Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
-
Royal Society of Chemistry. Solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Royal Society of Chemistry. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]
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- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 22. researchgate.net [researchgate.net]
How to improve the yield of 4-(Methylthio)benzyl alcohol synthesis
An essential intermediate in the synthesis of pharmaceuticals and other fine chemicals, 4-(Methylthio)benzyl alcohol is a valuable building block where high purity and yield are paramount.[1][2][3] However, its synthesis is not without challenges. The presence of a sulfur atom, susceptible to oxidation, and the delicate balance required for selective reduction of its precursor, 4-(methylthio)benzaldehyde, often lead to complications in the lab.[4]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common pitfalls and optimize your synthetic strategy for higher yields and purity.
Common Synthetic Pathways
Understanding the primary routes to this compound is the first step in troubleshooting. The two most prevalent methods are the reduction of the corresponding aldehyde and the nucleophilic substitution of a benzyl halide.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during the synthesis of this compound, particularly via the common route of reducing 4-(methylthio)benzaldehyde.
Q1: My yield is consistently low, and TLC/NMR analysis shows a significant amount of unreacted 4-(methylthio)benzaldehyde. What's going wrong?
This is one of the most common issues, typically pointing to incomplete reduction. Several factors could be at play.
Causality & Explanation: The reduction of an aldehyde to an alcohol requires the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. If this transfer is inefficient or incomplete, the starting material will persist.
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, but it can be sensitive to moisture and solvent choice. Ensure your NaBH₄ is fresh and has been stored in a desiccator. Older reagents can lose activity. The reaction is typically run in alcoholic solvents like methanol or ethanol.
-
Catalytic Hydrogenation: Methods using H₂ gas with catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are very effective.[4] However, catalyst activity can be a major variable. Ensure your catalyst is not poisoned (sulfur compounds can sometimes inhibit certain catalysts, though it's less of an issue here) and that you have adequate agitation and hydrogen pressure.
-
-
Check Stoichiometry: For NaBH₄ reductions, a molar excess is required as some reagent may react with the solvent. A common starting point is 1.5 to 2.0 equivalents of NaBH₄ relative to the aldehyde. Insufficient reducing agent will lead to an incomplete reaction.
-
Optimize Reaction Temperature: While NaBH₄ reductions are often performed at 0°C to room temperature to control exothermicity and side reactions, sluggish reactions can be gently warmed. Monitor the reaction by TLC. If no progress is observed after a reasonable time, a slight increase in temperature might be necessary.
-
Solvent Purity: Ensure your solvents are anhydrous, especially for more reactive reducing agents like Lithium Aluminum Hydride (LAH), although less critical for NaBH₄. Water will quench the reducing agent, reducing its effective concentration.
Caption: Decision flowchart for troubleshooting incomplete reduction.
Q2: My final product is impure. NMR/MS analysis suggests the presence of 4-(methylsulfonyl)benzyl alcohol or the corresponding sulfoxide. How can I prevent this?
This is a classic side reaction involving the thioether group.
Causality & Explanation: The sulfur atom in the methylthio group is nucleophilic and can be easily oxidized to a sulfoxide (-SO-) and further to a sulfone (-SO₂-).[4] This can happen if your reaction conditions are inadvertently oxidative.
Troubleshooting Steps:
-
Avoid Oxidizing Agents: This seems obvious, but contamination can be subtle. Ensure all glassware is clean and free of residual oxidants from previous reactions (e.g., chromic acid, permanganate).
-
Purity of Starting Materials: The precursor, 4-(methylthio)benzaldehyde, can sometimes contain oxidized impurities from its own synthesis.[1][5] It's good practice to analyze the purity of your starting material before beginning the reduction. If it's impure, consider purifying it first by recrystallization or chromatography.
-
Atmosphere Control: While not always necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (like Nitrogen or Argon) can prevent air oxidation, especially if the reaction is run for extended periods or at elevated temperatures.
-
Choice of Reagents during Workup: Aggressive workup conditions can sometimes cause oxidation. For instance, using hydrogen peroxide for certain workup procedures should be avoided entirely in this synthesis. A simple quench with water or dilute acid, followed by extraction, is generally sufficient and safer.
Q3: I am attempting a Grignard synthesis using 4-(methylthio)bromobenzene and formaldehyde, but the yield is very low. What are the critical parameters?
Grignard reactions are powerful but notoriously sensitive to reaction conditions.[6][7]
Causality & Explanation: Grignard reagents are potent nucleophiles and strong bases. They react readily with any protic source (even trace amounts of water) and can be difficult to form or can be consumed by side reactions if conditions are not strictly controlled.
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: This is the most critical factor.
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of dry inert gas.
-
Solvents: Use anhydrous solvents, typically diethyl ether or THF, from a freshly opened bottle or a solvent purification system.
-
Reagents: Ensure magnesium turnings are fresh and the 4-(methylthio)bromobenzene is dry. Formaldehyde is typically used as its solid trimer, paraformaldehyde, which should be thoroughly dried before use.
-
-
Initiation of Grignard Formation: Sometimes, the reaction between magnesium and the aryl halide is slow to start.
-
Crush the magnesium turnings slightly to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Sonication can also help initiate the reaction.
-
-
Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. However, the subsequent reaction with paraformaldehyde often requires heating to depolymerize the paraformaldehyde to gaseous formaldehyde, which then reacts with the Grignard reagent. Careful temperature management is key.
Experimental Protocols & Data
Protocol 1: Synthesis via Reduction of 4-(methylthio)benzaldehyde with NaBH₄
This protocol is a reliable method for obtaining high yields of this compound.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until all the starting aldehyde has been consumed.
-
Quenching: Carefully cool the flask again in an ice bath and slowly quench the reaction by adding deionized water, followed by 1M HCl to neutralize the excess NaBH₄ and dissolve the borate salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, though this method often yields a product of high purity.
Data Summary: Comparison of Reduction Methods
| Reducing Agent | Typical Solvent | Temperature | Relative Cost | Key Advantages & Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to RT | Low | Pro: Safe, easy to handle, selective for aldehydes. Con: Sensitive to moisture, requires stoichiometric amounts. |
| Lithium Aluminum Hydride (LAH) | THF, Diethyl Ether | 0°C to RT | Moderate | Pro: Very powerful reducing agent. Con: Highly reactive with water/protic solvents (pyrophoric), less selective. Not typically needed for this transformation. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | RT | Moderate | Pro: "Green" method, high yield, simple workup.[4] Con: Requires specialized hydrogenation equipment (pressure vessel), catalyst can be expensive and pyrophoric. |
| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol | 60°C, 50 psi | Low | Pro: Cost-effective catalyst.[4] Con: Requires elevated temperature and pressure, catalyst handling can be hazardous. |
Frequently Asked Questions (FAQs)
Q: What are the physical properties of this compound? A: It is typically a colorless to pale yellow liquid or a low-melting solid.[3] It has a melting point of approximately 41-43°C and a boiling point around 108-109°C at 0.4 mm Hg.[8][9] It is soluble in common organic solvents like alcohols and ethers but sparingly soluble in water.[3][8]
Q: How should I store this compound? A: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it away from strong oxidizing agents to prevent the oxidation of the thioether group.[3][8]
Q: Can this compound be converted back to the aldehyde? A: Yes, the oxidation of this compound to 4-(Methylthio)benzaldehyde is a common transformation.[4] However, care must be taken to use mild and selective oxidizing agents (e.g., PCC, PDC, or catalytic aerobic oxidation) to avoid over-oxidation to the carboxylic acid or oxidation of the sulfur atom.[10]
Q: What are the primary safety concerns when working with this compound and its precursors? A: this compound is irritating to the eyes, respiratory system, and skin.[8] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Some synthetic routes for the precursor aldehyde may involve sodium methanethiolate, which can release methanethiol, a highly toxic and malodorous gas.[5] All manipulations should be performed in a well-ventilated fume hood.
References
-
Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. (Date not available). Available at: [Link]
-
This compound - ChemBK. (2024-04-10). Available at: [Link]
-
Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... - ResearchGate. (Date not available). Available at: [Link]
-
Synthesis of 4-(methylthio)benzyl chloride - PrepChem.com. (Date not available). Available at: [Link]
- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents. (Date not available).
- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents. (Date not available).
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com. (2001-02-01). Available at: [Link]
-
Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. (Date not available). Available at: [Link]
-
How will you prepare benzyl alcohol by grignard synthesis? - Brainly.in. (2024-10-17). Available at: [Link]
-
Organic Syntheses Procedure. (Date not available). Available at: [Link]
-
Supporting Information. (Date not available). Available at: [Link]
-
Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. (Date not available). Available at: [Link]
-
The Grignard Reaction | Synthesis of Alcohols - YouTube. (2023-10-29). Available at: [Link]
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- 10. nbinno.com [nbinno.com]
Purification of 4-(Methylthio)benzyl alcohol by recrystallization or chromatography
Welcome to the technical support guide for the purification of 4-(Methylthio)benzyl alcohol (CAS 3446-90-0). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosulfur compound.[1] Here, we provide in-depth, field-proven insights into troubleshooting common issues encountered during purification by recrystallization and chromatography. Our goal is to move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Understanding this compound
This compound is a solid at room temperature with a listed melting point of 41-43 °C.[2][3] It is soluble in organic solvents but has limited solubility in water.[4][5] This compound serves as a key intermediate in the synthesis of various biologically active molecules and fragrances.[1][4]
Common synthetic routes include the reduction of 4-(methylthio)benzaldehyde or the nucleophilic substitution of 4-(methylthio)benzyl chloride.[1][4] These syntheses can introduce impurities such as unreacted starting materials, the corresponding aldehyde or chloride, and byproducts from oxidation or side reactions.[1][6] The presence of the sulfur atom can also lead to specific challenges, such as oxidation to the corresponding sulfoxide or sulfone under certain conditions.[1]
Initial Purity Assessment: The Role of TLC
Before attempting a large-scale purification, it is crucial to assess the purity of the crude product using Thin-Layer Chromatography (TLC). This quick analysis will help determine the number of components in your mixture and guide the selection of an appropriate purification strategy.
A typical starting point for a TLC solvent system for benzyl alcohol derivatives is a mixture of hexanes and ethyl acetate.[7][8] Given that this compound is more polar than benzaldehyde but less polar than highly polar impurities, a 7:3 or 4:1 mixture of pentane/diethyl ether or hexanes/ethyl acetate is a reasonable starting point.[9] The spots can be visualized under UV light (254 nm) or by using a potassium permanganate (KMnO₄) stain, which reacts with the alcohol functional group.[10]
Purification Method Selection
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
DOT Diagram: Purification Method Decision Tree
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds when the desired product is the major component and the impurities have different solubility profiles.[11] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving the impurities dissolved in the solvent (mother liquor).[12]
Troubleshooting Recrystallization
Q1: My compound will not dissolve, even in a large amount of hot solvent. What should I do?
A1: This indicates that the chosen solvent is too nonpolar. This compound is a moderately polar compound. While it is soluble in many organic solvents, a single nonpolar solvent like hexane may not be sufficient, especially if the crude material contains highly polar impurities that suppress overall solubility.
-
Solution 1: Use a Solvent Pair. A common strategy is to use a solvent pair consisting of a "good" solvent (in which the compound is very soluble) and a "bad" or "anti-solvent" (in which the compound is poorly soluble). For this compound, a good starting point would be a pair like Toluene/Hexanes or Diethyl Ether/Hexanes.
-
Protocol: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Toluene). Then, add the hot "bad" solvent (e.g., Hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent until the solution is clear again. Allow the solution to cool slowly.
-
-
Solution 2: Try a More Polar Single Solvent. Consider solvents like isopropanol or ethanol. Be aware that the higher boiling points of these solvents will require careful heating. A patent for a related process mentions the use of diisopropyl ether for recrystallization, which could be a viable option.[13][14]
Q2: Oiling Out: My compound separates as an oil instead of forming crystals upon cooling. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Since this compound has a relatively low melting point (41-43 °C), this is a common problem.
-
Reason 1: Supersaturation. The solution is too concentrated.
-
Solution: Add more hot solvent to the oily mixture to redissolve it, then allow it to cool again, but more slowly.
-
-
Reason 2: Cooling Too Quickly. Rapid cooling does not give the molecules enough time to orient themselves into a crystal lattice.
-
Solution: Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
-
Reason 3: Insoluble Impurities. The presence of impurities can disrupt crystal formation.
-
Solution: Try a hot filtration step. Dissolve the crude product in an excess of hot solvent, then quickly filter it through a pre-warmed funnel to remove any insoluble material. Reduce the solvent volume by gentle heating and then allow it to cool.
-
Q3: No crystals are forming, even after the solution has cooled in an ice bath.
A3: This suggests that the solution is not supersaturated, either because too much solvent was used or because the compound is highly soluble even at low temperatures.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the cold solution. This will act as a template for further crystallization.
-
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much, or the product may crash out of solution impurely. Once you observe slight cloudiness, add a minimal amount of fresh hot solvent to redissolve and then cool slowly.
Recrystallization Solvent Selection Table
| Solvent/System | Boiling Point (°C) | Rationale & Use Case |
| Toluene/Hexanes | Toluene: 111Hexane: 69 | Good for moderate polarity compounds. Toluene acts as the "good" solvent.[13] |
| Isopropanol/Water | Isopropanol: 82.5 | Isopropanol is a good solvent for alcohols; water acts as the anti-solvent. |
| Diisopropyl Ether | 68.3 | Cited in literature for purifying a similar compound, suggesting it has the right polarity.[13][14] |
| Ethanol | 78.37 | A polar solvent that should readily dissolve the alcohol at elevated temperatures.[15] |
DOT Diagram: Recrystallization Troubleshooting Workflow
Caption: Troubleshooting flowchart for common recrystallization issues.
Section 2: Purification by Column Chromatography
When recrystallization is ineffective due to the presence of multiple impurities with similar solubilities, column chromatography is the preferred method.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (the eluent).[16]
Troubleshooting Column Chromatography
Q1: I can't get good separation between my product and an impurity on the TLC plate. What should I do?
A1: Achieving good separation on the TLC plate is essential before attempting a column. A difference in Rf values (ΔRf) of at least 0.2 is ideal.
-
Solution 1: Adjust Solvent Polarity. The key is to find a solvent system where your product has an Rf value between 0.2 and 0.4.[9]
-
If the spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 Hexanes:Ethyl Acetate to 9:1).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexanes:Ethyl Acetate).
-
-
Solution 2: Change Solvents. If adjusting polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether can alter selectivity. Dichloromethane can be used as a component to provide intermediate polarity. A common eluent system for benzyl alcohols is a gradient of ether in hexanes.[10]
Q2: My product is coming off the column in very broad bands, leading to mixed fractions.
A2: Broad bands, or "tailing," can result from several factors related to how the column was packed and loaded.
-
Reason 1: Poor Column Packing. Air bubbles or channels in the silica gel lead to an uneven flow of the mobile phase.
-
Solution: Pack the column carefully using the "slurry method." Mix the silica gel with the initial eluent to form a smooth slurry, then pour it into the column and allow it to settle with gentle tapping.
-
-
Reason 2: Loading Too Much Sample. Overloading the column is a primary cause of poor separation.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
-
-
Reason 3: Sample Loading Technique. The initial band of the sample should be as narrow as possible.
-
Solution: Dissolve the crude product in the minimum amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply this concentrated solution to the top of the silica bed.
-
Q3: The Rf value of my compound on the column is different from the TLC plate.
A3: This is a common and frustrating issue. It usually arises from differences in the conditions between the small-scale TLC and the large-scale column.
-
Reason 1: Chamber Saturation. The atmosphere inside a TLC chamber becomes saturated with solvent vapors, which affects how the mobile phase moves up the plate. This condition is not replicated in an open column.
-
Solution: When running your analytical TLC, place a piece of filter paper in the developing chamber to ensure the atmosphere is fully saturated. This will give a more accurate prediction of the column's behavior.
-
-
Reason 2: Heat of Adsorption. The interaction of the solvent and sample with the silica gel can generate heat, especially on a large column. This can change the local polarity and affect separation.
-
Solution: For large columns, consider using a flash chromatography system with pressure to ensure a faster and more uniform flow rate, minimizing thermal effects.
-
Step-by-Step Protocol: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system that gives the product an Rf of ~0.3. For this compound, a system of 10-20% Diethyl Ether in Hexanes is a good starting point.[10]
-
Pack the Column:
-
Choose an appropriate size column.
-
Prepare a slurry of silica gel (40-63 µm particle size) in the starting eluent.[10]
-
Pour the slurry into the column and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude material (e.g., 1g) in a minimal volume of the eluent (~2-3 mL).
-
Carefully pipette the concentrated sample solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Monitor Fractions:
-
Spot every few fractions on a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Purity Verification
After purification by either method, the purity of the final product should be confirmed.
-
Melting Point Analysis: A sharp melting point range that matches the literature value (41-43 °C) is a strong indicator of high purity.[12]
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities.
By understanding the principles behind these purification techniques and anticipating common pitfalls, you can effectively and efficiently obtain high-purity this compound for your research and development needs.
References
- Guidechem. (n.d.). This compound 3446-90-0 wiki.
- ChemBK. (2024, April 10). This compound.
- ChemicalBook. (n.d.). This compound | 3446-90-0.
- Sigma-Aldrich. (n.d.). This compound 98 3446-90-0.
- iChemical. (n.d.). 4-(methylthio)-benzyl alcohol, CAS No. 3446-90-0.
- ChemicalBook. (2025, September 5). This compound.
- Benchchem. (n.d.). This compound | High-Purity Reagent.
- Unknown. (n.d.). Thin Layer Chromatography.
- Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
- Organic Syntheses. (n.d.). benzyl alcohol - Organic Syntheses Procedure.
- Google APIs. (2001, February 1). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Biosynth. (n.d.). This compound | 3446-90-0 | FM61244.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride.
- BLD Pharm. (n.d.). 3446-90-0|this compound.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 3446-90-0.
- The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols.
- Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC.
- Professor Dave Explains. (2020, January 10).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Sigma-Aldrich. (n.d.). This compound 98 3446-90-0.
- PubChem. (n.d.). 4-Methylbenzyl alcohol.
- Wikipedia. (n.d.). Benzyl alcohol.
- Pharmaffiliates. (n.d.). Benzyl alcohol-impurities.
- Ambeed.com. (n.d.). 3446-90-0 | this compound | Aryls.
- Sciencemadness Wiki. (2023, September 9). Benzyl alcohol.
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Technical Support Center: Selective Oxidation of 4-(Methylthio)benzyl alcohol
Welcome to the technical support center for the selective oxidation of 4-(methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this specific chemical transformation. The primary difficulty in this reaction is the selective oxidation of the primary alcohol to an aldehyde, without inducing over-oxidation of the sensitive methylthio group to the corresponding sulfoxide or sulfone. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-yield, clean conversions in your experiments.
Troubleshooting Common Issues
This section addresses the most common problems encountered during the oxidation of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: My primary product is the sulfoxide or a mixture of sulfoxide/sulfone, not the desired aldehyde. How can I prevent this over-oxidation?
Answer: This is the most prevalent issue and it stems from a lack of chemoselectivity in the chosen oxidizing agent or reaction conditions. The sulfur atom in the methylthio group is susceptible to oxidation, and many common oxidizing agents are not selective enough to differentiate between the alcohol and the thioether.
Causality and Solutions:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize both the alcohol and the thioether.[1][2] It is crucial to use a milder, more selective reagent.
-
Sub-optimal Temperature: Many oxidation reactions are exothermic. A runaway temperature can provide the activation energy needed for the undesired oxidation of the sulfur.
Recommended Actions:
-
Switch to a Milder Oxidant: Several reagents are known for their high selectivity in oxidizing alcohols in the presence of sulfides. A comparison is provided in the table below.
-
Strict Temperature Control: For reactions like the Swern oxidation, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[3][4]
-
Stoichiometry: Use of a slight excess of the oxidizing agent can sometimes lead to over-oxidation. Aim for stoichiometric amounts or a slight excess of the alcohol.
Table 1: Comparison of Mild Oxidizing Agents for Selective Alcohol Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High chemoselectivity, mild conditions, tolerates sulfides.[5][6] | Potentially explosive precursor, cost. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates, avoids heavy metals.[1][3][4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[3][4] |
| TEMPO-based Systems | TEMPO (cat.), co-oxidant (e.g., NaOCl), 0 °C to RT | Catalytic, environmentally friendlier options available.[7][8] | May require careful optimization of the co-oxidant and pH. |
Question 2: The reaction is very slow or does not go to completion. When I try to force it by increasing the temperature or reaction time, I get over-oxidation byproducts. What should I do?
Answer: A sluggish reaction points to issues with activation energy, reagent quality, or reaction setup. Forcing the conditions is rarely the solution for a selective transformation.
Causality and Solutions:
-
Reagent Quality: The activity of oxidizing agents like DMP can degrade over time, especially if not stored properly. Similarly, solvents must be anhydrous for many of these reactions to proceed efficiently.
-
Insufficient Activation (for Swern-type reactions): In a Swern oxidation, the formation of the active electrophilic sulfur species from DMSO and an activator (like oxalyl chloride) is a critical first step.[4] If this step is inefficient, the overall reaction will be slow.
-
Poor Solubility: The substrate and reagents must be well-dissolved for the reaction to proceed at a reasonable rate.
Recommended Actions:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure solvents are dry.
-
Optimize Reaction Conditions: For Swern oxidations, ensure the activator is added slowly at the correct temperature before the alcohol is introduced.
-
Solvent Choice: Select a solvent in which all components are soluble. For DMP oxidations, dichloromethane is a common choice.[5]
Question 3: How can I effectively monitor the reaction to stop it at the optimal time and prevent byproduct formation?
Answer: Real-time reaction monitoring is crucial for maximizing the yield of the desired aldehyde and minimizing over-oxidation.
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (this compound).
-
Visualization: The starting alcohol, the aldehyde product, and the sulfoxide/sulfone byproducts will have different polarities and thus different Rf values. The aldehyde will be less polar than the starting alcohol. The sulfoxide and sulfone will be significantly more polar. Use a UV lamp for visualization and consider staining with potassium permanganate to see all spots.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be quenched and analyzed by GC-MS to determine the relative ratios of starting material, product, and byproducts.
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the desired and undesired reaction pathways, and a logical flow for troubleshooting common issues.
Caption: Desired vs. Undesired Oxidation Pathways.
Caption: Troubleshooting Workflow for the Oxidation Reaction.
Detailed Experimental Protocols
Here are two detailed protocols for the selective oxidation of this compound using recommended mild oxidizing agents.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM (0.2 M) at -78 °C (acetone/dry ice bath), add a solution of anhydrous DMSO (1.2 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q: Can I use other chromium-based reagents like PCC?
-
A: While Pyridinium Chlorochromate (PCC) is considered a mild oxidant for converting primary alcohols to aldehydes, it can still cause some degree of over-oxidation with sulfur-containing substrates.[1][2] DMP and Swern oxidation are generally more reliable for this specific transformation.[4][5][6]
-
-
Q: What is the cause of the unpleasant smell during a Swern oxidation?
-
Q: Are there any "greener" alternatives?
-
A: Yes, catalytic methods using TEMPO and a co-oxidant like sodium hypochlorite (bleach) or aerobic oxidation systems are considered more environmentally friendly as they avoid stoichiometric amounts of heavy metals or harsh reagents.[7][8][9] These often require careful optimization for substrates with sensitive functional groups.
-
References
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Dess–Martin periodinane. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Swern oxidation. Retrieved from [Link]
-
Wipf Group. (2007, March 19). Alcohol Oxidations. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018, February 12). TEMPO-Catalyzed Green Alcohol Oxidation. Retrieved from [Link]
-
The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]
-
Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]
-
Organic Reactions. TEMPO-Mediated Oxidations. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rsc.org [rsc.org]
- 8. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: 4-(Methylthio)benzyl alcohol Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 4-(Methylthio)benzyl alcohol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound for large-scale production?
A1: For industrial-scale synthesis, two primary routes are favored for their efficiency and cost-effectiveness:
-
Reduction of 4-(Methylthio)benzaldehyde: This is a widely used and robust method. The aldehyde precursor is readily available and can be reduced to the corresponding alcohol with high selectivity. Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation.[1] Sodium borohydride is often preferred for its mild reaction conditions and operational simplicity, typically yielding over 90% efficiency in anhydrous ethanol at room temperature.[1]
-
Nucleophilic Substitution of 4-(Methylthio)benzyl Halides: This route involves the reaction of a 4-(methylthio)benzyl halide (e.g., chloride or bromide) with a hydroxide source.[2][3][4] While direct, this method can be complicated by competing elimination reactions and the handling of potentially lachrymatory benzyl halides. Careful control of reaction conditions is crucial to maximize the yield of the desired alcohol.
A less common but viable alternative is the Grignard reaction, which can be used to synthesize benzyl alcohols. However, this method involves the preparation of a Grignard reagent, which requires strictly anhydrous conditions and may be less amenable to large-scale operations.[5][6][7]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge during scale-up. The root cause often lies in one or more of the following areas:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in the reduction of 4-(methylthio)benzaldehyde, excessively high temperatures can lead to side reactions, while insufficient reaction time will result in incomplete conversion.[8]
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the 4-(methylthio)benzaldehyde, is paramount. Impurities can interfere with the reaction. Additionally, the molar ratio of the reducing agent to the aldehyde must be optimized. While an excess of NaBH₄ can increase yield, it can also complicate the work-up and purification.[1]
-
Side Reactions: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if oxidizing contaminants are present.[1] Over-reduction of the aromatic ring is also a possibility under harsh hydrogenation conditions.
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages. Inefficient extraction, adsorption onto drying agents, or decomposition on silica gel during chromatography are common culprits.[8]
To improve your yield, systematically evaluate each of these factors. Monitor your reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time. Ensure all reagents are of high purity and that your glassware is scrupulously clean and dry.
Q3: I'm observing significant impurity formation. What are the common impurities and how can I minimize them?
A3: The most common impurities in the synthesis of this compound depend on the synthetic route:
-
From Reduction of the Aldehyde:
-
Unreacted 4-(Methylthio)benzaldehyde: This is the most common impurity if the reaction does not go to completion.
-
4-(Methylthio)benzoic Acid: This can form if the starting aldehyde has been partially oxidized to the carboxylic acid.[9]
-
Over-oxidation Products: As mentioned, the thioether can be oxidized to 4-(methylsulfinyl)benzyl alcohol or 4-(methylsulfonyl)benzyl alcohol.[1]
-
-
From Nucleophilic Substitution:
-
Bis(4-(methylthio)benzyl) Ether: This can form via a Williamson ether synthesis-type side reaction, especially under basic conditions.
-
Elimination Products: While less common for benzyl systems, elimination to form polymeric materials can occur at elevated temperatures.
-
To minimize these impurities, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioether.
-
Purify Starting Materials: Ensure your 4-(methylthio)benzaldehyde is free from the corresponding carboxylic acid.
-
Control Temperature: Maintain the recommended reaction temperature to avoid side reactions.
-
Optimize pH: During work-up, carefully control the pH to prevent acid- or base-catalyzed side reactions.
The following table summarizes common impurities and mitigation strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 4-(Methylthio)benzaldehyde | Incomplete reaction | Increase reaction time, optimize reducing agent stoichiometry |
| 4-(Methylthio)benzoic Acid | Oxidized starting material | Purify starting aldehyde before use |
| 4-(Methylsulfinyl)benzyl alcohol | Oxidation of thioether | Use an inert atmosphere, avoid oxidizing agents |
| Bis(4-(methylthio)benzyl) ether | Side reaction in substitution route | Control base concentration and temperature |
Q4: The purification of this compound is proving difficult. What are the best practices for purification at scale?
A4: this compound is a solid at room temperature with a melting point of 41-43 °C.[10] This allows for several purification strategies:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include hexanes, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It should be reserved for removing impurities with very different polarities from the product. Be aware that prolonged contact with silica gel can sometimes lead to product degradation.
-
Distillation: Given its boiling point of 108-109 °C at 0.4 mm Hg, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[10]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Incomplete Conversion of 4-(Methylthio)benzaldehyde
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of this compound is low, and the crude product is contaminated with the starting aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete aldehyde reduction.
Detailed Steps:
-
Verify Reducing Agent Activity: Sodium borohydride can decompose over time, especially if not stored properly in a dry environment. Use a fresh batch of NaBH₄ or test the activity of your current batch on a small scale with a known reactive aldehyde.
-
Ensure Anhydrous Conditions: If using a hydride-based reducing agent like NaBH₄ or LiAlH₄, the presence of water will quench the reagent and reduce its effectiveness. Ensure your solvent is anhydrous.
-
Optimize Stoichiometry: While a slight excess of the reducing agent is often used, a significant excess may be required if some of it is being consumed by side reactions or impurities. Incrementally increase the molar equivalents of the reducing agent.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is no longer detectable.
-
Check Temperature: For NaBH₄ reductions, the reaction is typically run at room temperature. Ensure the reaction is not being over-cooled.
Problem 2: Formation of an Oily or Difficult-to-Isolate Product
Symptoms:
-
The product does not solidify upon cooling as expected.
-
The crude product is a viscous oil that is difficult to handle and purify.
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
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- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google Patents [patents.google.com]
- 10. This compound | 3446-90-0 [chemicalbook.com]
Degradation pathways for 4-(Methylthio)benzyl alcohol under acidic or basic conditions
Welcome to the technical support center for 4-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Understanding the stability of a molecule is paramount in drug development and chemical synthesis, as degradation can impact potency, safety, and shelf-life.[][2] This document outlines the expected degradation pathways of this compound under acidic and basic stress conditions, offers solutions to common experimental problems, and provides validated protocols for your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two functional groups: the benzylic alcohol (-CH₂OH) and the para-methylthio group (-SCH₃).
-
Benzylic Alcohol: The hydroxyl group is attached to a carbon adjacent to the benzene ring. This position is reactive because intermediates, such as a benzylic carbocation, are stabilized by resonance with the aromatic ring.[3] This makes the alcohol susceptible to acid-catalyzed reactions like dehydration and substitution.[4]
-
Methylthio Group: The sulfur atom in the methylthio group is a thioether. It is susceptible to oxidation, converting first to a sulfoxide (-SOCH₃) and then to a sulfone (-SO₂CH₃).[5][6] This group also influences the electronic properties of the benzene ring, affecting the reactivity of the benzylic position.
Q2: Why is it critical to perform forced degradation studies on this compound?
A2: Forced degradation (or stress testing) is a regulatory requirement and a fundamental part of pharmaceutical development.[7] These studies are designed to deliberately degrade the compound under conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and light exposure).[8][9] The primary goals are:
-
To identify likely degradation products: This helps in understanding the potential impurities that might form during manufacturing, storage, or administration.[10]
-
To establish degradation pathways: Elucidating the mechanism of degradation provides insights into the molecule's intrinsic stability.[8]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[11][12]
Degradation Under Acidic Conditions
Under acidic conditions, the primary degradation pathway for this compound involves the formation of a stabilized benzylic carbocation, which can lead to polymerization.
Q3: What is the most likely degradation pathway for this compound in a strong acid?
A3: The dominant degradation pathway in the presence of a strong acid (e.g., HCl, H₂SO₄) is an acid-catalyzed dehydration followed by polymerization .[13]
The mechanism proceeds as follows:
-
Protonation of the Alcohol: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid, forming a protonated alcohol (an oxonium ion). This is a good leaving group.
-
Formation of a Benzylic Carbocation: The protonated hydroxyl group leaves as a molecule of water, generating a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the benzene ring. The electron-donating nature of the para-methylthio group further stabilizes this intermediate.
-
Nucleophilic Attack and Polymerization: The highly reactive carbocation is then attacked by a nucleophile. In a concentrated solution of the starting material, the most abundant nucleophile is the hydroxyl group of another this compound molecule. This leads to the formation of a dimer (an ether), which can then continue to react, forming oligomers or a polymer, often referred to as poly(benzyl ether).
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed polymerization of this compound.
Troubleshooting: Acidic Degradation
| Observed Issue | Probable Cause | Recommended Solution |
| A white, insoluble precipitate forms immediately upon adding acid. | This is the classic sign of rapid polymerization . The resulting poly(benzyl ether) is often insoluble in the reaction medium. | • Reduce the concentration of the starting material.• Use a less concentrated acid or a weaker acid.• Perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of carbocation formation.• Introduce a different, stronger nucleophile to trap the carbocation and prevent polymerization. |
| The reaction mixture turns dark, but no distinct product is isolated. | Charring or complex side reactions may occur under harsh acidic conditions (e.g., concentrated sulfuric acid, high heat), leading to a complex mixture of tars. | • Use milder acid conditions (e.g., dilute HCl in a co-solvent).• Avoid high temperatures.• Ensure the reaction environment is inert if oxidation is also a concern. |
| My HPLC shows a broad hump instead of discrete peaks. | This is characteristic of oligomers or polymers of varying chain lengths, which do not resolve into sharp peaks under standard HPLC conditions. | • Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to analyze the molecular weight distribution of the polymer.• For LC-MS analysis, look for repeating mass units corresponding to the monomer. |
Degradation Under Basic Conditions
In contrast to acidic conditions, degradation under basic conditions is typically slower and driven by oxidation rather than rearrangement, unless extremely strong bases are used.
Q4: What are the expected degradation products of this compound under basic conditions, especially in the presence of air?
A4: The benzylic alcohol group is relatively stable to base. The primary degradation pathways involve oxidation of either the alcohol or the thioether moiety.[14] The presence of oxygen (air) or other oxidizing agents will accelerate these processes.
-
Oxidation of the Thioether: The sulfur atom is nucleophilic and readily oxidized. This is often the most facile degradation pathway.
-
Oxidation of the Benzylic Alcohol: The alcohol can be oxidized to a carbonyl group.
Base-Promoted Oxidative Degradation Pathways
Caption: Parallel oxidative degradation pathways under basic conditions.
Troubleshooting: Basic Degradation
| Observed Issue | Probable Cause | Recommended Solution |
| Reaction is very slow or no degradation is observed. | The compound may be highly stable under the applied basic conditions, especially in the absence of an oxidant. | • Increase the temperature to accelerate the reaction.• Introduce a known oxidant (e.g., a small amount of H₂O₂). Note: This changes the study from "basic hydrolysis" to "oxidative degradation".• Ensure the experiment is run for a sufficient duration (e.g., 24-72 hours), with appropriate time points.[18] |
| Multiple new spots/peaks appear on TLC/HPLC. | This is expected and corresponds to the various oxidation products (sulfoxide, sulfone, aldehyde, acid). | • Use LC-MS to identify the peaks by their mass-to-charge ratio.• The polarity will generally increase in the order: Starting Material < Aldehyde < Sulfoxide < Acid < Sulfone. Adjust your chromatography gradient accordingly to resolve all peaks.[19] |
| The reaction mixture turns yellow. | The formation of the aldehyde, 4-(methylthio)benzaldehyde , or subsequent conjugated byproducts can sometimes impart a yellow color. | This is often not a sign of a failed experiment. Characterize the products using spectroscopy (UV-Vis, NMR) and chromatography to confirm their identities. |
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow for assessing the stability of this compound.
Workflow for Forced Degradation Analysis
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to prepare a 1.0 mg/mL stock solution.
-
-
Stress Conditions: [9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Loosely cap the vials and place them in a controlled environment, such as a water bath or oven, at 60 °C.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 8, and 24 hours).
-
-
Quenching:
-
Immediately after sampling, quench the reaction to stop further degradation.
-
For the acid sample, add an equimolar amount of NaOH.
-
For the base sample, add an equimolar amount of HCl.
-
-
Dilute all samples to a final concentration suitable for analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis (HPLC-UV/MS):
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
-
-
Calculate the percentage of degradation and identify the major degradants by comparing their retention times and mass spectra to the control and t=0 samples.[20]
-
References
- Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development.
-
ICH, Q1A(R2). (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
- Klan, P., & Wirz, J. (2009).
-
Ma, N., et al. (2015). Acid-catalyzed polymerization of benzyl alcohol: a simple and efficient approach for the synthesis of hyperbranched poly(benzyl ether)s. Polymer Chemistry, 6(1), 138-144. [Link]
- Procter, L. D., & Posner, G. H. (2010). Oxidation of Sulfides to Sulfoxides and Sulfones. In Organic Reactions.
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
Sources
- 2. acdlabs.com [acdlabs.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. onyxipca.com [onyxipca.com]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 16. Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 17. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 18. database.ich.org [database.ich.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. helixchrom.com [helixchrom.com]
Removing unreacted starting materials from 4-(Methylthio)benzyl alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Methylthio)benzyl alcohol and need to remove unreacted starting materials. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these methodologies.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A common synthetic route to this alcohol is the reduction of 4-(methylthio)benzaldehyde.[1] While effective, this reaction often results in a crude product contaminated with unreacted aldehyde. The similar structures of the alcohol and the aldehyde can make separation challenging. This guide provides robust, validated methods for achieving high purity of this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I've completed my reduction of 4-(methylthio)benzaldehyde. How can I quickly check for the presence of unreacted starting material?
A1: Thin-Layer Chromatography (TLC) is the most effective initial check. The polarity difference between the starting aldehyde and the product alcohol allows for clear separation on a silica gel plate.
-
Key Principle: The hydroxyl group in this compound makes it significantly more polar than the aldehyde group in 4-(methylthio)benzaldehyde. Therefore, the alcohol will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the aldehyde.
-
Recommended TLC System:
-
Stationary Phase: Silica Gel 60 F₂₅₄
-
Mobile Phase (Eluent): A starting point of 7:3 Hexane:Ethyl Acetate is recommended. This system provides good separation for the analogous benzaldehyde and benzyl alcohol, and will be effective for their methylthio- derivatives.[2]
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used, which will react with the alcohol to give a yellow/brown spot.
-
Q2: My TLC shows a significant amount of unreacted aldehyde. What is the most efficient way to remove it on a large scale?
A2: For bulk removal of an aldehyde impurity, a sodium bisulfite wash is a highly selective and efficient chemical extraction method.
-
Mechanism: Sodium bisulfite undergoes a nucleophilic addition reaction with the aldehyde to form a water-soluble bisulfite adduct. This adduct can then be easily separated from the organic layer containing your desired alcohol.[3] This reaction is reversible, allowing for the potential recovery of the aldehyde if needed.
Q3: I'm concerned about the aqueous workup. Is column chromatography a viable alternative?
A3: Yes, silica gel column chromatography is a very effective method for separating this compound from unreacted 4-(methylthio)benzaldehyde.
-
Principle: Similar to TLC, the separation is based on the polarity difference. The more polar alcohol will adhere more strongly to the silica gel and elute later than the less polar aldehyde.
-
Solvent System: The same solvent system used for TLC can be adapted for column chromatography. A typical starting eluent would be a hexane-ethyl acetate mixture, for example, 9:1 or 8:2 hexane:ethyl acetate. The polarity can be gradually increased to elute the alcohol after the aldehyde has been collected.
Q4: How can I confirm the purity of my final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the purity and identity of your this compound.
-
¹H NMR Signatures:
-
This compound: Expect a singlet for the benzylic protons (CH₂OH) around 4.6 ppm and a singlet for the methylthio protons (SCH₃) around 2.5 ppm.
-
4-(Methylthio)benzaldehyde: Look for a characteristic aldehyde proton (CHO) singlet downfield, typically around 9.9 ppm. The absence of this peak is a strong indicator of purity.
-
Q5: I have a solid product after initial workup. Can I purify it by recrystallization?
A5: Recrystallization is an excellent final purification step for solid compounds like this compound. The key is selecting an appropriate solvent system.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, which is soluble in many organic solvents, a two-solvent system is often effective.[4][5] A good starting point would be a polar solvent in which it is soluble (like diethyl ether or ethyl acetate) and a non-polar solvent to induce precipitation (like hexane or diisopropyl ether). A patent for a related compound suggests diisopropyl ether can be effective for recrystallization.[6]
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Wash
This protocol is ideal for selectively removing unreacted 4-(methylthio)benzaldehyde from the crude product mixture.
Materials:
-
Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate in a separatory funnel.
-
Bisulfite Wash: Add an equal volume of the saturated sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct. Drain and collect the aqueous layer.
-
Repeat (Optional): For high levels of aldehyde contamination, a second wash with fresh sodium bisulfite solution may be performed on the organic layer.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual bisulfite solution. Separate the layers.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water. Separate the layers.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified this compound.
Diagram of the Sodium Bisulfite Wash Workflow:
Caption: Workflow for aldehyde removal via sodium bisulfite wash.
Protocol 2: Purification by Column Chromatography
This method is suitable for achieving very high purity and for separating other potential non-polar impurities.
Materials:
-
Silica gel (for flash chromatography)
-
Crude this compound
-
Eluent: Hexane and Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar alcohol.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator.
Diagram of the Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Data Summary
The following table summarizes the key physical and analytical properties of this compound and its common starting material impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signal (ppm) |
| This compound | C₈H₁₀OS | 154.23 | 41-43 | ~4.6 (s, 2H, CH₂OH) |
| 4-(Methylthio)benzaldehyde | C₈H₈OS | 152.22 | 34-37 | ~9.9 (s, 1H, CHO) |
Data sourced from commercial supplier information and spectroscopic databases.[7]
References
-
ChemBK. This compound. Available at: [Link]
-
ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. Available at: [Link]
-
University of Rochester. Workup: Aldehydes. Available at: [Link]
- Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride. Available at: [Link]
-
NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Organic Syntheses. benzyl alcohol. Available at: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Magritek. Column Chromatography. Available at: [Link]
-
Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Available at: [Link]
-
ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. Available at: [Link]
-
The Royal Society of Chemistry. Oxidative β-C–H Sulfonylation of Cyclic Amines. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(Methylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(methylthio)benzaldehyde. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your synthesis and optimize your reaction outcomes. We aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 4-(methylthio)benzaldehyde, offering explanations and actionable solutions.
Q1: I am attempting the Vilsmeier-Haack formylation of thioanisole, but my yields are consistently low (<30%). What are the likely causes and how can I improve the outcome?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue, often stemming from the sensitivity of the reagents and the reactivity of the substrate. The reaction involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃), which then formylates the electron-rich thioanisole ring.[1][2] Here are the primary factors to investigate:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[3] Any water present in the reagents or glassware will quench the reagent, drastically reducing the concentration of the active electrophile and halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry or Reagent Addition Order: The molar ratio and addition order of DMF and POCl₃ are critical for the efficient formation of the Vilsmeier reagent.
-
Solution: The Vilsmeier reagent should be pre-formed before adding the thioanisole. Typically, POCl₃ is added dropwise to chilled, anhydrous DMF with vigorous stirring.[3] A 1:1 to 1.5:1 molar ratio of POCl₃ to thioanisole is common, with DMF used as the solvent.
-
-
Sub-optimal Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). However, the subsequent formylation of thioanisole may require heating to proceed at a reasonable rate.[2]
-
Solution: Pre-form the reagent at 0 °C. After adding thioanisole, allow the reaction to warm to room temperature and then gently heat (e.g., 50-80 °C) while monitoring progress by TLC or HPLC.
-
-
Insufficient Substrate Activation: Thioanisole is an activated aromatic ring due to the electron-donating nature of the methylthio group, making it suitable for this reaction. However, if other deactivating groups are present on the ring, the reaction may be sluggish.
-
Solution: For less reactive substrates, increasing the reaction temperature or time may be necessary. However, be aware that harsh conditions can lead to side product formation.
-
Below is a workflow to diagnose and resolve low yield in this reaction.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is producing significant amounts of 4-(methylsulfinyl)benzaldehyde or 4-(methylsulfonyl)benzaldehyde as impurities. Why is this happening and how can I prevent it?
A2: The presence of sulfoxide or sulfone impurities indicates that the methylthio (-SCH₃) group is being oxidized. The sulfur atom in thioanisole and its derivatives is susceptible to oxidation, especially under certain conditions.[4]
-
Cause 1: Oxidizing Agents: This is most common when the synthetic route involves an oxidation step, for example, the oxidation of 4-(methylthio)benzyl alcohol to the aldehyde.[4] Using non-selective or overly harsh oxidizing agents (e.g., potassium permanganate, chromic acid) can easily oxidize the sulfur atom in addition to the benzylic alcohol.
-
Prevention: Employ milder and more selective oxidizing agents. Catalytic aerobic oxidation is a greener alternative that can offer high selectivity.[5] Other good options include Swern oxidation or using reagents like pyridinium chlorochromate (PCC).
-
-
Cause 2: Aerobic Conditions: During workup or prolonged reaction times at elevated temperatures, atmospheric oxygen can sometimes cause slow oxidation of the sulfur, especially if metal catalysts are present.
-
Prevention: If sulfur oxidation is a persistent issue, perform the reaction and workup under an inert atmosphere. Degas your solvents before use to minimize dissolved oxygen.
-
Q3: I am trying to synthesize the target compound via the Sommelet reaction of 4-(methylthio)benzyl chloride, but the main product is the corresponding amine. What is going wrong?
A3: The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[6][7] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[8] However, a competing pathway is the Delépine reaction, which also starts with the same quaternary salt but, under different hydrolysis conditions, yields the primary amine.[6]
-
Cause: The key to favoring the Sommelet pathway over the Delépine pathway is the hydrolysis step. The mechanism for aldehyde formation is complex, but it is generally favored by heating the hexaminium salt in an aqueous solution, sometimes with a co-solvent like ethanol or in the presence of an acid.[7] If the hydrolysis conditions are too mild or purely acidic without sufficient heat, the amine may become the major product.
-
Solution: The critical step is the controlled decomposition of the intermediate salt. Ensure you are following a procedure specific to the Sommelet reaction. This typically involves refluxing the quaternary salt in water or an alcohol/water mixture. The overall yield for aromatic aldehydes in this reaction is typically in the 50-80% range.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(methylthio)benzaldehyde, and how do I choose the best one for my application?
A1: Several viable synthetic routes exist, each with distinct advantages and disadvantages. The best choice depends on your available starting materials, reaction scale, and safety considerations.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Vilsmeier-Haack Formylation | Thioanisole | DMF, POCl₃ | 60-90% | High yield, good for electron-rich arenes. | Reagents are highly moisture-sensitive; POCl₃ is corrosive.[3] |
| Oxidation | This compound | PCC, MnO₂, or catalytic O₂ | 80-95% | High yield, clean reaction.[4][5] | Requires the precursor alcohol, which may need to be synthesized first. |
| Nucleophilic Substitution | p-Chlorobenzaldehyde | Sodium methanethiolate | 88-92% | Good industrial process, high yield.[4][9] | Sodium methanethiolate is highly toxic and has a very strong, unpleasant odor.[9] |
| Catalytic Carbonylation | Thioanisole | CO, Solid Superacid Catalyst | >90% | High yield, high atom economy, greener approach.[5][10] | Requires high-pressure equipment (autoclave) for CO gas.[10] |
| Sommelet Reaction | 4-(Methylthio)benzyl halide | Hexamine, Water | 50-80% | Mild conditions, avoids over-oxidation.[7] | Moderate yields, potential for amine byproduct formation.[6] |
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a synthetic route.
Q2: How should I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of non-polar and polar solvents is effective. Start with a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve good separation between the starting material, product, and any byproducts. The product, being an aldehyde, will be more polar than the thioanisole or benzyl halide starting material but less polar than the benzyl alcohol precursor.
-
Visualization: The product is UV active, so it can be visualized under a UV lamp at 254 nm. You can also use a potassium permanganate stain, which will react with the aldehyde and any alcohol.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the precise conversion and yield throughout the reaction.
Q3: What are the recommended procedures for purifying the final product?
A3: 4-(Methylthio)benzaldehyde is a clear yellow liquid or low-melting solid.[11] The primary purification method is flash column chromatography.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 2-5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. The product will elute after the non-polar starting materials (like thioanisole) and before more polar impurities (like the corresponding alcohol or sulfoxide).
-
Post-Purification: After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. If the product is a solid at room temperature, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Thioanisole
This protocol describes the formylation of thioanisole using pre-formed Vilsmeier reagent.[3]
Materials:
-
Thioanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or viscous oil indicates the Vilsmeier reagent has formed.
-
Reaction: Dissolve thioanisole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Oxidation of this compound
This protocol describes the selective oxidation of the alcohol to the aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask containing a stir bar, add this compound (1 equivalent) dissolved in anhydrous DCM.
-
In a single portion, add PCC (1.5 equivalents) to the stirred solution. The mixture will become a dark brown/black slurry.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium salts, washing the plug thoroughly with additional DCM.
-
Purification: Collect the filtrate and concentrate it under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
References
-
Moleqube. (n.d.). Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. Retrieved from [Link]
-
Singh, G., et al. (2023). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Retrieved from [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.
-
Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]3].pdf
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Page loading... [guidechem.com]
- 10. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 11. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-(Methylthio)benzyl Alcohol Reactions
Welcome to the Technical Support Center for reactions involving 4-(Methylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this versatile building block. Here, we will delve into the root causes of low conversion rates in key reactions and provide field-proven, in-depth solutions to optimize your experimental outcomes.
Introduction: The Nuances of this compound Reactivity
This compound is a valuable bifunctional molecule, featuring a reactive benzylic alcohol and a nucleophilic methylthio group. While this duality offers rich possibilities for chemical transformations, it also presents unique challenges. The sulfur atom can be sensitive to oxidation, and the benzylic position is prone to a variety of competing reactions. Understanding these intricacies is paramount to achieving high conversion rates and product yields. This guide will address the most common issues in a practical question-and-answer format.
Section 1: Oxidation Reactions - The Quest for a Clean Conversion to the Aldehyde
The oxidation of this compound to 4-(methylthio)benzaldehyde is a cornerstone transformation. However, achieving high yields of the aldehyde without side products can be challenging.
FAQ 1: My oxidation of this compound is showing low conversion of the starting material. What are the likely causes and how can I improve it?
Low conversion in the oxidation of this compound can stem from several factors, often related to catalyst activity, reaction conditions, or the choice of oxidant.
Underlying Causes & Solutions:
-
Inadequate Catalyst Activity or Deactivation: The catalyst is the heart of many oxidation reactions. Its performance can be hampered by poisoning or inherent low activity. The sulfur atom in this compound can, in some cases, interact with and deactivate metal catalysts.
-
Solution:
-
Catalyst Selection: For aerobic oxidations, consider robust catalyst systems known for their tolerance to sulfur-containing compounds. Bimetallic catalysts, such as Pd-Zn on a support like TiO2, have been shown to improve selectivity and activity.[1]
-
Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction to completion within a reasonable timeframe. Systematically increase the catalyst loading (e.g., in increments of 0.5 mol%) to find the optimal concentration.
-
Catalyst Deactivation: Catalyst deactivation can occur through carbon deposition on the catalyst surface.[2] If you suspect this, consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch.
-
-
-
Suboptimal Reaction Temperature: Oxidation reactions are often sensitive to temperature.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C). For instance, some solvent-free oxidations show improved conversion when the temperature is raised from 90°C to 120°C. However, be mindful that excessively high temperatures can lead to decreased selectivity and byproduct formation.[3]
-
-
Insufficient Oxidant: The stoichiometry of your oxidant is critical.
-
Solution: For aerobic oxidations, ensure vigorous stirring and a consistent flow of air or oxygen to the reaction mixture. For reactions using chemical oxidants like hydrogen peroxide, ensure at least a stoichiometric amount is used, and in some cases, a slight excess may be beneficial.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: The choice of solvent is highly dependent on the specific oxidation system. While non-polar solvents like toluene are common, polar aprotic solvents or even solvent-free conditions can be advantageous. Experiment with different solvents to find the optimal medium for your reaction.
-
Troubleshooting Workflow for Low Conversion in Oxidation
Caption: A systematic approach to troubleshooting low conversion in oxidation reactions.
FAQ 2: I'm seeing significant byproduct formation, particularly the corresponding carboxylic acid and sulfoxide/sulfone. How can I improve the selectivity to the aldehyde?
Over-oxidation of the aldehyde to the carboxylic acid and oxidation of the methylthio group are common side reactions.
Underlying Causes & Solutions:
-
Over-oxidation to Carboxylic Acid: This occurs when the aldehyde product is further oxidized under the reaction conditions.
-
Solution:
-
Milder Oxidizing Agents: Employ milder and more selective oxidizing agents. For example, manganese dioxide (MnO2) is known for its selectivity in oxidizing benzylic alcohols to aldehydes without affecting other functional groups.
-
Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Catalyst Design: The choice of catalyst can significantly influence selectivity. For instance, the addition of zinc to palladium catalysts can suppress the formation of undesired byproducts.[1]
-
-
-
Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[4]
-
Solution:
-
Chemoselective Oxidants: Choose an oxidant that selectively targets the alcohol over the sulfide. Certain catalytic systems, like those employing TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) under controlled conditions, can favor alcohol oxidation.[5]
-
Protecting Groups: If oxidation of the sulfur is unavoidable with the desired oxidant for the alcohol, consider a protecting group strategy. However, this adds extra steps to your synthesis.
-
-
Analytical Monitoring of Oxidation Reactions
Thin Layer Chromatography (TLC):
A quick and effective way to monitor the progress of your reaction is by TLC.
-
Typical Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The more polar alcohol will have a lower Rf value than the less polar aldehyde.
-
Visualization:
-
UV Light (254 nm): Both the starting material and the aldehyde product are UV active and will appear as dark spots.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing alcohols and aldehydes. The alcohol will typically produce a yellow-brown spot on a purple background upon gentle heating. The aldehyde will also react. This stain is particularly useful for confirming the disappearance of the starting alcohol.[6][7]
-
p-Anisaldehyde Stain: This stain can be used to visualize both the alcohol and aldehyde, often producing different colored spots upon heating, which can aid in their differentiation.[3]
-
| Compound | Expected Rf |
| This compound | Lower |
| 4-(Methylthio)benzaldehyde | Higher |
| 4-(Methylthio)benzoic acid | Much lower (streaking) |
¹H NMR Spectroscopy:
NMR spectroscopy is invaluable for confirming the identity of your product and detecting byproducts.
-
This compound: You will see a characteristic singlet for the benzylic protons (CH₂OH) around 4.6 ppm and a singlet for the methylthio group (SCH₃) around 2.5 ppm.[8]
-
4-(Methylthio)benzaldehyde: The benzylic proton signal will be absent, and a new singlet for the aldehyde proton (CHO) will appear downfield, typically between 9.8 and 10.0 ppm. The methylthio singlet will remain around 2.5 ppm.
-
4-(Methylthio)benzoic acid: The aldehyde proton signal will be absent, and a very broad singlet for the carboxylic acid proton (COOH) will appear far downfield, often above 10 ppm.
-
4-(Methylsulfinyl)benzyl alcohol (Sulfoxide): The methyl group singlet will shift downfield to around 2.7-2.8 ppm.
-
4-(Methylsulfonyl)benzyl alcohol (Sulfone): The methyl group singlet will shift even further downfield to around 3.0-3.1 ppm.
Section 2: Etherification Reactions - Navigating Williamson and Mitsunobu Pathways
The formation of ethers from this compound is another common transformation, typically achieved through Williamson ether synthesis or the Mitsunobu reaction.
FAQ 3: My Williamson ether synthesis with this compound is giving a low yield. What could be the problem?
The Williamson ether synthesis is a robust reaction, but low yields can occur due to incomplete deprotonation, side reactions, or poor reaction conditions.[9][10]
Underlying Causes & Solutions:
-
Incomplete Deprotonation: The first step is the deprotonation of the alcohol to form the alkoxide. If this is not complete, the reaction will not proceed to completion.
-
Solution:
-
Choice of Base: Use a sufficiently strong base to fully deprotonate the benzylic alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been stored under an inert atmosphere.
-
Anhydrous Conditions: Water will react with strong bases like NaH, quenching them and preventing the deprotonation of the alcohol. Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Competing Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[10]
-
Solution: The Williamson ether synthesis works best with primary alkyl halides. If you must use a secondary halide, use a less hindered base and lower reaction temperatures to favor substitution over elimination.
-
-
Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on your electrophile.
-
Solution: The reactivity of halogens as leaving groups follows the trend I > Br > Cl > F. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.
-
FAQ 4: I am attempting a Mitsunobu reaction with this compound and a nucleophile, but the yield is low. What are the common pitfalls?
The Mitsunobu reaction is a powerful tool for forming ethers and other functional groups with inversion of stereochemistry.[2][4][11] However, it is a complex reaction with several potential side reactions.
Underlying Causes & Solutions:
-
Acidity of the Nucleophile: The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 13. If the nucleophile is not acidic enough, a common side reaction is the displacement of the activated alcohol by the azodicarboxylate.[4]
-
Solution: If your nucleophile is not sufficiently acidic, consider alternative coupling methods.
-
-
Steric Hindrance: The Mitsunobu reaction is an SN2-type process and is therefore sensitive to steric hindrance at both the alcohol and the nucleophile.
-
Solution: If steric hindrance is a suspected issue, you may need to increase the reaction time or temperature, although this can also lead to more side products.
-
-
Side Product Formation and Purification: The Mitsunobu reaction generates triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can sometimes be difficult to remove.
-
Solution: Several modified Mitsunobu reagents and workup procedures have been developed to simplify purification. For example, using polymer-supported triphenylphosphine can allow for easy filtration to remove the phosphine oxide byproduct.[4]
-
Reaction Monitoring for Etherification
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent technique for monitoring the progress of etherification reactions and identifying products and byproducts.
-
Sample Preparation: A small aliquot of the reaction mixture can be diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS.
-
Analysis: You can monitor the disappearance of the this compound peak and the appearance of the desired ether product peak. The mass spectrum of the product peak will confirm its identity.
Section 3: Nucleophilic Substitution Reactions - Activating the Hydroxyl Group
To perform nucleophilic substitution at the benzylic position, the hydroxyl group of this compound must first be converted into a good leaving group.
FAQ 5: I have converted this compound to the corresponding benzyl bromide/chloride, but the subsequent nucleophilic substitution is giving a low yield. What should I investigate?
Low yields in nucleophilic substitution reactions of 4-(methylthio)benzyl halides can be due to a number of factors, including the nature of the nucleophile, solvent effects, and competing side reactions.
Underlying Causes & Solutions:
-
Weak Nucleophile: The strength of the nucleophile is a key factor in SN2 reactions.
-
Solution: If you are using a weak nucleophile, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, you could try to increase the nucleophilicity of your reagent, for example, by using a less coordinating counter-ion.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the rate of nucleophilic substitution reactions.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred. These solvents solvate the cation but not the nucleophile, increasing its reactivity.[10]
-
-
Competing SN1 Pathway and Carbocation Rearrangement: While primary benzylic halides typically favor SN2 reactions, an SN1 pathway can become competitive under certain conditions (e.g., with very weak nucleophiles in polar protic solvents). The resulting benzylic carbocation is stabilized by the aromatic ring, but this pathway can sometimes lead to undesired products.
-
Solution: To favor the SN2 pathway, use a good, moderately strong nucleophile in a polar aprotic solvent.
-
-
Kornblum Oxidation: When using DMSO as a solvent with benzyl halides, a side reaction known as the Kornblum oxidation can occur, leading to the formation of the corresponding aldehyde.[12]
-
Solution: If you suspect this is an issue, consider using a different polar aprotic solvent, such as DMF or acetonitrile.
-
Troubleshooting Nucleophilic Substitution
Caption: A decision tree for troubleshooting low yields in nucleophilic substitution reactions.
Conclusion
Successfully navigating the chemistry of this compound requires a keen awareness of its potential reaction pathways and side reactions. By systematically addressing issues related to catalyst performance, reaction conditions, and reagent choice, you can significantly improve your conversion rates and achieve your desired synthetic outcomes. This guide provides a framework for troubleshooting common problems, but remember that careful observation and analytical monitoring are your most powerful tools in the laboratory.
References
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A New Set of Conditions for the Mitsunobu Reaction. J. Org. Chem.1994, 59 (19), 5815-5817.
- Clark, J. H.; Macquarrie, D. J. Handbook of Green Chemistry & Technology. Blackwell Science, 2002.
-
LibreTexts Chemistry. 2.1.4B: Uses of TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Stains. [Link]
-
ResearchGate. TLC monitoring for oxidation reaction completion. [Link]
- van der Westhuizen, J. H.; et al. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Magnetic Resonance in Chemistry2018, 56 (10), 975-981.
-
UCLA Chemistry and Biochemistry. TLC Visualization Methods. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Org Prep Daily. TLC Staining solutions. [Link]
-
The Royal Society of Chemistry. Supporting Information - L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
Beilstein Journals. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. [Link]
-
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-(Methylthio)benzyl alcohol
This guide provides a comprehensive comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of 4-(Methylthio)benzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents comparative experimental data, and offers a framework for robust method validation in accordance with global pharmaceutical standards.
Our primary objective is to establish a reliable, specific, and robust analytical procedure. We will compare a primary gradient method utilizing a standard C18 stationary phase against two alternatives: one employing a Phenyl-Hexyl phase for alternative selectivity and another presenting a rapid isocratic approach for quality control environments. The performance of each method is evaluated based on its ability to separate the main component from potential impurities, supported by validation data consistent with International Council for Harmonisation (ICH) guidelines.
Analyte Characterization and Method Development Rationale
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is an aromatic compound with a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol .[1][2][3] It exists as a solid at room temperature with a melting point of approximately 41-43 °C.[3][4][5] Its structure, featuring a benzene ring, makes it an excellent chromophore, suitable for UV detection. The presence of both a polar alcohol group and a non-polar methylthio-phenyl group gives it moderate hydrophobicity, making it an ideal candidate for reversed-phase (RP) HPLC.[6][7]
RP-HPLC is the chosen chromatographic technique due to its versatility and suitability for separating moderately polar to non-polar organic molecules.[6][8] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (e.g., octadecyl-silane, C18) and a polar mobile phase.[9][10] Compounds with greater hydrophobicity, like this compound, will have a stronger affinity for the stationary phase, resulting in longer retention times.
Potential impurities in this compound can arise from the synthetic route or degradation. Common precursors or related substances include 4-(methylthio)benzaldehyde (the corresponding aldehyde) and 4-(methylthio)benzoic acid (the corresponding carboxylic acid).[11] The presence of these and other process-related impurities necessitates a method with high resolving power.
Comparative HPLC Methodologies
Three distinct methods were developed and evaluated. The primary method (Method A) is designed for comprehensive impurity profiling, while the alternatives (Methods B and C) offer different selectivity and throughput characteristics.
Method A: The Gold Standard (C18 Gradient)
This method is proposed as the primary choice for its superior resolution and ability to separate a wide range of potential impurities with varying polarities. The use of a C18 column provides a strong hydrophobic interaction with the analyte.[8][12] A gradient elution, starting with a higher aqueous composition, ensures the retention and separation of any highly polar impurities, while the increasing organic solvent concentration effectively elutes the main analyte and any less polar impurities.
Experimental Protocol - Method A
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Method B: Alternative Selectivity (Phenyl-Hexyl Gradient)
To provide a different separation mechanism, this method utilizes a Phenyl-Hexyl stationary phase. This phase offers π-π interactions in addition to hydrophobic interactions, which can significantly alter the selectivity for aromatic compounds and their impurities compared to a standard C18 phase.[12] This is particularly useful if co-elution of critical impurities occurs with the C18 column.
Experimental Protocol - Method B
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase & Gradient: Same as Method A
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as Method A
Method C: Rapid Quality Control (C18 Isocratic)
For routine quality control where speed is essential and the impurity profile is well-characterized, an isocratic method is often preferred. This method uses a single, constant mobile phase composition, resulting in shorter run times and simpler operation. However, it may compromise the resolution of early or late-eluting impurities.[13]
Experimental Protocol - Method C
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 55% Acetonitrile / 45% Water with 0.1% Formic Acid
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
Sample Preparation: Same as Method A
Experimental and Validation Workflow
The process from method development to final data analysis follows a structured path to ensure reliable results. This workflow is crucial for maintaining data integrity in a regulated environment.
Caption: Logical flow of an analytical method validation study.
Comparative Performance Data
The following tables summarize the key performance characteristics of the three HPLC methods. The data demonstrates the trade-offs between resolution, speed, and selectivity.
Table 1: System Suitability Test (SST) Results System suitability testing ensures the chromatographic system is adequate for the intended analysis.[9][14]
| Parameter | Method A (C18 Gradient) | Method B (Phenyl Gradient) | Method C (C18 Isocratic) | Acceptance Criteria (USP <621>) |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.3 | ≤ 2.0 |
| Theoretical Plates (Main Peak) | > 15,000 | > 14,000 | > 9,000 | > 2,000 |
| Resolution (Critical Pair) | 2.8 | 3.1 | 1.6 | ≥ 2.0 |
| %RSD of 6 Injections (Area) | 0.4% | 0.5% | 0.6% | ≤ 1.0% |
| Critical pair refers to the main peak and the closest eluting impurity. |
Table 2: Validation Summary for Method A Validation parameters demonstrate the method's reliability for quantitative analysis.[15][16]
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity (Correlation Coefficient, r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.5% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 0.7% | ≤ 2.0% |
| Specificity | No interference from impurities or blank | Peak purity > 99.5% |
Discussion and Method Comparison
The experimental data clearly illustrates the strengths and weaknesses of each approach.
-
Method A (C18 Gradient) emerges as the most robust and reliable method. It provides excellent peak shape (Tailing Factor = 1.1), high column efficiency (>15,000 plates), and superior resolution of the critical impurity pair (2.8). Its successful validation confirms its suitability for accurate purity determination in both development and quality control settings. The gradient nature allows for the confident detection of unknown impurities across a wide polarity range.
-
Method B (Phenyl-Hexyl Gradient) offers an excellent orthogonal approach. The resolution for the identified critical pair was even higher than Method A (3.1), demonstrating the utility of alternative selectivity provided by the π-π interactions of the phenyl-hexyl phase. This method is highly valuable as a complementary or secondary method, especially during impurity identification or when a primary method fails to resolve a new impurity.
-
Method C (C18 Isocratic) is the fastest method with a 10-minute run time. However, this speed comes at the cost of performance. The theoretical plates are lower, and critically, the resolution for the key impurity drops to 1.6, which is below the standard acceptance criterion of 2.0. While this method may be suitable for a very clean, well-defined process where only the main peak is of interest, it carries the risk of failing to detect or accurately quantify impurities that are close to the main peak.
Conclusion and Recommendation
Based on the comprehensive evaluation, Method A (C18 Gradient) is recommended as the primary, go-to method for determining the purity of this compound. Its superior resolving power, high efficiency, and successful validation provide the highest degree of confidence in the analytical results, making it ideal for final product release, stability studies, and reference standard characterization.
Method B (Phenyl-Hexyl Gradient) should be kept in the analytical toolkit as a valuable orthogonal method for troubleshooting, cross-validation, and in-depth impurity investigations.
Method C (C18 Isocratic) should be used with caution. Its application is limited to in-process checks or routine QC of highly pure material where a specific, well-separated impurity is monitored, and speed is the overriding factor. A thorough risk assessment should be conducted before its implementation.
By selecting the appropriate method based on the specific analytical need, researchers and quality control professionals can ensure the data generated is both accurate and fit for its intended purpose, ultimately safeguarding product quality and regulatory compliance.
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A Senior Application Scientist's Guide to the Definitive NMR Characterization of 4-(Methylthio)benzyl alcohol
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates and final products is a cornerstone of quality control and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth technical overview and comparative analysis of the ¹H and ¹³C NMR characterization of 4-(Methylthio)benzyl alcohol, a key building block in the synthesis of various organic molecules.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for robust, self-validating analytical protocols.
The Imperative of High-Fidelity Characterization
This compound (CAS No. 3446-90-0) is an aromatic compound featuring a benzyl alcohol core substituted with a methylthio (-SCH₃) group at the para-position.[2] The precise placement of this sulfur-containing moiety and the confirmation of the alcohol functionality are critical for its intended downstream applications, which range from fragrance chemistry to pharmaceutical synthesis.[1] While techniques like Mass Spectrometry (MS) and Infrared (IR) spectroscopy provide vital information about molecular weight and functional groups, only NMR provides a complete atomic-level map of the molecular skeleton, including stereochemistry and electronic environments.[3]
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously planned experimental workflow. The following protocol is designed to ensure spectral integrity and facilitate straightforward interpretation.
Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample preparation.[4]
Materials:
-
This compound (solid, M.P. 41-43 °C)
-
Deuterated Chloroform (CDCl₃, ≥99.8% D)
-
Tetramethylsilane (TMS, 0.03% v/v in CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and vial
Procedure:
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) is often beneficial to improve the signal-to-noise ratio in a shorter acquisition time.[5]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. Chloroform-d is an excellent choice for this compound due to its high solubility for moderately polar aromatic compounds and its single residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which rarely interferes with analyte signals.[6][7] Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube. The final sample height should be between 4-5 cm to ensure it is properly centered within the instrument's detection coil.[6]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the compound name, solvent, and concentration.
NMR Instrument Parameters
The following parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO)
-
Temperature: 298 K (25 °C)
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (30° pulse angle)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024-4096 (signal averaging is crucial for the low-abundance ¹³C isotope)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Data Processing Workflow
The following diagram illustrates the logical flow from sample preparation to final structural validation.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[8]
Experimental Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.28 | d (doublet) | 2H | H-2, H-6 (Aromatic) |
| 2 | ~7.22 | d (doublet) | 2H | H-3, H-5 (Aromatic) |
| 3 | ~4.64 | s (singlet) | 2H | H-7 (-CH₂OH) |
| 4 | ~2.48 | s (singlet) | 3H | H-8 (-SCH₃) |
| 5 | ~1.77 | br s (broad singlet) | 1H | H-9 (-OH) |
Note: Data is compiled from representative spectra in CDCl₃ at 400 MHz.[9][10] The exact chemical shift of the hydroxyl proton (H-9) is variable and depends on concentration and sample purity.
Interpretation and Comparative Insights
-
Aromatic Region (7.0-7.5 ppm): The spectrum displays a characteristic AA'BB' system, which appears as two distinct doublets.[9]
-
H-2, H-6 (δ ≈ 7.28 ppm): These protons are ortho to the electron-donating -CH₂OH group and meta to the electron-donating -SCH₃ group.
-
H-3, H-5 (δ ≈ 7.22 ppm): These protons are ortho to the sulfur-containing group. The methylthio group is weakly electron-donating, causing a slight upfield shift compared to unsubstituted benzene (δ = 7.34 ppm).
-
Comparison to Benzyl Alcohol: In unsubstituted benzyl alcohol, all five aromatic protons appear as a multiplet between 7.2-7.4 ppm.[11][12] The clean splitting into two doublets in our target molecule is definitive proof of para-substitution.
-
-
Benzylic Protons (δ ≈ 4.64 ppm): The two protons of the -CH₂OH group appear as a sharp singlet. Their equivalence and the lack of coupling to the hydroxyl proton (due to rapid chemical exchange or low J-coupling) result in a singlet.[13] This chemical shift is typical for benzylic alcohols.
-
Methylthio Protons (δ ≈ 2.48 ppm): The three protons of the -SCH₃ group also appear as a sharp singlet.[10] Their chemical shift is highly diagnostic. The sulfur atom is less electronegative than oxygen, so this signal is found significantly upfield compared to the methyl protons of anisole (4-methoxybenzyl alcohol, δ ≈ 3.80 ppm).[13]
-
Hydroxyl Proton (δ ≈ 1.77 ppm): This signal is often broad and its chemical shift is not reliably fixed.[10] It can be confirmed by a D₂O exchange experiment, where the sample is shaken with a drop of D₂O, causing the -OH proton to be replaced by deuterium and the signal to disappear from the spectrum.
¹³C NMR Spectral Analysis of this compound
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their electronic environment.[14]
Experimental Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~138.1 | C-4 (ipso-C, attached to -SCH₃) |
| 2 | ~137.9 | C-1 (ipso-C, attached to -CH₂OH) |
| 3 | ~128.8 | C-3, C-5 (Aromatic CH) |
| 4 | ~127.4 | C-2, C-6 (Aromatic CH) |
| 5 | ~64.9 | C-7 (-CH₂OH) |
| 6 | ~16.1 | C-8 (-SCH₃) |
Note: Data is compiled from representative spectra in CDCl₃.[1][15]
Interpretation and Comparative Insights
-
Aromatic Region (125-140 ppm):
-
Ipso-Carbons (C-1, C-4): The two carbons directly attached to substituents (ipso-carbons) are typically deshielded. The carbon attached to the methylthio group (C-4) and the carbon attached to the hydroxymethyl group (C-1) are found at approximately 138 ppm.
-
Protonated Aromatic Carbons (C-2,3,5,6): The remaining four aromatic carbons appear in the expected region. Their specific assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton(s).[16]
-
Comparison to Benzyl Alcohol: In benzyl alcohol, the ipso-carbon (C-1) appears around 141 ppm, while the other aromatic carbons are found between 127-129 ppm.[17] The presence of the additional ipso-carbon signal and the distinct shifts for the other aromatic carbons in our target molecule confirm the disubstituted pattern.
-
-
Aliphatic Region (0-70 ppm):
-
Benzylic Carbon (C-7, δ ≈ 64.9 ppm): This signal is characteristic of a benzylic alcohol carbon. Its chemical shift is very similar to that in unsubstituted benzyl alcohol (δ ≈ 65.2 ppm), indicating the para-substituent has a minimal electronic effect on this position.[7]
-
Methylthio Carbon (C-8, δ ≈ 16.1 ppm): This upfield signal is highly diagnostic for the methyl group attached to the sulfur atom. For comparison, the methyl carbon in 4-methoxybenzyl alcohol appears much further downfield at ~55.4 ppm due to the higher electronegativity of oxygen.[7] This significant difference provides an unambiguous way to distinguish between a methylthio and a methoxy substituent.
-
Conclusion: An Integrated Approach to Structural Certainty
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of this compound. The ¹H NMR spectrum confirms the para-substitution pattern on the aromatic ring and the presence of the -CH₂OH and -SCH₃ groups through characteristic chemical shifts, integrations, and splitting patterns. The ¹³C NMR spectrum corroborates this by showing the correct number of unique carbon signals, with highly diagnostic shifts for the benzylic and methylthio carbons that allow for clear differentiation from structural analogs like its methoxy counterpart. By following a robust experimental protocol and employing a comparative interpretation strategy, researchers can achieve the highest level of confidence in their material's identity and purity.
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A Comparative Guide to the Reactivity of 4-(Methylthio)benzyl Alcohol and 4-Methoxybenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides an in-depth comparison of the chemical reactivity of 4-(methylthio)benzyl alcohol and 4-methoxybenzyl alcohol. While structurally similar, the substitution of an oxygen atom with a sulfur atom in the para-substituent introduces profound differences in the electronic properties of the aromatic ring, which in turn dictates their behavior in key organic transformations. The 4-methoxybenzyl alcohol is markedly more reactive in reactions proceeding through a benzylic carbocation intermediate, such as SN1 solvolysis. This is attributed to the superior π-donating ability of the methoxy group, which arises from effective 2p-2p orbital overlap with the benzene ring. Conversely, the this compound presents a unique challenge in oxidative reactions due to the presence of the oxidizable thioether group, demanding careful selection of reagents to achieve chemoselectivity. This guide elucidates these differences through mechanistic discussions, comparative data, and detailed experimental protocols designed for researchers in synthetic and medicinal chemistry.
Electronic Properties: The Foundation of Reactivity
The divergent reactivity of these two alcohols stems from the distinct electronic effects—inductive and resonance—imparted by the para-methoxy (-OMe) and methylthio (-SMe) groups.
-
Inductive Effect (-I): Both oxygen and sulfur are more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density from the benzene ring through the sigma bond. As oxygen is more electronegative than sulfur, the -OMe group has a stronger -I effect than the -SMe group.
-
Resonance Effect (+R): Both substituents possess lone pairs of electrons that can be delocalized into the benzene ring's π-system, a powerful electron-donating effect. This +R effect is particularly influential for substituents at the para position, as it can directly stabilize a positive charge at the benzylic carbon. The efficacy of this resonance donation is the primary point of electronic divergence. The 2p orbital of the oxygen atom in the -OMe group overlaps effectively with the 2p orbitals of the carbon atoms in the benzene ring. In contrast, the overlap between the larger 3p orbital of the sulfur atom in the -SMe group and the carbon 2p orbitals is less efficient.[1] This orbital mismatch significantly diminishes the resonance-donating capacity of the methylthio group compared to the methoxy group.[1]
The Hammett-Brown constants (σ⁺), which are specifically used to quantify a substituent's electronic effect on reactions involving the formation of a positive charge in direct conjugation with the aromatic ring, provide a clear quantitative measure of this difference.
| Property | 4-Methoxybenzyl Alcohol | This compound |
| Structure |
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| Molecular Wt. | 138.16 g/mol | 154.23 g/mol |
| Hammett σₚ⁺ | -0.78 | -0.60 [2] |
The significantly more negative σₚ⁺ value for the -OMe group (-0.78) compared to the -SMe group (-0.60) authoritatively confirms that the methoxy group is a far superior electron-donating group for stabilizing an adjacent carbocation.[2]
Comparative Reactivity in Carbocation-Mediated Reactions: The Case of Solvolysis
Reactions that proceed via a benzylic carbocation intermediate, such as SN1-type solvolysis, serve as an excellent platform to observe the practical consequences of these electronic differences. The rate-determining step in these reactions is the formation of the carbocation; therefore, the substituent that better stabilizes this intermediate will dramatically accelerate the reaction.
The solvolysis of the corresponding benzyl chlorides is a well-studied model. The rate of solvolysis for 4-methoxybenzyl chloride is exceptionally high, with a reported first-order rate constant (kₛₒₗᵥ) of 2.2 s⁻¹ in 20% acetonitrile/water, indicative of a stable carbocation intermediate formed through a Dₙ + Aₙ (stepwise) mechanism.[3][4] Given the less negative σₚ⁺ value of the -SMe group, the 4-(methylthio)benzyl system forms a less stabilized carbocation, leading to a drastically slower solvolysis rate under the same conditions.
The stabilization of the respective carbocations is visualized below.
Protocol: Kinetic Analysis of Solvolysis
This protocol describes a method to compare the solvolysis rates of 4-methoxybenzyl chloride and 4-(methylthio)benzyl chloride. The rate is monitored by measuring the production of HCl over time using a conductivity probe.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the solvolysis of two benzyl chlorides in a mixed aqueous solvent.
Materials:
-
4-Methoxybenzyl chloride
-
4-(Methylthio)benzyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter and probe
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) acetone:water solvent mixture in a volumetric flask. Allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in the thermostatted water bath.
-
Stock Solution Preparation: Prepare dilute (~0.01 M) stock solutions of 4-methoxybenzyl chloride and 4-(methylthio)benzyl chloride in dry acetone. These should be prepared immediately before use.
-
Kinetic Run Setup: Place a known volume (e.g., 50.0 mL) of the equilibrated 80:20 acetone:water solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe. Allow the system to stabilize at the set temperature.
-
Reaction Initiation: Initiate the reaction by injecting a small, known volume (e.g., 100 µL) of the benzyl chloride stock solution into the stirred solvent. This ensures the initial concentration of the substrate is low (~2 x 10⁻⁵ M) and the reaction is under pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Continue recording until the conductivity reaches a stable plateau, indicating the reaction is complete (typically 5-10 half-lives).
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the conductivity (G) vs. time (t) data to a first-order rate equation: ln(G_∞ - G_t) = -k_obs * t + ln(G_∞ - G₀)
-
Where G_t is the conductivity at time t, G₀ is the initial conductivity, and G_∞ is the final conductivity.
-
A plot of ln(G_∞ - G_t) versus t will yield a straight line with a slope of -k_obs.
-
-
Comparison: Repeat the experiment under identical conditions for the other benzyl chloride. The ratio of the k_obs values will provide a quantitative measure of their relative reactivity. It is expected that the reaction for 4-methoxybenzyl chloride will be too fast to measure accurately by this method without using a faster detection technique or a less polar solvent to slow the reaction.
Comparative Reactivity in Oxidation Reactions
The oxidation of the primary alcohol group to an aldehyde is a fundamental transformation for both molecules. However, the presence of the thioether in this compound introduces a competing reaction pathway: the oxidation of the sulfur atom.
-
4-Methoxybenzyl Alcohol: The primary challenge in the oxidation of this substrate is preventing over-oxidation of the resulting aldehyde (p-anisaldehyde) to the corresponding carboxylic acid (anisic acid).[5] Reagents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or modern catalytic systems are often employed for a selective transformation.[6]
-
This compound: This molecule presents a more complex chemoselectivity problem. The thioether (-SMe) group can be readily oxidized to a sulfoxide (-S(O)Me) and further to a sulfone (-S(O)₂Me). Many common oxidizing agents (e.g., hydrogen peroxide, peroxy acids like m-CPBA) will preferentially oxidize the electron-rich sulfur atom over the alcohol. Therefore, achieving selective oxidation of the alcohol requires carefully chosen reagents that are mild and specific for alcohol oxidation, such as MnO₂ or specific catalytic systems that do not readily interact with the thioether.
Protocol: Selective Oxidation of Alcohol
Objective: To selectively oxidize the alcohol moiety of this compound to the corresponding aldehyde without significant oxidation of the thioether.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM, anhydrous)
-
Celite® or silica gel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in a suitable volume of anhydrous DCM (e.g., 0.1 M concentration).
-
Addition of Oxidant: Add activated MnO₂ (10 eq by weight) to the solution in one portion. Note: The activity of MnO₂ can vary; using a large excess of a highly active form is crucial for this transformation.
-
Reaction Monitoring: Vigorously stir the resulting black suspension at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, 4-(methylthio)benzaldehyde, will have a higher Rf value than the starting alcohol.
-
Workup: Once the starting material is consumed (typically 4-24 hours), filter the reaction mixture through a pad of Celite® or a short plug of silica gel to remove the MnO₂ solids.
-
Isolation: Wash the filter pad thoroughly with additional DCM. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude product can be analyzed by ¹H NMR and GC-MS to confirm the formation of the aldehyde and to check for the presence of any sulfoxide or sulfone byproducts, which would indicate a lack of chemoselectivity. The product can be further purified by column chromatography if necessary.
Conclusion
The reactivities of this compound and 4-methoxybenzyl alcohol are fundamentally governed by the electronic nature of their respective para-substituents.
-
For Carbocation-Mediated Reactions (SN1): 4-Methoxybenzyl alcohol is vastly more reactive. Its methoxy group provides powerful resonance stabilization to the benzylic carbocation intermediate, a consequence of efficient 2p-2p orbital overlap.
-
For Oxidation Reactions: this compound introduces a significant chemoselectivity challenge. The presence of the oxidizable thioether group necessitates the use of mild and selective oxidizing agents to avoid competing sulfur oxidation, a consideration absent for its methoxy counterpart.
These insights are critical for drug development professionals and synthetic chemists in selecting appropriate reaction conditions, predicting outcomes, and designing efficient synthetic routes involving these versatile building blocks.
References
Sources
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- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
FT-IR analysis of 4-(Methylthio)benzyl alcohol functional groups
An In-Depth Comparative Guide to the FT-IR Analysis of 4-(Methylthio)benzyl Alcohol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the functional groups present in this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causality behind spectral features, presents a robust experimental protocol, and offers a comparative analysis against structurally similar alternatives to underscore the diagnostic power of FT-IR in molecular characterization.
The Principle: Translating Molecular Vibrations into a Spectrum
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1][2] The fundamental principle lies in the interaction of infrared radiation with a sample. Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching (changes in bond length) and bending (changes in bond angle).[3][4] Each type of bond (e.g., O-H, C-H, C=C) vibrates at a characteristic frequency. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. An FT-IR spectrometer measures this absorption across a range of frequencies (typically 4000-600 cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[1]
This spectrum is broadly divided into two regions: the functional group region (4000-1500 cm⁻¹), where absorptions are characteristic of specific functional groups, and the fingerprint region (1500-600 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule's overall structure.[2][4]
Our subject, this compound, is an organic aromatic compound featuring a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a methylthio group (-SCH₃).[5] This guide will elucidate how FT-IR can be used to confirm the presence and interplay of these distinct functional moieties.
A Validated Protocol for FT-IR Spectrum Acquisition
The integrity of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and a logically defined acquisition procedure. The following protocol is designed to be self-validating, ensuring high-quality, reproducible data.
Experimental Rationale
This compound exists as a low-melting solid or pale yellow liquid at room temperature, making it an ideal candidate for analysis as a neat (undiluted) thin film.[5][6] This approach is superior to solution-based methods in this context as it eliminates potential spectral interference from solvents. Attenuated Total Reflectance (ATR) is also an excellent alternative that requires minimal sample preparation.[7] For this guide, we detail the thin film method using potassium bromide (KBr) plates, a classic and highly effective technique.
Step-by-Step Methodology: Thin Film Preparation
-
Plate Preparation: Ensure two KBr plates are immaculately clean and dry. Handle the plates only by their edges to avoid transferring moisture and oils. Clean them by wiping with a tissue soaked in a dry, volatile solvent like methylene chloride or ethanol, then polish gently.[8]
-
Sample Application: If the sample is solid, gently warm it to its melting point (41-43°C).[6] Place a single, small drop of the molten or liquid this compound onto the center of one KBr plate.
-
Film Formation: Place the second KBr plate on top of the first. Apply gentle pressure and rotate the top plate a quarter turn to spread the sample into a uniform, thin liquid film. The ideal film is free of air bubbles and has a viscosity that results in clear, well-defined peaks, not "flat-topped" absorptions indicative of a sample that is too thick.[8]
-
Instrument Setup: Place the assembled KBr plates into the sample holder of the FT-IR spectrometer.
-
Background Collection: Before analyzing the sample, run a background spectrum with nothing in the sample compartment. This crucial step records the spectral signature of the instrument's environment (e.g., atmospheric CO₂ and water vapor) and is automatically subtracted from the sample spectrum.[1]
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio over the range of 4000-600 cm⁻¹.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the FT-IR analysis process.
Caption: Workflow for acquiring a high-quality FT-IR spectrum.
Spectral Deconstruction of this compound
The FT-IR spectrum of this compound is a composite of absorptions from its constituent functional groups. Below is a detailed assignment of the expected characteristic peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500–3200 | Strong, Broad | O–H Stretch (H-bonded) | Hydroxyl (-OH) |
| 3100–3000 | Medium-Weak | =C–H Stretch | Aromatic Ring |
| 3000–2850 | Medium | C–H Stretch (sp³) | Methylene (-CH₂-) & Methyl (-CH₃) |
| 1600–1585 & 1500-1400 | Medium-Weak | C=C In-Ring Stretch | Aromatic Ring |
| 1470–1450 | Medium | C–H Bend (Scissoring) | Methylene (-CH₂-) |
| 1370–1350 | Medium-Weak | C–H Bend (Rocking) | Methyl (-CH₃) |
| ~1225 | Strong | C–O Stretch | Primary Alcohol (Ar-CH₂-OH) |
| ~820 | Strong | C–H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic |
| 700-600 | Weak-Medium | C–S Stretch | Thioether (-SCH₃) |
Detailed Interpretation
-
Hydroxyl (-OH) Group: The most prominent feature is a strong and broad absorption band between 3500-3200 cm⁻¹.[3][9][10] Its breadth is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. A second, strong peak associated with the alcohol appears around 1225 cm⁻¹, corresponding to the C-O stretching vibration.[3]
-
Aromatic Ring: The presence of the benzene ring is confirmed by several peaks. The stretching of the sp²-hybridized C-H bonds appears as weaker bands just above 3000 cm⁻¹.[11][12][13][14] The characteristic C=C stretching vibrations within the ring itself are observed as a pair of bands in the 1600-1400 cm⁻¹ region.[11][12][14] Critically, a strong band around 820 cm⁻¹ arises from the C-H out-of-plane ("oop") bending. Its position is highly diagnostic for a 1,4-disubstituted (para) ring structure.[11]
-
Aliphatic C-H Groups: The sp³-hybridized C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups give rise to medium-intensity stretching absorptions in the 3000-2850 cm⁻¹ range, distinctly lower than their aromatic counterparts.[3][4][15]
-
Thioether (C-S) Group: The C-S stretch is the key signature of the methylthio substituent. This vibration is notoriously weak and falls within the complex fingerprint region, typically between 700 and 600 cm⁻¹.[16][17] While its definitive assignment can be challenging, its presence is a crucial piece of the structural puzzle.
Comparative FT-IR Analysis: The Power of Context
To truly appreciate the diagnostic features in the spectrum of this compound, it is instructive to compare it with structurally related compounds. This comparison highlights how subtle changes in molecular structure manifest as distinct and identifiable changes in the infrared spectrum.
Alternative 1: Benzyl Alcohol (The Unsubstituted Parent)
Benzyl alcohol's spectrum contains the foundational peaks for the hydroxyl group and the aromatic ring. However, it lacks any features related to the methylthio group. The most significant difference lies in the C-H out-of-plane bending region (900-675 cm⁻¹), which would show a pattern characteristic of a monosubstituted ring, contrasting with the para-substitution pattern of our target molecule.[18][19]
Alternative 2: 4-Methoxybenzyl Alcohol (The Oxygen Analog)
This compound provides the most insightful comparison. It shares the same 1,4-disubstituted benzyl alcohol backbone, meaning the -OH, aromatic C-H, and aromatic C=C stretching and bending patterns will be nearly identical. The critical difference is the replacement of the sulfur atom with an oxygen atom. Instead of a weak C-S stretch in the 700-600 cm⁻¹ region, 4-methoxybenzyl alcohol will exhibit a very strong and prominent C-O-C asymmetric stretch for the ether linkage, typically appearing in the 1300-1200 cm⁻¹ range.[10] This stark difference allows for the unambiguous differentiation between a thioether and an ether functionality.
Comparative Data Summary
| Vibrational Mode | This compound | Benzyl Alcohol | 4-Methoxybenzyl Alcohol |
| O–H Stretch | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) |
| Aromatic C-H oop Bend | ~820 cm⁻¹ (Strong, Para) | ~740 & 700 cm⁻¹ (Strong, Mono) | ~820 cm⁻¹ (Strong, Para) |
| C-O Stretch (Alcohol) | ~1225 cm⁻¹ (Strong) | ~1210 cm⁻¹ (Strong) | ~1245 cm⁻¹ (Strong) |
| Heteroatom Signature | ~680 cm⁻¹ (Weak, C-S Stretch) | N/A | ~1250 cm⁻¹ (Very Strong, C-O-C Stretch) |
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint that confirms its molecular structure. The presence of a broad hydroxyl O-H stretch, characteristic aromatic C-H and C=C vibrations, and aliphatic C-H absorptions are all clearly identifiable. The key diagnostic features are the strong C-H out-of-plane bending band around 820 cm⁻¹, confirming the 1,4-disubstitution pattern, and the weak C-S stretching vibration in the fingerprint region.
Through objective comparison with benzyl alcohol and 4-methoxybenzyl alcohol, this guide demonstrates that while some spectral regions are similar, the unique absorptions related to the ring substitution pattern and the heteroatom functionality (C-S vs. C-O) allow for unequivocal identification. This analytical approach, grounded in a robust experimental protocol and a deep understanding of spectral causality, exemplifies the enduring utility of FT-IR spectroscopy in modern chemical research and development.
References
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Comparative study of different oxidizing agents for 4-(Methylthio)benzyl alcohol
For researchers and professionals in drug development and fine chemical synthesis, the selective oxidation of 4-(methylthio)benzyl alcohol to its corresponding aldehyde is a critical transformation. The presence of a readily oxidizable thioether moiety introduces a significant chemoselectivity challenge. The ideal oxidizing agent must efficiently convert the primary benzylic alcohol to an aldehyde while leaving the methylthio group intact. This guide provides an in-depth comparative analysis of common oxidizing agents for this transformation, supported by mechanistic insights and detailed experimental protocols to aid in the selection of the most appropriate method for your synthetic needs.
The Chemoselectivity Challenge: Alcohol vs. Thioether
The core of the challenge lies in the similar susceptibility of the benzylic alcohol and the thioether group to oxidation. Many strong oxidizing agents will indiscriminately attack both functional groups, leading to a mixture of the desired aldehyde, the corresponding sulfoxide, sulfone, and potentially over-oxidized carboxylic acid. Therefore, a successful synthesis hinges on the choice of a reagent with high selectivity for the alcohol functionality.
Comparative Analysis of Oxidizing Agents
This section details the performance and characteristics of three widely used oxidizing agents: Manganese Dioxide (MnO₂), Swern Oxidation reagents, and Pyridinium Chlorochromate (PCC).
Manganese Dioxide (MnO₂): The Heterogeneous Workhorse
Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[1] Its heterogeneous nature simplifies product purification, as the reagent and its reduced form can be removed by simple filtration.
Mechanism of Action: The oxidation with MnO₂ is believed to occur on the surface of the solid reagent. The alcohol is first adsorbed onto the MnO₂ surface, followed by a radical mechanism that leads to the formation of the aldehyde and manganese(II) oxide.
Selectivity: A key advantage of MnO₂ in the context of this compound is its remarkable chemoselectivity. Thioethers are generally compatible with manganese dioxide and are not typically oxidized under the reaction conditions.[1] This makes MnO₂ an excellent choice when preserving the thioether functionality is paramount.
Advantages:
-
High selectivity for benzylic alcohols over thioethers.[1]
-
Mild reaction conditions.
-
Easy workup by filtration.
-
Commercially available and relatively inexpensive.
Disadvantages:
-
Requires a large excess of the reagent (often 5-10 equivalents).
-
Reaction times can be long.
-
The activity of MnO₂ can vary depending on its method of preparation.
Swern Oxidation: The Mild and High-Yielding Option
The Swern oxidation is a powerful and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2] It is renowned for its mild reaction conditions and high yields.
Mechanism of Action: The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride or trifluoroacetic anhydride, to form a reactive chlorosulfonium salt. The alcohol then reacts with this intermediate to form an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, such as triethylamine, promotes an intramolecular E2-type elimination to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2][3]
Figure 1: Simplified workflow of the Swern Oxidation.
Selectivity: The Swern oxidation is generally chemoselective for alcohols. However, the presence of a thioether requires careful temperature control. At higher temperatures, side reactions involving the thioether can occur. The mild, low-temperature conditions (-78 °C) typically employed for the Swern oxidation are crucial for minimizing the oxidation of the methylthio group.
Advantages:
-
High yields of aldehydes.[2]
-
Mild reaction conditions, suitable for sensitive substrates.[2]
-
Avoids the use of heavy metals.[4]
Disadvantages:
-
Requires cryogenic temperatures (-78 °C).
-
Formation of foul-smelling dimethyl sulfide as a byproduct.[2]
-
Requires careful control of reagent addition to avoid side reactions.
Pyridinium Chlorochromate (PCC): The Convenient Benchtop Reagent
PCC is a popular and convenient oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] It is a stable, commercially available solid that can be used in a variety of organic solvents, most commonly dichloromethane (DCM).[6]
Mechanism of Action: The oxidation with PCC involves the formation of a chromate ester from the alcohol and PCC. A subsequent base-promoted elimination of this intermediate, often involving the pyridinium counterion, leads to the formation of the carbonyl compound and a reduced chromium species.[7]
Selectivity: PCC is a milder oxidant than other chromium(VI) reagents like Jones reagent, which helps to prevent over-oxidation of the aldehyde to a carboxylic acid.[5] However, its selectivity in the presence of a thioether is a concern. While PCC is primarily an alcohol oxidant, it can oxidize sulfides to sulfoxides, especially with prolonged reaction times or elevated temperatures. Therefore, careful monitoring of the reaction is necessary to maximize the yield of the desired aldehyde and minimize oxidation of the thioether.
Advantages:
-
Convenient and easy to handle.[6]
-
Generally provides good yields of aldehydes.[5]
-
Does not typically over-oxidize aldehydes to carboxylic acids in anhydrous conditions.[8]
Disadvantages:
-
Chromium-based reagents are toxic and pose environmental concerns.[5]
-
Can potentially oxidize the thioether group to a sulfoxide.
-
Workup can be complicated by the formation of chromium byproducts.
Performance Summary
| Oxidizing Agent | Selectivity (Alcohol vs. Thioether) | Typical Yield | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) | Excellent[1] | Good to Excellent | High selectivity, easy workup, mild conditions. | Requires large excess of reagent, long reaction times. |
| Swern Oxidation | Good to Excellent (at low temp.) | Excellent[2] | High yields, mild conditions, no heavy metals.[2][4] | Cryogenic temperatures, foul-smelling byproduct.[2] |
| Pyridinium Chlorochromate (PCC) | Moderate to Good | Good | Convenient, commercially available.[5][6] | Toxic chromium reagent, potential for thioether oxidation.[5] |
Emerging Green Alternatives: Hydrogen Peroxide-Based Systems
In recent years, there has been a significant push towards developing more environmentally benign oxidation methods. Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant as its only byproduct is water.[9] Catalytic systems employing transition metals like tungsten or iron in combination with H₂O₂ have shown promise for the selective oxidation of benzylic alcohols.[10][11] These methods can offer high selectivity and yields under mild conditions, representing a sustainable alternative to traditional stoichiometric oxidants.[10]
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide
This protocol is adapted from general procedures for the oxidation of benzylic alcohols.[12]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (approximately 0.1 M), add activated MnO₂ (10.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-(methylthio)benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Figure 2: Experimental workflow for MnO₂ oxidation.
Protocol 2: Swern Oxidation
This protocol is a representative procedure for the Swern oxidation.[13][14]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidation with Pyridinium Chlorochromate (PCC)
This is a general procedure for PCC oxidations.
Materials:
-
Pyridinium Chlorochromate (PCC)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite.
-
Wash the pad thoroughly with diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Conclusion
The selective oxidation of this compound is a nuanced task that requires careful consideration of the oxidizing agent's properties. For unparalleled chemoselectivity, Manganese Dioxide stands out as the preferred reagent, albeit with potential drawbacks in terms of reaction time and reagent stoichiometry. The Swern Oxidation offers an excellent alternative, providing high yields under mild conditions, provided that stringent temperature control is maintained to prevent side reactions. PCC remains a convenient option for small-scale synthesis, but its use necessitates careful monitoring to avoid oxidation of the sensitive thioether functionality and carries the burden of chromium waste. The development of greener, catalytic methods using hydrogen peroxide presents an exciting frontier for sustainable and selective oxidations in the future. The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and environmental considerations.
References
- Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. (2022). YouTube.
- Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.).
- Selective Oxidation of Benzyl Alcohols by Hydrogen Peroxide under Phase Transfer Catalysis. (2019).
- Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed. (n.d.). The Royal Society of Chemistry.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradi
- Swern oxid
- Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018). IJSART.
- Swern Oxid
- Oxidation by PCC (pyridinium chlorochrom
- Swern Oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- Manganese Dioxide. (n.d.). Common Organic Chemistry.
- Catalytic Oxidation Reactions Using Hydrogen Peroxide. (n.d.). -ORCA - Cardiff University.
- Swern Oxid
- Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide Th
- Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. (n.d.). PMC - NIH.
- Solvent free oxidation of alcohols with manganese dioxide. (2025).
- oxidations with manganese dioxide. (n.d.). AUB ScholarWorks.
- K5PW11NiO39‐catalyzed oxidation of benzyl alcohol with hydrogen peroxide | Request PDF. (2019).
- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- Oxidations of Benzyl Alcohol by Hydrogen Peroxide in the Presence of Complexed Peroxoniobium(V) Species†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.
- Reagent Friday: PCC (Pyridinium Chlorochrom
- Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. (n.d.). PMC - PubMed Central.
- Oxidation of Alcohols with PCC | Synthesis of Aldehydes
- Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.
- Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. (n.d.). MDPI.
- DFT insights into the oxygen-assisted selective oxidation of benzyl alcohol on manganese dioxide catalysts | Request PDF. (n.d.).
- Manganese Dioxide, MnO2. (n.d.). Wordpress.
- Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2021). -ORCA - Cardiff University.
- Oxidation of secondary alcohols to ketones using PCC. (n.d.). Master Organic Chemistry.
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A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 4-(Methylthio)benzyl Alcohol
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 4-(Methylthio)benzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents a robust validation protocol, and offers an objective comparison with alternative analytical techniques. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
Introduction: The Analytical Challenge
This compound is an organic compound that can be present as an impurity in various pharmaceutical manufacturing processes. Accurate quantification of such impurities is a critical aspect of quality control to ensure the safety and efficacy of the final drug product.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][4][5] Its high sensitivity and specificity make it a "gold standard" for the identification and quantification of trace-level impurities.[5]
This guide will walk you through the essential steps of validating a GC-MS method for this specific analyte, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[6][7][8][9]
The GC-MS Method: Rationale and Optimization
The development of a robust GC-MS method is the foundation of accurate quantification. The choices made during method development are critical for achieving the desired performance characteristics.
Chromatographic Separation
The primary objective of the gas chromatography step is to achieve a complete separation of this compound from other potential components in the sample matrix.
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is an excellent starting point. This type of stationary phase provides good selectivity for a wide range of organic molecules, including aromatic compounds. The dimensions of the column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) offer a good balance between resolution and analysis time.
-
Temperature Programming: A temperature gradient is employed to ensure efficient separation and good peak shape. A typical program would start at a lower temperature (e.g., 60°C) to allow for the elution of highly volatile components, followed by a ramp to a higher temperature (e.g., 280°C) to elute the target analyte and any less volatile impurities.
-
Injector and Carrier Gas: A split/splitless injector is commonly used, with the mode selected based on the expected concentration of the analyte. For trace analysis, splitless injection is preferred to maximize the amount of sample introduced onto the column. Helium is the most common carrier gas due to its inertness and efficiency.
Mass Spectrometric Detection
The mass spectrometer provides the high degree of specificity required for unambiguous identification and quantification.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[4] It produces a characteristic fragmentation pattern that serves as a fingerprint for the analyte, aiding in its identification.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte. This significantly increases the signal-to-noise ratio, leading to lower detection and quantification limits. For this compound, characteristic ions would be selected based on its mass spectrum (e.g., the molecular ion and major fragment ions).
Method Validation: A Step-by-Step Protocol
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[10][11] The validation parameters outlined by the ICH Q2(R2) guidelines are the cornerstone of this process.[6][7][12]
Experimental Workflow for GC-MS Method Validation
Caption: A typical workflow for the validation of a GC-MS analytical method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample spiked with this compound and potential impurities to demonstrate that the analyte peak is well-resolved from all other components.
-
Confirm the identity of the analyte peak using its mass spectrum.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound in the appropriate solvent, spanning the expected concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[13]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
-
Accuracy
Accuracy is the closeness of the test results to the true value.[9] It is typically assessed by recovery studies.
-
Protocol:
-
Prepare spiked samples by adding known amounts of this compound to a blank matrix at three different concentration levels (low, medium, and high) within the specified range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criterion is typically between 80% and 120%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injector temperature (± 5°C)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The results should remain within the acceptance criteria.
-
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique, it is important to consider other analytical methods for the quantification of this compound to provide a comprehensive perspective.
Decision Diagram for Analytical Technique Selection
Caption: A decision diagram for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used technique for the analysis of organic impurities in pharmaceuticals.[1][2][14]
-
Advantages:
-
Suitable for non-volatile and thermally labile compounds.
-
Well-established and widely available instrumentation.
-
Can be coupled with mass spectrometry (LC-MS) for enhanced specificity.[4]
-
-
Disadvantages:
-
May require longer analysis times compared to GC.
-
Solvent consumption can be high.
-
May have lower resolution for certain volatile compounds compared to capillary GC.
-
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase.
-
Advantages:
-
Combines the advantages of both GC and HPLC.
-
Faster separations and lower solvent consumption compared to HPLC.
-
-
Disadvantages:
-
Less common instrumentation compared to GC and HPLC.
-
Method development can be more complex.
-
Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field.
-
Advantages:
-
High separation efficiency.
-
Very low sample and reagent consumption.
-
-
Disadvantages:
-
Generally lower sensitivity compared to GC-MS and HPLC.
-
Can be less robust for routine quality control applications.
-
Quantitative Data Summary
The following table summarizes typical performance data for a validated GC-MS method for the quantification of a benzyl alcohol derivative, providing a benchmark for the validation of a method for this compound.
| Validation Parameter | Typical Performance of a Validated GC-MS Method |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 105% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.1 µg/mL |
Data presented is a representative example based on similar validated methods and should be established for the specific method and laboratory.[13]
Conclusion
The validation of a GC-MS method for the quantification of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. By following a systematic and scientifically sound validation protocol based on ICH guidelines, researchers can have a high degree of confidence in the accuracy and reliability of their analytical data. While alternative techniques like HPLC offer viable options, the high sensitivity, specificity, and robustness of a validated GC-MS method make it an excellent choice for this application.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
- Tschickardt, M., et al. (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK Collection for Occupational Health and Safety, 4(3), 1667–1682.
- ResearchGate. (2018). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption [Air Monitoring Methods, 2018].
- Publisso. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Air Monitoring Method.
- BenchChem. (n.d.). A Comparative Guide to Methods for Detecting and Quantifying Impurities.
- Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances.
- National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. Impactfactor, 4(3), 42.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- CD Formulation. (n.d.). Organic Impurity Test.
- MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS).
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. fda.gov [fda.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. helixchrom.com [helixchrom.com]
Reactivity comparison between 4-(Methylthio)benzyl alcohol and other substituted benzyl alcohols
For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay of substituent effects on reaction kinetics is paramount. This guide provides an in-depth comparative analysis of the reactivity of 4-(methylthio)benzyl alcohol against other commonly encountered substituted benzyl alcohols. We will delve into the electronic nuances of the methylthio group and present supporting experimental data for key transformations including oxidation, etherification, and esterification.
The Ambivalent Nature of the 4-Methylthio Substituent: An Electronic Deep Dive
The reactivity of a substituted benzyl alcohol is fundamentally governed by the electronic properties of the substituent at the para position. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). The methylthio (-SCH3) group is a particularly interesting case due to its dual electronic nature.
The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. Conversely, the lone pairs on the sulfur atom can be delocalized into the aromatic ring through resonance, an electron-donating effect. This resonance is especially significant in reactions that proceed through an electron-deficient transition state or intermediate at the benzylic position.
A quantitative measure of these electronic effects is provided by the Hammett sigma constant (σp). For the 4-methylthio group, the σp value is 0.00, suggesting a neutral overall electronic effect in reactions where resonance effects are not dominant. However, in reactions involving the formation of a positive charge at the benzylic position, the resonance-donating ability of the methylthio group becomes a critical factor, leading to a significant rate enhancement.
Comparative Reactivity in Key Transformations
The nuanced electronic character of the 4-methylthio group leads to varied reactivity profiles depending on the reaction mechanism. Below, we compare its performance in oxidation, etherification (specifically via an S(_{N})1 pathway), and esterification reactions.
Oxidation of Benzyl Alcohols
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electron density at the benzylic carbon. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.
A study on the oxidation of substituted benzyl alcohols by quinolinium dichromate revealed a Hammett reaction constant (ρ) of -1.67.[1] The negative ρ value indicates that the reaction is favored by electron-donating substituents. Given the Hammett constant of 0.00 for the 4-methylthio group, its reactivity in oxidation is expected to be comparable to that of unsubstituted benzyl alcohol.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k_X / k_H) (Oxidation with Quinolinium Dichromate)[1] |
| -OCH₃ | -0.27 | 2.97 |
| -CH₃ | -0.17 | 1.96 |
| -SCH₃ | 0.00 | ~1 (inferred) |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 0.37 |
| -NO₂ | 0.78 | 0.04 |
Etherification via S(_{N})1 Pathway
The formation of benzyl ethers can proceed through various mechanisms. In reactions that favor an S(_{N})1 pathway, such as solvolysis or reaction with an alcohol under acidic conditions, the rate-determining step is the formation of a benzylic carbocation. The stability of this carbocation is paramount to the reaction rate.
The 4-methylthio group is a powerful resonance donor, capable of stabilizing an adjacent carbocation through the delocalization of its lone pair electrons. This effect significantly enhances the rate of S(_{N})1 reactions.
A study on the solvolysis of substituted benzyl tosylates, a classic model for S({N})1 reactivity, provides strong evidence for this. The study notes that the rates for strongly activating p-MeO and p-MeS derivatives were too fast to be measured under the standard conditions.[2] This indicates a substantially higher reactivity for 4-(methylthio)benzyl derivatives compared to unsubstituted or electron-withdrawing group-substituted analogues in S({N})1 reactions.
The Yukawa-Tsuno equation, an extension of the Hammett equation, is often used to correlate reaction rates where there is significant direct resonance interaction with the reaction center. For the solvolysis of activated benzyl tosylates, a high resonance demand (r value of 1.28) was determined, confirming the importance of resonance stabilization from substituents like the methylthio group.[2]
Caption: Resonance delocalization in the 4-(methylthio)benzyl carbocation.
Fischer Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The electronic effects of substituents on the benzyl alcohol can influence the nucleophilicity of the alcohol's oxygen atom and the stability of the intermediates.
Based on its Hammett constant of 0.00, the reactivity of this compound in Fischer esterification is anticipated to be similar to that of unsubstituted benzyl alcohol. However, any reaction conditions that promote a degree of S(_{N})1 character, such as the use of a strongly acidic catalyst and a polar solvent, could lead to an enhanced rate due to the resonance stabilization of a developing positive charge on the benzylic carbon.
Experimental Protocols
To empirically validate the discussed reactivity trends, the following experimental protocols are provided. These are designed as comparative studies to be run in parallel for this compound and other selected substituted benzyl alcohols (e.g., 4-methoxybenzyl alcohol, benzyl alcohol, 4-chlorobenzyl alcohol, and 4-nitrobenzyl alcohol).
Protocol 1: Comparative Oxidation Kinetics
This protocol outlines a method to compare the rates of oxidation of various substituted benzyl alcohols using pyridinium chlorochromate (PCC) as the oxidant.
Materials:
-
This compound
-
4-Methoxybenzyl alcohol
-
Benzyl alcohol
-
4-Chlorobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.1 M stock solutions of each benzyl alcohol in anhydrous DCM.
-
Prepare a 0.2 M stock solution of PCC in anhydrous DCM.
-
For each benzyl alcohol, initiate the reaction by mixing 10 mL of the alcohol solution with 10 mL of the PCC solution in a flask at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., every 5 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by passing the aliquot through a short plug of silica gel to remove the PCC.
-
Dilute the eluate to a fixed volume with DCM.
-
Analyze the concentration of the resulting aldehyde using a UV-Vis spectrophotometer at its λmax.
-
Plot the concentration of the aldehyde versus time for each substituted benzyl alcohol.
-
Determine the initial reaction rate for each alcohol from the slope of the initial linear portion of the plot.
Caption: General workflow for a kinetic experiment.
Protocol 2: Comparative S(_{N})1 Etherification
This protocol compares the rates of S(_{N})1 etherification of substituted benzyl alcohols with ethanol under acidic catalysis.
Materials:
-
Substituted benzyl alcohols (as in Protocol 1)
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
For each benzyl alcohol, dissolve 1 mmol in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 0.1 mL of concentrated sulfuric acid to each flask.
-
Maintain the reaction mixtures at a constant temperature (e.g., 50 °C) with stirring.
-
At regular time intervals, withdraw a 0.5 mL aliquot.
-
Neutralize the aliquot with saturated sodium bicarbonate solution.
-
Extract the organic components with a small volume of a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the formation of the corresponding benzyl ethyl ether by GC-FID.
-
Plot the percentage conversion to the ether versus time for each benzyl alcohol.
-
Compare the initial rates of reaction.
Protocol 3: Comparative Fischer Esterification
This protocol outlines a method to compare the rates of Fischer esterification of substituted benzyl alcohols with acetic acid.
Materials:
-
Substituted benzyl alcohols (as in Protocol 1)
-
Glacial acetic acid
-
Amberlyst-15 ion-exchange resin (acid catalyst)
-
Toluene
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
In separate reaction vessels, combine 1 mmol of each benzyl alcohol, 5 mmol of glacial acetic acid, and 100 mg of Amberlyst-15 resin in 10 mL of toluene.
-
Heat the mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring.
-
At regular time intervals, withdraw a small aliquot of the liquid phase.
-
Filter the aliquot to remove the catalyst.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the benzyl acetate ester by HPLC.
-
Plot the concentration of the ester versus time for each reaction.
-
Compare the initial reaction rates.
Conclusion
The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. Its behavior is not straightforward and is highly dependent on the nature of the chemical transformation.
-
In oxidation reactions , where the development of a positive charge at the benzylic center is not the primary electronic demand, its reactivity is comparable to that of unsubstituted benzyl alcohol.
-
In S(_{N})1-type reactions , such as certain etherifications, the powerful resonance-donating ability of the methylthio group leads to a dramatic acceleration of the reaction rate, far exceeding that of benzyl alcohol and even surpassing other electron-donating groups in some cases.
-
In Fischer esterification , its reactivity is predicted to be similar to benzyl alcohol, although this can be influenced by the specific reaction conditions.
For the practicing chemist, this means that this compound can be a versatile building block. It can be selectively oxidized in the presence of more electron-rich systems, while also being highly activated for transformations proceeding through a carbocation intermediate. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes and the development of robust chemical processes.
References
-
Fujio, M., Goto, M., Susuki, T., Akasaka, I., Mishima, M., & Tsuno, Y. (1990). Substituent Effects. Solvolysis of Benzyl Tosylates. Bulletin of the Chemical Society of Japan, 63(4), 1146-1158. Retrieved from [Link]
-
Fujio, M., et al. (1995). Solvent Effects on the Solvolysis of Benzyl Tosylates. Behavior of Derivatives with Electron-Donating Substituents. Bulletin of the Chemical Society of Japan, 68(9), 2619-2629. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Purity Analysis of 4-(Methylthio)benzyl alcohol by Melting Point Determination
For professionals in pharmaceutical development and chemical research, establishing the purity of an intermediate like 4-(Methylthio)benzyl alcohol is a non-negotiable cornerstone of quality control and synthetic success. While a suite of sophisticated analytical techniques exists, the classical method of melting point determination remains a powerful, rapid, and accessible first-line tool for purity assessment.
This guide provides an in-depth comparison of melting point analysis against modern chromatographic and thermal methods for this compound. We will delve into the thermodynamic principles that make melting point a reliable purity indicator, provide a validated experimental protocol, and contextualize its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
The Foundational Principle: Understanding Melting Point Depression
The utility of melting point as a purity metric is grounded in the thermodynamic principle of melting point depression. A pure, crystalline solid, such as this compound, possesses a highly ordered, three-dimensional crystal lattice. The energy required to overcome the lattice forces and transition from a solid to a liquid is specific and occurs over a very narrow temperature range (typically 0.5–1 °C)[1][2].
When impurities are introduced into this crystal lattice, they disrupt its uniform structure. This disruption weakens the intermolecular forces holding the crystal together[1][3]. Consequently, less thermal energy is needed to break down the lattice, resulting in two observable effects:
-
A Depression of the Melting Point: The temperature at which the substance melts is lower than that of the pure compound[2][4].
-
A Broadening of the Melting Range: The melting process begins at a lower temperature and completes over a wider range because different regions of the solid have varying concentrations of impurities, causing them to melt at different points[3][4][5].
This phenomenon, a colligative property, is the reason why a sharp melting point, aligning with the literature value, is a strong indicator of high purity[1][6]. For this compound, the accepted melting point for a pure sample is 41-43 °C [7][8][9].
High-Precision Melting Point Determination: A Validated Protocol
Executing a melting point determination that yields trustworthy data requires meticulous technique and adherence to established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <741>[10][11]. Modern digital melting point apparatuses offer superior control and objectivity compared to older oil bath methods[1][12].
Experimental Protocol for this compound:
-
Instrument Calibration (Trustworthiness Pillar): Before any analysis, verify the apparatus's accuracy using certified reference standards (e.g., USP Melting Point Reference Standards) that bracket the expected melting point of 41-43 °C. This ensures the instrument's temperature scale is accurate and the data generated is reliable[10][11].
-
Sample Preparation (Causality):
-
Ensure the this compound sample is completely dry. The presence of solvent will act as an impurity and depress the melting point.
-
Crush the crystalline sample into a fine, uniform powder using a mortar and pestle. This is critical for efficient and uniform heat transfer within the sample and ensures reproducible results[12].
-
-
Capillary Loading (Causality):
-
Tap the open end of a thin-walled capillary tube (0.8–1.2 mm internal diameter) into the powdered sample[10][11].
-
Compact the powder into a dense column at the bottom of the sealed tube by tapping or dropping it through a long glass tube. A packed column height of 2.5–3.5 mm is optimal[11]. An improperly packed, loose sample will heat unevenly, leading to a broad, inaccurate melting range.
-
-
Measurement Procedure:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10 °C/min) to quickly determine an approximate melting range[5].
-
Allow the instrument to cool. For the precise measurement, set the starting temperature to at least 5-10 °C below the expected melting point[1].
-
Set the heating ramp rate to 1 °C/minute . This slow rate is mandated by pharmacopeial standards and is crucial for allowing the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature[1][10][13].
-
-
Data Recording:
Interpreting the Data: A Comparative Overview
The true power of melting point analysis lies in its comparison to a benchmark and its integration with other analytical techniques. Potential impurities in this compound often stem from its synthesis, which commonly involves the reduction of 4-(methylthio)benzaldehyde or nucleophilic substitution on 4-(methylthio)benzyl chloride[14][15][16]. Thus, common impurities may include the starting aldehyde, unreacted chloride, or over-oxidized 4-(methylthio)benzoic acid.
The following table illustrates hypothetical results for this compound purity analysis using four different methods.
| Parameter | Melting Point Determination | HPLC (RP-HPLC) | GC-FID | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the temperature range of solid-to-liquid phase transition. Purity is inferred from melting point depression and range broadening[2]. | Separates components based on differential partitioning between a mobile and stationary phase. Purity is calculated from relative peak areas[17][18][19]. | Separates volatile components in a gas phase. Purity is calculated from relative peak areas[20]. | Measures the heat flow into a sample versus a reference during a controlled temperature scan. Purity is calculated from the shape of the melting endotherm via the Van't Hoff equation[21]. |
| Sample A (High Purity) | 41.5 - 42.0 °C (Sharp, within literature range) | 99.9% (Single major peak) | 99.9% (Single major peak) | 99.92% (Sharp, symmetric endotherm) |
| Sample B (Impure) | 37 - 40.5 °C (Depressed and broad) | 97.5% (Main peak at 97.5%, impurity peak at 2.5%) | 97.5% (Main peak at 97.5%, impurity peak at 2.5%) | 97.6% (Broad, asymmetric endotherm) |
| Advantages | • Very fast and low cost.• Requires minimal sample.• Excellent for rapid purity screening[1]. | • High resolution and accuracy[17].• Highly reproducible and quantitative.• Can separate and identify individual impurities[22]. | • High separation efficiency for volatile compounds.• Very sensitive detectors (e.g., FID)[23]. | • Provides absolute purity determination without a reference standard[24].• Very high sensitivity to eutectic impurities.• Small sample size required[25][26]. |
| Limitations | • Not quantitative.• Does not identify impurities.• Unsuitable for amorphous or decomposing solids. | • More expensive instrumentation.• Requires method development (solvent systems, column choice).• Higher solvent consumption. | • Sample must be volatile and thermally stable[23].• this compound has a relatively high boiling point, requiring high temperatures. | • Does not identify impurities[21].• Not suitable for samples that decompose upon melting[25][26].• Less effective for purity <98%[24]. |
Integrated Workflow for Purity Analysis
A pragmatic approach to purity analysis leverages the strengths of each technique in a logical sequence. Melting point determination serves as an ideal entry point for its speed and low cost.
Caption: Workflow for Purity Analysis of this compound.
Conclusion
For the purity analysis of this compound, melting point determination is an indispensable, first-line screening tool . Its ability to quickly confirm high purity or flag the presence of contaminants with minimal investment of time and resources is unparalleled. A sharp melting range of 41-43 °C provides a high degree of confidence in the sample's quality.
However, when a sample exhibits a depressed and broadened melting range, melting point analysis reaches its limit. It signals a problem but cannot diagnose its nature or magnitude. At this juncture, more powerful, quantitative techniques are required. HPLC stands out as the most versatile method for not only quantifying the purity but also separating and enabling the identification of specific impurities, which is crucial for process optimization and regulatory compliance[19][22]. DSC offers an elegant, orthogonal method for determining absolute purity, serving as an excellent complementary technique to chromatography[24].
By employing this integrated approach—using melting point for rapid screening and leveraging HPLC or DSC for in-depth investigation—researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates efficiently and with a high degree of scientific rigor.
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Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
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Spectroscopic comparison of 4-(Methylthio)benzyl alcohol and its oxidation product
In the landscape of synthetic organic chemistry, the selective oxidation of primary alcohols to aldehydes is a cornerstone transformation. This guide provides an in-depth spectroscopic comparison of 4-(Methylthio)benzyl alcohol and its corresponding aldehyde, 4-(methylthio)benzaldehyde. This analysis is crucial for researchers, scientists, and drug development professionals for in-process reaction monitoring, purity assessment, and final product characterization. We will delve into the practical application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy to distinguish between these two compounds, supported by experimental protocols and theoretical explanations.
The Chemical Transformation: Oxidation of a Benzyl Alcohol
The conversion of this compound to 4-(methylthio)benzaldehyde involves the selective oxidation of the primary alcohol functional group. This is a pivotal reaction in the synthesis of fine chemicals and pharmaceutical intermediates.[1] While various oxidizing agents can accomplish this, modern synthetic methods are increasingly focused on greener and more selective catalytic approaches, such as aerobic oxidation, to minimize waste and avoid the use of hazardous heavy-metal reagents.[1][2]
The fundamental change at the molecular level is the conversion of a hydroxymethyl group (-CH₂OH) to a formyl group (-CHO). This seemingly simple transformation induces significant changes in the molecule's electronic and vibrational properties, which are readily detectable by various spectroscopic techniques.
Experimental Protocol: A Green Chemistry Approach
For the purpose of this guide, we will consider a common and environmentally conscious oxidation protocol. The selective oxidation of benzyl alcohol derivatives can be efficiently achieved using a catalyst activated by hydrogen peroxide, which serves as a safe and effective oxidizing agent.[2]
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound and subsequent spectroscopic analysis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Catalyst Introduction: Add a catalytic amount of a suitable oxidation catalyst (e.g., a molybdate-based catalyst).[2]
-
Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-(methylthio)benzaldehyde.
-
Spectroscopic Characterization: Subject both the starting material and the purified product to IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic analysis.
Spectroscopic Comparison: Unveiling the Functional Group Transformation
The conversion of the alcohol to the aldehyde brings about distinct and predictable changes in their respective spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups. The key difference between the IR spectra of this compound and 4-(methylthio)benzaldehyde is the disappearance of the O-H stretch and the appearance of a strong C=O stretch.
| Functional Group | This compound | 4-(methylthio)benzaldehyde | Rationale for Change |
| O-H Stretch | Broad peak around 3400-3200 cm⁻¹ | Absent | Loss of the hydroxyl group. |
| C=O Stretch | Absent | Strong, sharp peak around 1700 cm⁻¹[3] | Formation of the carbonyl group in the aldehyde. |
| sp³ C-H Stretch | Present (from -CH₂OH) | Absent (from -CH₂OH) | Conversion of the methylene group to a carbonyl. |
| sp² C-H Stretch (Aromatic) | Present | Present | The aromatic ring remains unchanged. |
| Aldehydic C-H Stretch | Absent | Two weak peaks around 2850 and 2750 cm⁻¹ | Characteristic of the C-H bond of an aldehyde. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
The ¹H NMR spectra show significant changes in the chemical shifts of the protons directly involved in the transformation.
| Proton Environment | This compound (δ, ppm) | 4-(methylthio)benzaldehyde (δ, ppm) | Rationale for Change |
| Aldehydic Proton (-CHO) | Absent | ~9.92 (singlet)[4][5] | The highly deshielded proton of the aldehyde group. |
| Benzylic Protons (-CH₂OH) | ~4.64 (singlet, 2H)[6] | Absent | The methylene protons are lost upon oxidation. |
| Methyl Protons (-SCH₃) | ~2.48 (singlet, 3H)[6] | ~2.53 (singlet, 3H)[4] | Minor downfield shift due to the electron-withdrawing effect of the aldehyde. |
| Aromatic Protons | ~7.16-7.38 (multiplet, 4H)[6] | ~7.31-7.78 (multiplet, 4H)[4] | Downfield shift of aromatic protons due to the electron-withdrawing nature of the aldehyde. |
| Hydroxyl Proton (-OH) | ~1.77 (broad singlet, 1H)[6] | Absent | Loss of the hydroxyl group. |
The ¹³C NMR spectra provide clear evidence of the new carbonyl carbon and the change in the benzylic carbon environment.
| Carbon Environment | This compound (δ, ppm) | 4-(methylthio)benzaldehyde (δ, ppm) | Rationale for Change |
| Carbonyl Carbon (-CHO) | Absent | ~191.1[4] | The highly deshielded carbonyl carbon of the aldehyde. |
| Benzylic Carbon (-CH₂OH) | ~64.7 (indicative for benzyl alcohols)[7] | Absent | The benzylic carbon is oxidized to the carbonyl carbon. |
| Methyl Carbon (-SCH₃) | ~15.8 | ~14.7[4] | Minor shift in the methyl carbon resonance. |
| Aromatic Carbons | ~127-139 | ~125-148[4] | Shifts in the aromatic region due to the change in the electronic nature of the substituent. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The oxidation of the benzyl alcohol to the benzaldehyde introduces a new chromophore (the carbonyl group) and extends the conjugation of the π-system, leading to a bathochromic (red) shift in the absorption maximum.
| Compound | Key Electronic Transitions | Expected λ_max |
| This compound | π → π* transitions of the benzene ring. | Shorter wavelength |
| 4-(methylthio)benzaldehyde | π → π* and n → π* transitions of the conjugated system (benzene ring and carbonyl group). | Longer wavelength |
The extended conjugation in 4-(methylthio)benzaldehyde, involving the benzene ring, the carbonyl group, and the sulfur atom's lone pair, lowers the energy gap for electronic transitions, resulting in absorption at a longer wavelength compared to the alcohol.
Caption: Electronic transitions in this compound vs. 4-(methylthio)benzaldehyde.
Conclusion
The spectroscopic comparison of this compound and its oxidation product, 4-(methylthio)benzaldehyde, provides a clear and definitive means of distinguishing between the two compounds. The key spectroscopic markers for successful oxidation are:
-
IR: The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch.
-
¹H NMR: The disappearance of the benzylic CH₂ and OH signals and the appearance of a highly deshielded aldehyde proton signal.
-
¹³C NMR: The disappearance of the benzylic carbon signal and the appearance of a carbonyl carbon signal in the downfield region.
-
UV-Vis: A shift of the absorption maximum to a longer wavelength, indicating an extension of the conjugated system.
This comprehensive spectroscopic analysis serves as an invaluable tool for chemists in academic and industrial settings, ensuring the successful synthesis and characterization of this important class of molecules.
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Safety Operating Guide
Compound Profile: Understanding 4-(Methylthio)benzyl Alcohol
An In-Depth Guide to the Proper Disposal of 4-(Methylthio)benzyl Alcohol
In the landscape of pharmaceutical research and drug development, meticulous attention to detail is the bedrock of innovation and safety. This principle extends beyond the benchtop to the entire lifecycle of a chemical reagent, including its final disposition. This guide serves as an essential resource for the safe and compliant disposal of this compound, providing not just a protocol, but a deeper understanding of the scientific rationale behind each procedural step. As your partner in laboratory excellence, we aim to provide value that transcends the product itself, fostering a culture of safety and environmental stewardship.
This compound (CAS No. 3446-90-0) is an aromatic organic compound characterized by a benzyl alcohol structure substituted with a methylthio (-SCH3) group.[1] It typically appears as a colorless to yellow crystalline powder or a low-melting solid. While toxicological data is not fully comprehensive, it is known to be an irritant to the eyes, skin, and respiratory system.[2] Its sulfur content and organic nature demand that it be treated as hazardous waste to prevent environmental release and ensure personnel safety.
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must be approached with the same rigor as any experimental procedure. The following steps provide a clear, compliant pathway for managing this chemical waste from generation to final pickup.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: This includes not only the pure, unused reagent but also contaminated solutions, reaction byproducts, and any materials that have come into direct contact with the chemical (e.g., pipette tips, gloves, weighing paper, and spill cleanup materials).
-
Segregate Incompatibles: Isolate this compound waste from other chemical streams. It is crucial to prevent mixing with incompatible materials, particularly strong oxidizing agents, to avoid potentially hazardous reactions.[3] All chemical waste must be managed as hazardous unless it is explicitly known to be non-hazardous.[4]
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a sturdy, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) plastic carboys are preferred for their durability and compatibility.[5] If the original container is intact and can be securely sealed, it is an ideal choice for waste accumulation.[3]
-
Maintain Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[5][6] This minimizes the release of vapors and prevents accidental spills. The container should not be filled beyond 90% of its capacity to allow for expansion.[7]
Step 3: Accurate and Comprehensive Labeling
-
Label Immediately: As soon as a container is designated for waste, it must be labeled.
-
Required Information: The label must be fully completed and include the following details[5][6]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
A complete list of all constituents in the container, including solvents, with their approximate percentages.
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][5]
-
Secondary Containment: All containers holding liquid hazardous waste must be placed within secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[6]
-
Regulatory Limits: Be aware of storage limits. Laboratories must not store more than 55 gallons of hazardous waste at one time. For certain acutely toxic wastes, the limit is one quart.[5][8]
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Final disposal must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][9]
-
Schedule a Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers), request a waste pickup from EHS.[3][10]
-
Prohibited Actions: It is imperative to remember that hazardous chemicals must never be disposed of by evaporation in a fume hood or by pouring them down the drain.[6][8]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the compliant management of this compound waste.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Assess and Evacuate: If the spill is large, volatile, or in a poorly ventilated space, evacuate the area and contact EHS.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves before addressing the spill.
-
Contain and Clean: For a small spill of solid material, carefully sweep or vacuum the powder and place it into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container and disposed of accordingly.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Irritant, potential environmental impact.[2] |
| Primary Container | High-Density Polyethylene (HDPE) or original container. | Chemical compatibility and durability.[3][5] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Constituents (%) + Date | Regulatory compliance and safety for handlers.[5][6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents spills and ensures proper oversight.[3][6] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and infrastructure damage.[8] |
| Final Disposition | Institutional EHS or licensed contractor. | Ensures compliant and safe disposal via methods like incineration.[9] |
By adhering to this comprehensive guide, researchers and drug development professionals can confidently manage this compound waste, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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This compound. ChemBK. [Link]
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Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Material Safety Data Sheet - P-(Methylthio)Benzyl Alcohol, 98%. Cole-Parmer. [Link]
-
4-(methylthio)-benzyl alcohol, CAS No. 3446-90-0. iChemical. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Navigating the Synthesis Landscape: A Practical Guide to Handling 4-(Methylthio)benzyl Alcohol
For the dedicated researcher in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. At the core of this is a deep, practical understanding of the reagents you handle daily. This guide moves beyond the checklist, offering a comprehensive operational plan for the safe and effective use of 4-(Methylthio)benzyl alcohol, a versatile organosulfur building block. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the science that makes them critical.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before any container is opened, a thorough understanding of the inherent risks is essential. While some safety data sheets (SDS) may present a minimal hazard profile, a consolidated analysis from regulatory bodies like the European Chemicals Agency (ECHA) provides a clearer picture. This compound is classified with a clear warning: it is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1].
The causality behind these hazards lies in its structure. The benzyl alcohol moiety can be irritating to mucous membranes and skin, while the methylthio group, a thioether, can have its own set of biological interactions and presents a distinct, mild sulfurous odor[1]. It is crucial to operate under the assumption of these irritant properties to ensure a robust safety margin.
| Hazard Classification | Description | Source |
| Eye Irritation | Causes serious eye irritation upon contact. | ECHA[1] |
| Skin Irritation | Causes skin irritation upon contact. | ECHA[1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | ECHA[1] |
Personal Protective Equipment (PPE): An Impermeable First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-mitigation strategy tailored to the specific chemical in use. For this compound, which exists as a low-melting solid or liquid, the primary exposure routes are dermal contact, eye splash, and inhalation of vapors or dust.
Hand Protection:
Standard nitrile gloves, while suitable for incidental contact, may not offer sufficient protection for prolonged handling or in the event of a significant spill. Thioethers can be aggressive towards certain elastomers. For extended handling, Butyl rubber (Br) or Viton (V) gloves are recommended due to their superior resistance to a broad range of organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection:
Given the serious eye irritation hazard, chemical safety goggles are mandatory. A face shield should be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or reaction work-ups.
Body Protection:
A standard laboratory coat is required at all times. When handling larger quantities (above ~50g), a chemical-resistant apron made of a material like neoprene or butyl rubber provides an additional layer of protection against spills.
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A Type N95 particulate filter may also be appropriate if handling the solid form generates dust.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Operational Plan: From Benchtop to Disposal
A seamless workflow minimizes risk. This procedural guide covers the entire lifecycle of this compound in your laboratory.
Handling and Storage:
-
Receiving: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids[2]. The recommended storage temperature is below 25°C to maintain stability[1].
-
Weighing and Transfer: Always conduct these operations in a chemical fume hood. Use tools (spatulas, etc.) that will not generate static electricity. Keep the container tightly closed when not in use.
-
Reaction Setup: When setting up reactions, ensure all glassware is clean and dry. If the reaction is to be heated, use a heating mantle and a temperature controller to avoid localized overheating.
First Aid Measures: Immediate and Informed Response
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2]. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3]. |
Accidental Release and Spill Cleanup:
In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the contained material into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Chemical Stewardship
Proper disposal is a critical, final step in the chemical handling process. Simply relegating sulfur-containing compounds to a general "organic waste" stream is not best practice due to their potential for malodorous and hazardous degradation products. A proactive neutralization step is recommended.
Step-by-Step Neutralization of this compound Waste:
This procedure leverages the oxidation of the thioether group to a less hazardous sulfoxide or sulfone, which can then be disposed of more safely.
-
Work Area: Perform this procedure in a chemical fume hood.
-
Prepare Oxidizing Solution: Prepare a solution of sodium hypochlorite (household bleach, typically 5-6%) in a suitable container. Use a significant excess of the bleach solution (at least 10:1 volume ratio to the estimated waste).
-
Dilute Waste: Dilute the waste stream containing this compound with a water-miscible solvent like ethanol or acetone to ensure miscibility with the aqueous bleach solution.
-
Neutralization: Slowly and with stirring, add the diluted waste to the bleach solution. The reaction can be exothermic; control the rate of addition to keep the temperature manageable. Allow the mixture to stir for at least 2 hours to ensure complete oxidation.
-
Verification (Optional): The faint sulfur odor should be significantly reduced or eliminated. For rigorous verification, a spot test with a starch-iodide paper can check for the presence of excess oxidant.
-
Final Disposal: Neutralize the resulting solution to a pH between 6 and 9 with a suitable acid (e.g., sodium bisulfate) or base (e.g., sodium bicarbonate). The neutralized, oxidized solution can then be disposed of as aqueous waste in accordance with local regulations.
This proactive approach to waste management not only enhances safety but also demonstrates a commitment to environmental responsibility, a cornerstone of modern scientific practice.
By integrating these detailed safety and handling protocols into your daily operations, you build a foundation of trust and scientific integrity. This comprehensive approach ensures that your innovative research is conducted not only effectively but with the highest commitment to the safety of your team and the environment.
References
-
ECHA (European Chemicals Agency). Substance Information for this compound. [Link]
-
ChemBK. This compound. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
-
Cole-Parmer. Material Safety Data Sheet - P-(Methylthio)Benzyl Alcohol, 98%. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
M&U International. Safety Data Sheet. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
